Ligritinib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
3024588-48-2 |
|---|---|
Molecular Formula |
C33H32N6O |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(1R,5S)-6-[(7S)-3-[3-[5-(3-methyl-2-pyridinyl)-2-pyridinyl]-2H-pyrazolo[3,4-b]pyridin-5-yl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl]-3-oxa-6-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C33H32N6O/c1-20-3-2-12-34-31(20)24-8-11-30(35-16-24)32-29-14-25(17-36-33(29)38-37-32)23-5-4-21-6-9-26(10-7-22(21)13-23)39-27-15-28(39)19-40-18-27/h2-5,8,11-14,16-17,26-28H,6-7,9-10,15,18-19H2,1H3,(H,36,37,38)/t26-,27-,28+/m0/s1 |
InChI Key |
IANIKXYKEWAAKX-HZFUHODCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Gilteritinib
A Note on Terminology: Initial searches for "Ligritinib" yielded extensive results for "Gilteritinib," a well-established FMS-like tyrosine kinase 3 (FLT3) inhibitor. Conversely, "this compound" is a recently proposed International Nonproprietary Name (INN) for AB801, an AXL inhibitor with limited publicly available data. Given the depth of information available and the detailed nature of the query, this guide will focus on Gilteritinib, as it is the likely intended subject of the request.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[1]
Gilteritinib (XOSPATA®) is a second-generation, orally bioavailable small molecule inhibitor that has demonstrated significant efficacy in the treatment of relapsed or refractory FLT3-mutated AML.[2] It is a potent and selective inhibitor of both FLT3 and the AXL receptor tyrosine kinase, a key factor in resistance to other therapies.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of Gilteritinib, its effects on downstream signaling pathways, quantitative data from key studies, and detailed experimental protocols.
Core Mechanism of Action: Dual FLT3 and AXL Inhibition
Gilteritinib functions as a type I tyrosine kinase inhibitor (TKI), binding to the ATP-binding pocket of the FLT3 kinase while it is in its active conformation. This allows Gilteritinib to effectively inhibit both the FLT3-ITD mutation and mutations in the tyrosine kinase domain (TKD), which are a common mechanism of resistance to type II FLT3 inhibitors.[1]
In addition to its potent activity against FLT3, Gilteritinib also inhibits the AXL receptor tyrosine kinase.[3][4] AXL is frequently overexpressed in AML and has been implicated in mediating resistance to various anticancer therapies, including other FLT3 inhibitors. By simultaneously targeting both FLT3 and AXL, Gilteritinib can potentially overcome certain resistance mechanisms and exert a more durable anti-leukemic effect.[1] The inhibition of these kinases blocks their autophosphorylation and the subsequent activation of downstream signaling pathways crucial for the survival and proliferation of leukemic cells.[3]
Downstream Signaling Pathways
The constitutive activation of FLT3 in AML leads to the aberrant activation of several key downstream signaling pathways that promote cell survival, proliferation, and inhibit apoptosis. Gilteritinib's inhibition of FLT3 and AXL effectively abrogates these signals. The primary pathways affected include:
-
JAK/STAT Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical downstream effector of FLT3. Phosphorylated FLT3 recruits and activates STAT5, which then translocates to the nucleus to promote the transcription of genes involved in cell survival and proliferation. Gilteritinib's inhibition of FLT3 prevents the phosphorylation of STAT5, thereby blocking this pro-leukemic signaling cascade.
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another crucial survival pathway activated by FLT3. Activated AKT phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell cycle progression. Gilteritinib treatment leads to a reduction in AKT phosphorylation.
-
MAPK/ERK Pathway: The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is also activated by FLT3 and plays a role in cell proliferation and differentiation. Gilteritinib suppresses the phosphorylation of ERK.
The following diagram illustrates the core mechanism of action of Gilteritinib on the FLT3 signaling pathway.
Quantitative Data Summary
The potency and efficacy of Gilteritinib have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Gilteritinib
| Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |
|---|---|---|---|---|
| FLT3 | Kinase Assay | 0.29 | - | [5] |
| AXL | Kinase Assay | 0.73 | - | [5] |
| c-KIT | Kinase Assay | 230 | - | [5] |
| FLT3-ITD | Cell-based | 0.92 | MV4-11 | [5] |
| FLT3-ITD | Cell-based | 2.9 | MOLM-13 | [5] |
| FLT3-ITD | Cell-based | 1.8 | Ba/F3 | [5] |
| FLT3-D835Y | Cell-based | 1.6 | Ba/F3 | [5] |
| FLT3-ITD-D835Y | Cell-based | 2.1 | Ba/F3 | [5] |
| FLT3-ITD-F691L | Cell-based | 22 | Ba/F3 |[5] |
Table 2: Efficacy of Gilteritinib in the Phase 3 ADMIRAL Trial (Relapsed/Refractory FLT3m+ AML)
| Endpoint | Gilteritinib (n=247) | Salvage Chemotherapy (n=124) | Hazard Ratio (95% CI) | p-value | Reference |
|---|---|---|---|---|---|
| Median Overall Survival | 9.3 months | 5.6 months | 0.665 (0.518, 0.853) | 0.001 | [6] |
| CR/CRh Rate* | 34.0% | 15.3% | - | <0.001 | [7] |
*CR/CRh: Complete Remission/Complete Remission with partial hematologic recovery.
Table 3: Efficacy of Gilteritinib in the Phase 3 MORPHO Trial (Post-Transplant Maintenance)
| Endpoint | Gilteritinib | Placebo | Hazard Ratio (95% CI) | p-value | Reference |
|---|---|---|---|---|---|
| Relapse-Free Survival (Overall) | Not Met | - | 0.68 (0.46, 1.00) | 0.0518 | [8] |
| Relapse-Free Survival (MRD-positive) | 72.4% (at 2 years) | 57.4% (at 2 years) | 0.515 (0.316, 0.838) | 0.0065 | [8] |
*MRD: Measurable Residual Disease.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Gilteritinib.
1. In Vitro Kinase Inhibition Assay (TK-ELISA)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Gilteritinib against purified kinase enzymes.
-
Materials:
-
Purified recombinant kinases (FLT3, AXL, c-KIT)
-
Biotinylated poly(Glu, Tyr) 4:1 substrate
-
Streptavidin-coated microplates
-
ATP
-
Gilteritinib (serial dilutions)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
-
-
Procedure:
-
Coat streptavidin microplates with the biotinylated substrate.
-
Prepare a reaction mixture containing the purified kinase, ATP, and varying concentrations of Gilteritinib in a kinase reaction buffer.
-
Add the reaction mixture to the coated wells and incubate at 37°C for a specified time (e.g., 30 minutes) to allow for phosphorylation of the substrate.
-
Wash the wells to remove the reaction mixture.
-
Add the anti-phosphotyrosine-HRP antibody and incubate at room temperature to allow for binding to the phosphorylated substrate.
-
Wash the wells to remove unbound antibody.
-
Add TMB substrate and incubate in the dark until a color change is observed.
-
Add the stop solution to quench the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each Gilteritinib concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.[5]
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of Gilteritinib on the metabolic activity and viability of AML cell lines.
-
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
96-well cell culture plates
-
Complete culture medium
-
Gilteritinib (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of Gilteritinib or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[9][10]
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis and necrosis in AML cells following treatment with Gilteritinib.
-
Materials:
-
AML cell lines
-
Gilteritinib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat AML cells with Gilteritinib at various concentrations for a specified time (e.g., 48 hours).
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[11]
-
The following diagram illustrates a general experimental workflow for evaluating a kinase inhibitor like Gilteritinib.
Conclusion
Gilteritinib is a potent, second-generation FLT3 inhibitor with a dual mechanism of action that also targets the AXL receptor tyrosine kinase. By effectively blocking the autophosphorylation of these kinases, Gilteritinib inhibits critical downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis in FLT3-mutated AML cells. Its ability to inhibit both FLT3-ITD and TKD mutations, along with its activity against AXL, provides a significant advantage in overcoming resistance. The robust preclinical and clinical data, including the pivotal ADMIRAL trial, have established Gilteritinib as a key therapeutic agent for patients with relapsed or refractory FLT3-mutated AML. Further research, such as the MORPHO trial, continues to explore its role in different stages of treatment, including post-transplant maintenance.
References
- 1. benchchem.com [benchchem.com]
- 2. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ascopubs.org [ascopubs.org]
- 8. newsroom.astellas.com [newsroom.astellas.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
AB801: A Technical Guide to a Potent and Selective AXL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB801, also known as Ligritinib, is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression in various cancers is correlated with poor prognosis, drug resistance, and an immunosuppressive tumor microenvironment.[1][4][5] AB801 was developed by Arcus Biosciences to overcome the limitations of less selective AXL inhibitors by demonstrating a favorable safety profile and high selectivity, thereby enabling robust AXL inhibition.[6][7] This technical guide provides an in-depth overview of the preclinical data and experimental methodologies related to AB801.
Mechanism of Action
AXL signaling can be activated through its ligand, growth arrest-specific protein 6 (GAS6), or via ligand-independent homo- and hetero-dimerization.[6][8] This activation leads to autophosphorylation of the intracellular kinase domain, initiating downstream signaling cascades that promote cancer cell proliferation, survival, migration, and immune evasion.[9][10] These pathways include PI3K/AKT, MAPK/ERK, and JAK/STAT.[9][10] AB801 is a reversible inhibitor that targets the intracellular kinase domain of AXL, preventing its autophosphorylation and blocking downstream signal transduction.[1][6] By inhibiting AXL, AB801 has the potential to reverse therapeutic resistance and enhance anti-tumor immune responses.[5][11]
Signaling Pathway
The following diagram illustrates the AXL signaling pathway and the point of intervention for AB801.
Caption: AXL signaling pathway and inhibition by AB801.
Quantitative Data
The preclinical data for AB801 demonstrates its high potency and selectivity.
Table 1: In Vitro Potency and Selectivity of AB801
| Assay | AB801 | Bemcentinib (BGB324, R428) | Dubermatinib (DS1205b) | Sitravatinib |
| Biochemical hAXL HTRF IC50 (700 µM ATP) | 3.3 nM | 5.2 nM | 77 nM | 4.0 nM |
| hAXL Ki | 0.024 nM | 0.25 nM | -- | -- |
| Fold selectivity over hMERTK (enzyme Ki) | 860x | 130x | 14x | 4x |
| Fold selectivity over hTYRO3 (enzyme Ki) | 1400x | 400x | 9x | 0.3x |
| Cellular pAXL ELISA IC50 (serum-free) | 17 nM | 270 nM | -- | -- |
| Cellular pAXL ELISA IC50 (100% serum) | 68 nM | 1,100 nM | -- | -- |
| Data sourced from Arcus Biosciences presentations.[6] |
Table 2: Preclinical Pharmacokinetics of AB801 (Intravenous Dosing)
| Species | Clearance (mL/min/kg) | Vss (L/kg) | Half-life (h) |
| Mouse | 25 | 2.8 | 2.5 |
| Rat | 12 | 2.7 | 2.7 |
| Dog | 3.6 | 1.8 | 5.8 |
| Cyno | 2.8 | 2.3 | 9.4 |
| Data sourced from Arcus Biosciences presentations.[6] |
Table 3: Preclinical Pharmacokinetics of AB801 (Oral Dosing in Rats)
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| 10 | 1100 | 14000 | 83 |
| 30 | 3200 | 46000 | 91 |
| 100 | 11000 | 160000 | 95 |
| Data sourced from Arcus Biosciences presentations.[6] |
Table 4: Projected Human Pharmacokinetic Profile of AB801
| Parameter | Value |
| Clearance (L/h/kg) | 0.46 |
| Vss (L/kg) | 16 |
| Half-life (h) | 24 |
| Bioavailability (%) | 60 |
| Data sourced from Arcus Biosciences presentations.[6] |
Table 5: In Vitro Safety Profile of AB801
| Assay | Result |
| hERG Inhibition (1 µM) | 8% |
| hERG Inhibition (10 µM) | 48% |
| CYP Inhibition | Limited direct and time-dependent inhibition |
| CYP Induction | Limited |
| Data sourced from Arcus Biosciences presentations.[6][11] |
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published abstracts and posters, the following general methodologies were employed in the characterization of AB801.[6][8][11]
Biochemical Kinase Activity Assay (HTRF)
This assay determines the direct inhibitory effect of a compound on the kinase activity of a target enzyme.
Caption: General workflow for an HTRF-based kinase assay.
Methodology:
-
Reagents : The kinase activity of AXL was determined using a Homogeneous Time Resolved Fluorescence (HTRF) KinEASE – TK kit.[6]
-
Procedure : The assay is typically performed in a microplate format. Recombinant AXL kinase, a suitable substrate, and ATP are incubated with varying concentrations of AB801.
-
Detection : After incubation, HTRF detection reagents are added. These consist of a europium cryptate-labeled antibody that detects the phosphorylated substrate and a second acceptor fluorophore (e.g., XL665) that binds the substrate. When both are in proximity, FRET occurs.
-
Analysis : The HTRF signal is measured, and the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cellular Phospho-AXL ELISA
This assay measures the ability of a compound to inhibit AXL autophosphorylation within a cellular context.
Methodology:
-
Cell Culture : HEK293T cells were transiently transfected with Nanoluc-tagged AXL.[6]
-
Compound Treatment : Cells are incubated with varying concentrations of AB801 for a set period (e.g., 1 hour).[6] This can be performed in serum-free or high-serum media to assess the impact of protein binding.[6]
-
Lysis : After treatment, cells are lysed to release cellular proteins.
-
ELISA : The cell lysate is added to a microplate pre-coated with an anti-phosphoryl tyrosine antibody. This antibody captures phosphorylated AXL.
-
Detection : The captured Nanoluc-tagged pAXL is detected by measuring NanoLuc activity.[6]
-
Analysis : The signal is quantified, and IC50 values are determined by plotting the inhibition of AXL phosphorylation against the concentration of AB801.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
Caption: General workflow for in vivo xenograft studies.
Methodology:
-
Model Systems : Studies have utilized models such as H1373 human lung cancer xenografts and the syngeneic CMT-167 KRAS G12C knock-in lung cancer model.[12][13]
-
Treatment : AB801 was administered orally. Efficacy has been evaluated as a single agent and in combination with other therapies, such as the KRAS inhibitor adagrasib.[12][13]
-
Endpoints : Key endpoints include tumor growth inhibition and overall survival.[12][13] For example, in the H1373 model, AB801 (30 mg/kg) in combination with adagrasib (20 mg/kg) resulted in significant tumor growth inhibition compared to adagrasib alone.[12]
-
Pharmacodynamic Assessments : Tumor tissue can be collected to assess target engagement, for instance, by measuring the phosphorylation levels of AXL and downstream proteins like AKT via Western blot.[13]
Clinical Development
AB801 has completed a Phase 1 study in healthy volunteers, where it was well-tolerated and showed dose-proportional exposure.[7][14] It is currently being evaluated in clinical trials for patients with advanced solid tumors, both as a single agent and in combination with chemotherapy, such as for the treatment of non-small cell lung cancer (NSCLC).[3][13]
Conclusion
AB801 is a novel, highly potent, and selective AXL inhibitor with a promising preclinical profile. Its high selectivity for AXL over other TAM kinases and the broader kinome suggests a potential for a wide therapeutic window.[6][11] The robust inhibition of AXL phosphorylation in cellular assays, favorable pharmacokinetic properties across species, and demonstrated anti-tumor activity in preclinical models, particularly in combination settings, provide a strong rationale for its ongoing clinical development.[3][12] The data presented in this guide underscore the potential of AB801 to overcome AXL-mediated therapeutic resistance and improve outcomes for patients with a variety of cancers.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of AB801, a Potent and Selective Inhibitor of AXL Receptor Tyrosine Kinase for Use in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arcusbio.com [arcusbio.com]
- 6. arcusbio.com [arcusbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. AB-801 enhances KRAS inhibitor antitumor activity | BioWorld [bioworld.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. arcusbio.com [arcusbio.com]
Ligritinib (AB801): A Technical Guide to its Discovery and Preclinical Profile as a Potent and Selective AXL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligritinib, also known as AB801, is a novel, orally active and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] Overexpression and activation of AXL have been implicated in a variety of cancers, correlating with poor patient prognosis and the development of resistance to chemotherapy, targeted therapies, and immunotherapies.[3][4][5] this compound was developed to address this unmet need by potently and selectively targeting AXL, thereby blocking its downstream signaling pathways that promote cancer cell proliferation, survival, and an immunosuppressive tumor microenvironment.[4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical characterization of this compound.
Target Discovery and Validation
The discovery of this compound was guided by a structure-based drug design approach, coupled with SAR-driven optimization.[5][6] The primary objective was to identify a novel chemical entity with high potency for AXL and excellent selectivity, particularly against the closely related TAM family kinases, MERTK and TYRO3, to minimize potential off-target effects.[3]
Experimental Workflow for Target Identification and Validation
Quantitative Data Summary
This compound has demonstrated superior potency and selectivity for AXL compared to other inhibitors in preclinical studies.[3][4]
Table 1: Biochemical Potency and Selectivity of this compound (AB801)
| Assay | This compound (AB801) | Bemcentinib (BGB324, R428) | Dubermatinib (DS1205b, AB-329) | Sitravatinib |
| hAXL HTRF IC50 (700 µM ATP) | 3.3 nM | 5.2 nM | 77 nM | 4.0 nM |
| hAXL Ki | 0.024 nM | 0.25 nM | -- | -- |
| Fold selectivity over hMERTK (enzyme Ki over AXL Ki) | 860x | 130x | 14x | 4x |
| Fold selectivity over hTYRO3 (enzyme Ki over AXL Ki) | 1400x | 400x | 9x | 0.3x |
| Data sourced from Arcus Biosciences presentations.[3] |
Table 2: Cellular Activity of this compound (AB801)
| Assay | This compound (AB801) | Bemcentinib (BGB324, R428) |
| pAXL ELISA IC50 (serum-free media) | 17 nM | 270 nM |
| pAXL ELISA IC50 (100% serum) | 68 nM | 1,100 nM |
| Data sourced from Arcus Biosciences presentations.[3] |
Experimental Protocols
Homogeneous Time Resolved Fluorescence (HTRF) KinEASE-TK Assay
This biochemical assay was utilized to determine the in vitro potency of this compound against AXL and other kinases.[4]
Methodology:
-
Reaction Setup: The kinase, substrate (biotinylated peptide), and ATP are combined in a reaction buffer.
-
Compound Addition: this compound or a control compound is added at varying concentrations.
-
Incubation: The reaction is incubated at room temperature to allow for phosphorylation of the substrate by the kinase.
-
Detection: A detection solution containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 is added.
-
Signal Measurement: The HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Competition Binding Assay (KINOMEscan)
A competition binding assay was employed to assess the selectivity of this compound against a broad panel of 403 non-mutant kinases.[4][7]
Methodology:
-
Immobilized Kinase: An active site-directed ligand is immobilized on a solid support.
-
Kinase Binding: The kinase of interest is bound to the immobilized ligand.
-
Compound Competition: this compound is added at a fixed concentration (e.g., 100 nM) to compete with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified, typically using qPCR for a DNA tag conjugated to the kinase.
-
Selectivity Score: The results are reported as a percentage of the kinase bound in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the compound to the kinase.
Cell-Based Phospho-AXL ELISA
This assay measures the ability of this compound to inhibit AXL autophosphorylation in a cellular context.[3][4]
Methodology:
-
Cell Culture: Cells expressing AXL (e.g., H1299 NSCLC cells) are cultured in either serum-free or 100% human serum media.[3]
-
Compound Treatment: Cells are incubated with varying concentrations of this compound for a specified time (e.g., 1 hour).[8]
-
Ligand Stimulation: In ligand-dependent assays, cells are stimulated with GAS6 (the AXL ligand) to induce AXL phosphorylation.[8]
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
ELISA: The cell lysates are analyzed using an ELISA. An AXL capture antibody is coated on the plate, and a pan-phosphotyrosine detection antibody is used to detect phosphorylated AXL.[8]
-
Data Analysis: IC50 values are determined by plotting the inhibition of AXL phosphorylation against the concentration of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the kinase activity of AXL, thereby blocking downstream signaling pathways crucial for cancer cell survival, proliferation, migration, and immune evasion.[1]
AXL Signaling Pathway
Upon binding of its ligand, GAS6, AXL dimerizes and autophosphorylates its intracellular kinase domain.[9] This activation triggers several downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT, and NF-κB pathways.[1][10] These pathways collectively promote tumorigenesis by enhancing cell survival, proliferation, migration, and resistance to therapy.[11][12] this compound, by inhibiting the kinase activity of AXL, effectively abrogates these downstream signals.
Conclusion
This compound (AB801) is a potent and highly selective AXL inhibitor with a promising preclinical profile. Its ability to overcome resistance to standard-of-care therapies highlights its potential as a valuable therapeutic agent in oncology.[4] Further clinical investigation is warranted to fully elucidate its efficacy and safety in cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. arcusbio.com [arcusbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of AB801, a Potent and Selective Inhibitor of AXL Receptor Tyrosine Kinase for Use in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arcusbio.com [arcusbio.com]
- 8. arcusbio.com [arcusbio.com]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Ligritinib's Core Downstream Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ligritinib (also known as AB801) is a potent and highly selective, orally active inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a key player in tumor cell proliferation, survival, metastasis, and the development of therapeutic resistance.[3] By inhibiting the kinase activity of AXL, this compound effectively blocks its downstream signaling cascades, primarily impacting the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. This technical guide provides a comprehensive overview of these core downstream signaling pathways modulated by this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the molecular interactions.
Introduction to this compound and its Target: AXL
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, is frequently overexpressed in a multitude of human cancers and is associated with a poor prognosis. Its activation, either through its ligand Gas6 or via ligand-independent mechanisms, triggers a phosphorylation cascade that promotes cancer cell survival and proliferation.[4] this compound is a small molecule inhibitor designed to specifically target the ATP-binding pocket of the AXL kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[1][2]
Core Downstream Signaling Pathways of this compound
Preclinical studies have delineated three primary signaling pathways that are modulated by this compound through its inhibition of AXL. These pathways are critical for cell fate decisions and their dysregulation is a hallmark of cancer.
The PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central node in cell survival and proliferation. AXL activation leads to the recruitment and activation of PI3K, which in turn phosphorylates AKT. Activated AKT then phosphorylates a myriad of downstream targets to promote cell survival and inhibit apoptosis.
Preclinical data demonstrates that this compound (AB801) effectively suppresses the phosphorylation of AKT.[3][5] In H1299 non-small cell lung cancer cells, this compound significantly inhibited AKT phosphorylation under both basal and Gas6-stimulated conditions, indicating its ability to block both ligand-dependent and -independent AXL-mediated AKT activation.[5]
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical cascade downstream of AXL that regulates cell proliferation, differentiation, and survival. Activation of AXL can lead to the activation of the Ras-Raf-MEK-ERK signaling cascade. While direct quantitative data on the effect of this compound on ERK phosphorylation is not yet prominent in published literature, the known interplay between AXL and the MAPK pathway suggests that this compound likely attenuates ERK signaling.
The JAK/STAT Signaling Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is implicated in inflammation and cancer. AXL has been shown to activate STAT proteins, leading to the transcription of genes involved in cell survival and proliferation. Although direct evidence of this compound's impact on STAT phosphorylation is still emerging, its inhibitory action on AXL is expected to disrupt this signaling axis.
Quantitative Data
The following tables summarize the available quantitative data for this compound (AB801).
Table 1: In Vitro Potency and Selectivity of this compound (AB801)
| Assay | IC50 / Ki | Species | Notes |
| AXL Kinase Activity (HTRF) | IC50: 1.75 nM | Human | |
| AXL Ki | 0.024 nM | Human | |
| MERTK (Fold Selectivity vs AXL) | 860x | Human | |
| TYRO3 (Fold Selectivity vs AXL) | 1400x | Human | |
| pAXL ELISA (100% serum) | IC50: 68 nM | - | Cellular assay |
Data sourced from Arcus Biosciences preclinical data.[6]
Table 2: Preclinical Pharmacokinetics of this compound (AB801)
| Species | Clearance | Half-life | Oral Bioavailability |
| Mouse | Low | - | - |
| Rat | Moderate | Acceptable | High |
| Dog | Low | - | - |
| Monkey | Low | - | - |
| Human (predicted) | Moderate | Long | Good |
Data sourced from Arcus Biosciences preclinical data.[1]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are generalized protocols for assays commonly used to assess the downstream signaling of AXL inhibitors like this compound.
Western Blot Analysis of Protein Phosphorylation
This protocol is designed to assess the phosphorylation status of key downstream signaling proteins such as AKT, ERK, and STAT3 following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., H1299) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of AKT (e.g., p-AKT Ser473), ERK (e.g., p-ERK Thr202/Tyr204), or STAT3 (e.g., p-STAT3 Tyr705) overnight at 4°C.
-
In parallel, probe separate blots with antibodies against the total forms of these proteins to serve as loading controls.
-
-
Secondary Antibody Incubation: Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the bands using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.
Cell-Based ELISA for Phosphorylated Proteins
Cell-based ELISAs offer a high-throughput alternative to Western blotting for quantifying protein phosphorylation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well microplate and allow them to attach.
-
Treatment: Treat cells with this compound at various concentrations.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based solution.
-
Primary Antibody Incubation: Incubate the cells with a pair of primary antibodies: one specific for the phosphorylated target (e.g., rabbit anti-p-AKT) and another for a normalization protein (e.g., mouse anti-GAPDH).
-
Secondary Antibody Incubation: Incubate with two species-specific secondary antibodies conjugated to different enzymes (e.g., HRP-conjugated anti-rabbit and alkaline phosphatase-conjugated anti-mouse).
-
Signal Detection: Add the respective substrates for each enzyme and measure the absorbance or fluorescence.
-
Data Analysis: Normalize the signal from the phosphorylated protein to the signal from the normalization protein.
Conclusion
This compound is a promising AXL inhibitor that exerts its anti-cancer effects by modulating key downstream signaling pathways, most notably the PI3K/AKT pathway. While its impact on the MAPK/ERK and JAK/STAT pathways is strongly suggested by the known functions of AXL, further direct quantitative evidence will solidify our understanding of its complete mechanism of action. The experimental protocols provided herein offer a robust framework for researchers to further investigate the intricate downstream effects of this compound and other AXL inhibitors, ultimately aiding in the development of more effective cancer therapies.
References
AXL Receptor Tyrosine Kinase: A Comprehensive Technical Guide to its Function and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a pivotal player in cancer progression, metastasis, and the development of therapeutic resistance.[1][2] Initially identified as an oncogene in chronic myeloid leukemia, its dysregulation is now implicated in a wide array of solid and hematological malignancies, where its overexpression often correlates with a poor prognosis.[3][4][5] This technical guide provides an in-depth exploration of the AXL signaling axis, its multifaceted roles in normal physiology and oncology, and the current landscape of therapeutic strategies designed to inhibit its activity. We will delve into the molecular mechanisms of AXL activation, its downstream signaling cascades, and its intricate involvement in key cancer-related processes. Furthermore, this guide offers a compilation of quantitative data, detailed experimental protocols, and visual pathway diagrams to serve as a valuable resource for researchers and drug development professionals in the field.
Molecular Architecture and Activation of AXL
AXL is a transmembrane receptor characterized by an extracellular domain composed of two immunoglobulin-like (Ig) domains and two fibronectin type III (FNIII) domains, a single transmembrane helix, and an intracellular tyrosine kinase domain. The primary endogenous ligand for AXL is the vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6).[6] Gas6 exhibits the highest affinity for AXL among the TAM family members.[6]
Activation of AXL is a multi-step process:
-
Ligand Binding: Gas6 binds to the Ig-like domains of the AXL extracellular domain.[2]
-
Dimerization: Ligand binding induces the homodimerization of AXL receptors. Heterodimerization with other receptor tyrosine kinases, such as EGFR, has also been reported.[7]
-
Autophosphorylation: Dimerization brings the intracellular kinase domains into close proximity, leading to trans-autophosphorylation on specific tyrosine residues. This phosphorylation event serves as a docking site for various downstream signaling molecules.[7]
While ligand-dependent activation is the canonical mechanism, ligand-independent activation can also occur through receptor overexpression, leading to spontaneous dimerization and activation.
AXL Signaling Pathways
Upon activation, AXL initiates a cascade of downstream signaling pathways that regulate a diverse range of cellular processes. The principal signaling networks activated by AXL include the PI3K/AKT/mTOR, MAPK/ERK, NF-κB, and JAK/STAT pathways.[7][8]
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial mediator of cell survival, proliferation, and growth.
-
Recruitment and Activation of PI3K: The p85 regulatory subunit of PI3K is recruited to phosphorylated tyrosine residues on the activated AXL receptor.[7] This interaction activates the p110 catalytic subunit of PI3K.
-
Generation of PIP3: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2]
-
Activation of AKT: PIP3 recruits AKT (Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1) to the cell membrane, where AKT is subsequently phosphorylated and activated by PDK1 and mTORC2.
-
Downstream Effects: Activated AKT phosphorylates a multitude of substrates, leading to the inhibition of apoptosis and the promotion of cell cycle progression and protein synthesis, in part through the activation of the mTOR pathway.[2]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key regulator of cell proliferation, differentiation, and survival.
-
Recruitment of Grb2/SOS: The adaptor protein Growth factor receptor-bound protein 2 (Grb2) and the guanine nucleotide exchange factor Son of Sevenless (SOS) are recruited to the activated AXL receptor.[7]
-
Activation of Ras: The Grb2/SOS complex activates the small GTPase Ras by promoting the exchange of GDP for GTP.
-
Kinase Cascade: Activated Ras initiates a kinase cascade, sequentially activating RAF, MEK, and finally ERK.
-
Nuclear Translocation and Gene Expression: Phosphorylated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to the expression of genes involved in cell proliferation and survival.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.
-
IKK Complex Activation: AXL signaling can lead to the activation of the IκB kinase (IKK) complex.
-
IκBα Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.
-
NF-κB Translocation: The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of genes involved in inflammation, cell survival, and immune responses.
JAK/STAT Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in cell growth, differentiation, and immune responses.
-
JAK Activation: Upon AXL activation, associated JAKs are brought into close proximity and phosphorylate each other, leading to their activation.
-
STAT Phosphorylation: Activated JAKs then phosphorylate STAT proteins that have been recruited to the receptor complex.
-
STAT Dimerization and Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.
-
Gene Expression: STAT dimers bind to specific DNA response elements to regulate the transcription of target genes involved in cell proliferation and survival.
Visualization of AXL Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling cascades downstream of AXL activation.
References
- 1. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AXL Receptor Tyrosine Kinase in the Pathogenesis of Non-Small Cell Lung Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a critical player in the pathogenesis of non-small cell lung cancer (NSCLC). Its overexpression is frequently observed in NSCLC and is strongly correlated with poor prognosis, aggressive tumor growth, metastasis, and the development of therapeutic resistance. This technical guide provides a comprehensive overview of the role of AXL in NSCLC, detailing its signaling pathways, its impact on key cancer hallmarks, and its validation as a therapeutic target. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes to facilitate further investigation and the development of novel anti-AXL therapies.
Introduction to AXL in NSCLC
AXL is a transmembrane receptor tyrosine kinase that, along with its ligand Growth Arrest-Specific 6 (Gas6), regulates crucial cellular processes.[1][2] In the context of NSCLC, the Gas6/AXL signaling axis is frequently upregulated, contributing to tumor progression and a more aggressive phenotype.[3][4] High AXL expression has been observed in a significant proportion of NSCLC patient tumors and is associated with advanced clinical stage and lymph node metastasis.[4] This guide will delve into the molecular mechanisms through which AXL exerts its oncogenic functions in NSCLC.
AXL Signaling Pathways in NSCLC
Upon binding of its ligand Gas6, AXL undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain, creating docking sites for various downstream signaling molecules.[1] This activation triggers a cascade of intracellular signaling pathways that are fundamental to NSCLC pathogenesis.
Core AXL Signaling Cascades
The primary signaling pathways activated by AXL in NSCLC include:
-
PI3K/Akt Pathway: This pathway is central to cell survival and proliferation. AXL activation leads to the recruitment and activation of the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K), which in turn activates Akt, a serine/threonine kinase that promotes cell survival by inhibiting apoptosis.[5]
-
RAS/MAPK (ERK) Pathway: This cascade is a major driver of cell proliferation. AXL signaling can activate the Ras/Raf/MEK/ERK pathway, leading to the phosphorylation of transcription factors that promote cell cycle progression.[5]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is involved in inflammation, cell survival, and proliferation. AXL has been shown to activate NF-κB signaling, contributing to the pro-tumorigenic microenvironment in NSCLC.[6]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a key role in cell survival and proliferation. AXL can mediate the activation of STAT3, further promoting tumor growth.[7]
-
PLCγ Pathway: Phospholipase C gamma (PLCγ) can also be activated by AXL, leading to the generation of second messengers that influence cell proliferation and migration.[8]
// Nodes Gas6 [label="Gas6", fillcolor="#FBBC05", fontcolor="#202124"]; AXL [label="AXL Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; PLCG [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Proliferation", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Survival", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; Metastasis [label="Metastasis", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; DrugResistance [label="Drug Resistance", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Gas6 -> AXL [label="Binds and Activates"]; AXL -> PI3K; PI3K -> Akt; Akt -> Survival; Akt -> Proliferation; AXL -> RAS; RAS -> ERK; ERK -> Proliferation; AXL -> STAT3; STAT3 -> Proliferation; STAT3 -> Survival; AXL -> NFkB; NFkB -> Survival; AXL -> PLCG; PLCG -> Proliferation; PLCG -> Metastasis;
// Grouping for outcomes {rank=same; Proliferation; Survival; Metastasis; DrugResistance;} Akt -> DrugResistance; ERK -> DrugResistance; STAT3 -> DrugResistance; NFkB -> DrugResistance; }
Figure 1: AXL Signaling Pathways in NSCLC.Role of AXL in NSCLC Pathogenesis
AXL's influence on NSCLC pathogenesis is multifaceted, impacting several key hallmarks of cancer.
Tumorigenesis and Proliferation
AXL overexpression provides a significant survival and growth advantage to NSCLC cells.[5] Studies have demonstrated that siRNA-mediated downregulation of AXL in NSCLC cell lines leads to decreased cell growth both in vitro and in vivo in xenograft models.[5] This anti-proliferative effect is often accompanied by the suppression of Akt and ERK activation, confirming the importance of these downstream pathways.[5]
Invasion and Metastasis
A hallmark of AXL's role in NSCLC is its promotion of invasion and metastasis. High AXL expression is clinically associated with lymph node metastasis.[5] Mechanistically, AXL contributes to a more invasive phenotype through several mechanisms:
-
Epithelial-to-Mesenchymal Transition (EMT): AXL is a key driver and marker of the mesenchymal phenotype in NSCLC.[5] It promotes the loss of epithelial characteristics (e.g., E-cadherin expression) and the gain of mesenchymal traits (e.g., vimentin and N-cadherin expression), which are associated with increased motility and invasion.[5]
-
Matrix Metalloproteinase (MMP) Upregulation: AXL signaling can increase the expression of MMPs, such as MMP2 and MMP9, which are enzymes that degrade the extracellular matrix, facilitating tumor cell invasion.[5]
-
Cytoskeletal Reorganization: AXL can influence the cytoskeleton through regulators like Rac, leading to changes that enhance cell migration and invasion.[5]
Drug Resistance
AXL is a major contributor to both intrinsic and acquired resistance to various therapies in NSCLC, including chemotherapy and targeted agents like EGFR tyrosine kinase inhibitors (TKIs).[9][10]
-
Resistance to EGFR TKIs: Upregulation of AXL signaling is a well-documented mechanism of resistance to EGFR inhibitors such as erlotinib, gefitinib, and osimertinib.[10][11] In some cases, AXL can form a physical complex with EGFR, leading to a drug-resistant phenotype.[5] Genetic or pharmacological inhibition of AXL has been shown to restore sensitivity to EGFR TKIs in resistant NSCLC models.[4]
-
Chemotherapy Resistance: High AXL expression has also been linked to resistance to cytotoxic chemotherapies like cisplatin.[12]
Quantitative Data on AXL in NSCLC
Quantitative analysis of AXL expression and its correlation with clinical parameters underscores its significance in NSCLC.
AXL Expression in NSCLC Tissues
| Study Cohort | Histology | AXL Positivity Rate | Correlation with Clinical Parameters | Reference |
| 58 patients | Adenocarcinoma | 48.3% | Associated with lymph node involvement and advanced clinical stage. | [4] |
| 81 patients | NSCLC | 44.4% | Significantly associated with poor differentiation and higher pathological TNM stage. | [13] |
| 257 patients | NSCLC | 55.25% in tumor vs. 26.85% in adjacent normal tissue | Associated with tumor differentiation and clinical stage. | [14] |
| TCGA Analysis | Lung Adenocarcinoma (LUAD) | <2% with detectable mutations | High expression associated with poorer survival. | [15] |
| TCGA Analysis | Lung Squamous Cell Carcinoma (LUSC) | <4% with detectable mutations | High expression associated with poorer survival. | [15] |
Prognostic Significance of AXL Expression in NSCLC
| Study Cohort | Parameter Measured | Finding | Reference |
| Early-stage resected lung adenocarcinomas | 5-year overall survival | 38.6% in high AXL vs. 77.5% in low AXL | [4] |
| NSCLC patients with brain metastases | Overall Survival (OS) | AXL/GAS6 co-expression is an independent poor prognostic factor (HR 2.33). | [3] |
| 89 metastatic NSCLC patients | Progression-Free Survival (PFS) | AXL-positive tumors associated with shorter PFS (4.3 vs. 5.3 months). | [10] |
In Vitro Efficacy of AXL Inhibitors in NSCLC Cell Lines
| AXL Inhibitor | NSCLC Cell Line | IC50 Value | Reference |
| Bemcentinib (BGB324) | Panel of 23 NSCLC cell lines | Median IC50 ~2µM (range 0.67 to >9.61µM) | [5] |
| Cabozantinib | H1299 | 11.65 µM | [1] |
| Cabozantinib | A549 | 11.09 µM | [1] |
| SGI-7079 | Mesenchymal NSCLC cell lines | Synergistic with erlotinib in AXL-high cells | [4] |
| NPS-1034 | EGFR-mutant NSCLC cells | Overcomes osimertinib resistance | [7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of AXL in NSCLC.
Immunohistochemistry (IHC) for AXL in FFPE NSCLC Tissues
// Nodes Start [label="FFPE NSCLC Tissue Section (5µm)"]; Deparaffinization [label="Deparaffinization & Rehydration\n(Xylene, Ethanol series)"]; AntigenRetrieval [label="Antigen Retrieval\n(Citrate buffer, pH 6.0, microwave)"]; Blocking_Peroxidase [label="Endogenous Peroxidase Blocking\n(3% H2O2)"]; Blocking_Nonspecific [label="Non-specific Binding Blocking\n(5% Normal Goat Serum)"]; PrimaryAb [label="Primary Antibody Incubation\n(e.g., Rabbit anti-AXL, 1:200, 4°C overnight)"]; SecondaryAb [label="Secondary Antibody Incubation\n(HRP-conjugated Goat anti-Rabbit)"]; Detection [label="Detection\n(DAB Chromogen)"]; Counterstain [label="Counterstaining\n(Hematoxylin)"]; Dehydration [label="Dehydration & Mounting"]; Analysis [label="Microscopic Analysis & Scoring"];
// Edges Start -> Deparaffinization; Deparaffinization -> AntigenRetrieval; AntigenRetrieval -> Blocking_Peroxidase; Blocking_Peroxidase -> Blocking_Nonspecific; Blocking_Nonspecific -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detection; Detection -> Counterstain; Counterstain -> Dehydration; Dehydration -> Analysis; }
Figure 2: Immunohistochemistry Workflow for AXL Detection.Protocol:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Endogenous Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).[6]
-
-
Blocking:
-
Incubate slides with 5% normal goat serum in PBS for 30-60 minutes at room temperature to block non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated goat anti-rabbit secondary antibody for 30-60 minutes at room temperature.[18]
-
-
Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate with streptavidin-horseradish peroxidase (HRP) complex for 30 minutes.
-
Visualize with 3,3'-diaminobenzidine (DAB) substrate until desired stain intensity develops.[18]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.[16]
-
-
Scoring: The percentage of positive tumor cells and staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong) are evaluated. An H-score can be calculated by multiplying the percentage of positive cells by the intensity score.[8]
Western Blotting for AXL in NSCLC Cell Lines
Protocol:
-
Cell Lysis:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AXL (e.g., goat anti-human Axl, 1 µg/mL; R&D Systems, AF154 or rabbit anti-human Axl, 1:1000; Cell Signaling Technology, C89E7) overnight at 4°C.[2][5]
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-goat or anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane with TBST (3 changes, 10 minutes each).[5]
-
-
Detection:
siRNA-mediated Knockdown of AXL in NSCLC Cell Lines
// Nodes Start [label="Seed NSCLC cells (e.g., A549, H1299)\n(30-50% confluency)"]; Prepare_siRNA [label="Prepare siRNA-Lipid Complex\n(siRNA + Lipofectamine RNAiMAX in Opti-MEM)"]; Incubate_Complex [label="Incubate for 10-20 min at RT"]; Transfect [label="Add complex to cells"]; Incubate_Cells [label="Incubate cells for 24-72 hours"]; Validation [label="Validate Knockdown\n(Western Blot or RT-qPCR)"]; Functional_Assay [label="Perform Functional Assays\n(Proliferation, Migration, etc.)"];
// Edges Start -> Prepare_siRNA; Prepare_siRNA -> Incubate_Complex; Incubate_Complex -> Transfect; Transfect -> Incubate_Cells; Incubate_Cells -> Validation; Validation -> Functional_Assay; }
Figure 3: siRNA-mediated Knockdown Workflow.Protocol (using Lipofectamine™ RNAiMAX):
-
Cell Seeding: The day before transfection, seed NSCLC cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[9][13]
-
Complex Formation:
-
For each well, dilute a final concentration of 10-25 nM of AXL-targeting siRNA in Opti-MEM™ I Reduced Serum Medium.
-
In a separate tube, dilute Lipofectamine™ RNAiMAX in Opti-MEM™ I Reduced Serum Medium according to the manufacturer's instructions (e.g., 1 µL of RNAiMAX per 6 pmol of siRNA).
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 10-20 minutes at room temperature to allow for complex formation.[1][9]
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.[13]
-
-
Validation of Knockdown:
-
Functional Assays: Following confirmation of successful knockdown, proceed with functional assays such as proliferation (MTT assay), migration (transwell assay), or drug sensitivity assays.[14]
Murine Xenograft Models for AXL Inhibition Studies
Cell Line-Derived Xenograft (CDX) Model:
-
Cell Preparation and Implantation:
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.[3][20]
-
Administer the AXL inhibitor (e.g., bemcentinib, cabozantinib) or vehicle control via the appropriate route (e.g., oral gavage) and schedule.[28]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, excise the tumors for weight measurement and further analysis (e.g., IHC, Western blotting).[29]
-
Patient-Derived Xenograft (PDX) Model:
-
Tumor Implantation:
-
Obtain fresh tumor tissue from NSCLC patients under sterile conditions.
-
Implant small tumor fragments (2-3 mm³) subcutaneously into the flanks of highly immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice).[30]
-
-
Tumor Propagation and Treatment:
-
Monitor mice for tumor engraftment and growth.
-
Once tumors reach a sufficient size (e.g., >1000 mm³), they can be passaged into new cohorts of mice for expansion and subsequent treatment studies.
-
Initiate treatment with AXL inhibitors when tumors in the experimental cohorts reach the desired size.[7]
-
-
Analysis:
-
Evaluate treatment efficacy by monitoring tumor growth.
-
PDX models allow for the assessment of therapeutic response in a system that more closely recapitulates the heterogeneity of the original patient tumor.[7]
-
Conclusion and Future Directions
The AXL receptor tyrosine kinase is a validated and compelling therapeutic target in NSCLC. Its multifaceted role in promoting tumorigenesis, metastasis, and drug resistance makes it a critical node in the oncogenic signaling network of this disease. The development of selective AXL inhibitors, both small molecules and antibody-based therapies, holds significant promise for improving outcomes for NSCLC patients, particularly those with mesenchymal tumors or those who have developed resistance to other targeted therapies.
Future research should focus on:
-
Identifying reliable biomarkers to select patients most likely to benefit from anti-AXL therapy.
-
Exploring rational combination strategies, such as co-targeting AXL and EGFR, to overcome or prevent drug resistance.
-
Further elucidating the role of AXL in the tumor microenvironment and its interplay with the immune system to inform the development of novel immuno-oncology combinations.
This technical guide provides a foundational resource for the continued investigation of AXL in NSCLC, with the ultimate goal of translating our understanding of its biology into effective clinical interventions.
References
- 1. ulab360.com [ulab360.com]
- 2. Axl (C89E7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Axl Monoclonal Antibody (DS7HAXL), PE (12-1087-42) [thermofisher.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of Axl in Lung Adenocarcinoma and Correlation with Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Axl Monoclonal Antibody (DS7HAXL), APC (17-1087-42) [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - US [thermofisher.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Targeting AXL in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. youtube.com [youtube.com]
- 18. Immunohistochemistry Procedure [sigmaaldrich.com]
- 19. danabiosci.com [danabiosci.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Quantitative Chemical Proteomics Reveals Resveratrol Inhibition of A549 Cell Migration Through Binding Multiple Targets to Regulate Cytoskeletal Remodeling and Suppress EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Silencing AXL by covalent siRNA-gelatin-antibody nanoconjugate inactivates mTOR/EMT pathway and stimulates p53 for TKI sensitization in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration - PMC [pmc.ncbi.nlm.nih.gov]
Ligritinib: A Technical Guide to a Potent and Selective AXL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ligritinib (also known as AB801) is a potent and selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase.[1] A member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, AXL is implicated in tumor cell proliferation, survival, migration, and the development of therapeutic resistance.[2][3] Overexpression of AXL is correlated with poor prognosis in various cancers, including non-small cell lung cancer (NSCLC).[4][5] this compound is currently under clinical investigation as a single agent and in combination with other therapies for the treatment of advanced solid tumors, including NSCLC.[1][6] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound, including detailed experimental protocols for key assays.
Chemical Structure and Properties
This compound is a synthetic organic compound with a complex heterocyclic structure.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (1R,5S)-6-[(7S)-3-[3-[5-(3-methyl-2-pyridinyl)-2-pyridinyl]-2H-pyrazolo[3,4-b]pyridin-5-yl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl]-3-oxa-6-azabicyclo[3.1.1]heptane |
| Synonyms | AB801, AB-801 |
| CAS Number | 3024588-48-2 |
| Molecular Formula | C₃₃H₃₂N₆O |
| SMILES | CC1=C(N=CC=C1)C2=CN=C(C=C2)C3=C4C=C(C=NC4=NN3)C5=CC6=C(CC--INVALID-LINK--N7[C@@H]8C[C@H]7COC8)C=C5 |
| InChI | InChI=1S/C33H32N6O/c1-20-3-2-12-34-31(20)24-8-11-30(35-16-24)32-29-14-25(17-36-33(29)38-37-32)23-5-4-21-6-9-26(10-7-22(21)13-23)39-27-15-28(39)19-40-18-27/h2-5,8,11-14,16-17,26-28H,6-7,9-10,15,18-19H2,1H3,(H,36,37,38)/t26-,27-,28+/m0/s1 |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 528.65 g/mol |
| Appearance | Solid powder |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Not reported |
Mechanism of Action and Signaling Pathway
This compound is a type I tyrosine kinase inhibitor that targets the ATP-binding pocket of the AXL kinase domain in its active conformation.[2] By doing so, it blocks the autophosphorylation of the AXL receptor, thereby inhibiting downstream signaling cascades that are crucial for cancer cell survival and proliferation.[5][8] AXL signaling can be activated through both ligand-dependent (via its ligand, Gas6) and ligand-independent mechanisms.[3] this compound has been shown to inhibit both of these activation pathways.[2]
The inhibition of AXL by this compound leads to the suppression of key downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation.[9]
Preclinical Pharmacology
In Vitro Activity
This compound has demonstrated potent and selective inhibition of AXL kinase activity in biochemical and cell-based assays.
Table 1: In Vitro Potency and Selectivity of this compound (AB801) [8]
| Assay | IC₅₀ / Kᵢ | Selectivity vs. AXL |
| hAXL HTRF IC₅₀ (700 µM ATP) | 1.75 nM | - |
| AXL Kᵢ | 0.024 nM | - |
| pAXL ELISA IC₅₀ (100% serum) | 68 nM | - |
| hMERTK Kᵢ | - | 860x |
| hTYRO3 Kᵢ | - | 1400x |
Pharmacokinetics
Preclinical studies in rats have shown that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability.[8]
Table 2: Preclinical and Projected Human Pharmacokinetics of this compound (AB801) [8]
| Species | Dosing Route | Clearance (mL/min/kg) | Vdss (L/kg) | Half-life (h) | Bioavailability (%) |
| Rat | IV | 15 | 2.5 | 2.9 | - |
| Rat | PO (10 mg/kg) | - | - | - | 60 |
| Human (projected) | - | Moderate | - | Long | Good |
Experimental Protocols
Synthesis of this compound (AB801)
The synthesis of this compound involves a multi-step process culminating in the coupling of key heterocyclic intermediates. A representative synthetic scheme is outlined below. The detailed, step-by-step synthesis is proprietary and has not been publicly disclosed in full. However, the general approach involves the synthesis of the pyrazolopyridine core, followed by coupling with the substituted bipyridine and the benzo[7]annulene-azabicyclo[3.1.1]heptane moieties.[10][11][12][13]
HTRF AXL Kinase Assay
The inhibitory activity of this compound against AXL kinase was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE-TK assay.[14][15]
Methodology:
-
Reagents: HTRF KinEASE-TK kit (Cisbio), recombinant human AXL kinase, ATP, and test compound (this compound).
-
Kinase Reaction:
-
A mixture of AXL kinase and the biotinylated TK substrate is prepared in the kinase buffer.
-
This compound, at various concentrations, is added to the enzyme-substrate mixture and incubated for 15 minutes at room temperature.
-
The kinase reaction is initiated by the addition of ATP (final concentration of 700 µM).
-
The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at room temperature.
-
-
Detection:
-
The reaction is stopped by the addition of the HTRF detection buffer containing EDTA, Eu³⁺-cryptate labeled anti-phosphotyrosine antibody, and streptavidin-XL665.
-
The plate is incubated for 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated substrate.
-
-
Data Acquisition:
-
The HTRF signal is read on a compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
The ratio of the fluorescence at 665 nm to 620 nm is calculated and used to determine the level of kinase activity.
-
IC₅₀ values are calculated from the dose-response curves.[7]
-
Cell Viability Assay (CellTiter-Glo®)
The effect of this compound on the viability of cancer cell lines is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[16][17]
Methodology:
-
Cell Plating:
-
Cancer cells (e.g., NSCLC cell lines) are seeded in 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
Cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
-
Assay Procedure:
-
The assay plate and its contents are equilibrated to room temperature for approximately 30 minutes.
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
In Vivo Xenograft Study in NSCLC Model
The anti-tumor efficacy of this compound in a non-small cell lung cancer model is evaluated using a subcutaneous xenograft model in immunodeficient mice.[20][21][22][23]
Methodology:
-
Cell Implantation:
-
Human NSCLC cells (e.g., A549 or H460) are harvested and suspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (e.g., 5 x 10⁶) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
-
Tumor Growth and Treatment:
-
Tumor growth is monitored regularly by caliper measurements.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses (e.g., 10 or 30 mg/kg) once daily. The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
The anti-tumor efficacy is determined by comparing the tumor growth in the this compound-treated groups to the control group.
-
Statistical analysis is performed to determine the significance of the observed effects.
-
Conclusion
This compound (AB801) is a promising AXL inhibitor with potent and selective activity. Its favorable preclinical profile, including in vitro and in vivo efficacy and good oral bioavailability, supports its ongoing clinical development for the treatment of advanced solid tumors. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the clinical efficacy and safety of this compound is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AXL Inhibitors: Status of Clinical Development | Semantic Scholar [semanticscholar.org]
- 3. arcusbio.com [arcusbio.com]
- 4. researchgate.net [researchgate.net]
- 5. OUH - Protocols [ous-research.no]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arcusbio.com [arcusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. nordicbiolabs.se [nordicbiolabs.se]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Increased Tumor Growth Rate and Mesenchymal Properties of NSCLC-Patient-Derived Xenograft Models during Serial Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antitumor effect of para-toluenesulfonamide against lung cancer xenograft in a mouse model - Gao - Journal of Thoracic Disease [jtd.amegroups.org]
AXL as a Therapeutic Target in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, has emerged as a critical mediator of cancer progression, metastasis, and therapeutic resistance.[1][2][3][4] Overexpressed in a wide array of solid and hematological malignancies, AXL activation is frequently associated with a poor prognosis.[2][3][4][5][6] Its role in driving key oncogenic processes, including cell survival, proliferation, epithelial-to-mesenchymal transition (EMT), and immune evasion, has positioned it as a compelling therapeutic target.[1][3][7] This technical guide provides an in-depth overview of AXL's role in oncology, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing its complex signaling network to support ongoing research and drug development efforts.
The AXL Signaling Pathway in Cancer
AXL signaling is primarily initiated by its ligand, Growth Arrest-Specific 6 (Gas6). Upon Gas6 binding, AXL undergoes dimerization and autophosphorylation of its intracellular kinase domain, triggering a cascade of downstream signaling pathways that collectively promote a malignant phenotype.[1]
Core Signaling Cascades
-
PI3K/AKT Pathway: Activation of this pathway downstream of AXL is crucial for promoting cell survival and proliferation.[1] It also contributes to therapeutic resistance by upregulating anti-apoptotic proteins.
-
MAPK/ERK Pathway: This cascade is also involved in cell proliferation and survival, and its activation by AXL has been demonstrated in various cancer models.[1]
-
NF-κB Pathway: AXL signaling can lead to the activation of NF-κB, a key regulator of inflammation and cell survival, further contributing to the pro-tumorigenic environment.
-
EMT and Metastasis: AXL is a potent driver of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties essential for metastasis.[1][3] AXL activation leads to the upregulation of mesenchymal markers and the downregulation of epithelial markers.[1]
Visualization of the AXL Signaling Network
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. The Receptor Tyrosine Kinase AXL in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic value and immunological role of AXL gene in clear cell renal cell carcinoma associated with identifying LncRNA/RBP/AXL mRNA networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Ligritinib (AB801): In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligritinib, also known as AB801, is a potent and selective, orally active inhibitor of the AXL receptor tyrosine kinase.[1] AXL signaling is a crucial pathway implicated in various cellular processes, including cell proliferation, survival, migration, and therapeutic resistance in several cancers.[2][3] Overexpression of AXL is correlated with poor prognosis in numerous malignancies, making it a compelling target for cancer therapy.[3] this compound effectively blocks the kinase activity of AXL, thereby inhibiting its downstream signaling pathways.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar AXL inhibitors.
Mechanism of Action and Signaling Pathway
AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases. Its activation can be initiated through binding to its ligand, Growth Arrest-Specific 6 (GAS6), leading to receptor dimerization and autophosphorylation.[2] AXL signaling can also be activated independently of its ligand.[2] Upon activation, AXL triggers several downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK, and JAK/STAT pathways, which are critical for tumor progression and survival.[2] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the AXL kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.
Caption: AXL Signaling Pathway and Inhibition by this compound.
Quantitative Data: In Vitro Inhibitory Activity of this compound (AB801)
The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key IC50 values and selectivity profile.
| Assay Type | Target | Species | IC50 (nM) | ATP Concentration | Reference |
| Biochemical HTRF Assay | hAXL | Human | 1.75 | 700 µM | [2] |
| Biochemical HTRF Assay | mAXL | Mouse | 0.43 | 700 µM | [4] |
| Cell-Based pAXL ELISA (100% Serum) | pAXL | - | 68 | - | [2] |
Table 1: this compound (AB801) IC50 Values
| Kinase | Kᵢ (nM) | Fold Selectivity over AXL (Kᵢ) | Reference |
| AXL | 0.024 | 1x | [2] |
| MERTK | - | 860x | [2] |
| TYRO3 | - | 1400x | [2] |
| DRAK1 | - | 47x | [2] |
| HPK1 | - | 280x | [2] |
| TRKA | - | 330x | [2] |
Table 2: Kinase Selectivity Profile of this compound (AB801)
Experimental Protocols
Biochemical AXL Kinase Activity Assay (HTRF)
This protocol describes a time-resolved fluorescence resonance energy transfer (TRF-FRET) based assay to measure the direct inhibitory effect of this compound on AXL kinase activity.
Caption: Biochemical AXL Kinase HTRF Assay Workflow.
Materials:
-
Recombinant human AXL kinase
-
ULight™-labeled peptide substrate (e.g., poly-Glu-Tyr)
-
Europium-labeled anti-phosphotyrosine antibody
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
This compound (AB801)
-
DMSO
-
Low-volume 384-well white assay plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Assay Plate Setup: Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 4 µL of AXL enzyme solution (pre-diluted in kinase assay buffer) to each well.
-
Initiation of Kinase Reaction: Add 4 µL of a mixture containing ATP and ULight™-labeled substrate (pre-diluted in kinase assay buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for AXL (e.g., 700 µM as a high concentration).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the detection mixture containing the Europium-labeled anti-phosphotyrosine antibody (diluted in detection buffer) to each well to stop the reaction.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (FRET signal) and 620 nm (Europium reference).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
Cell-Based AXL Phosphorylation Assay (ELISA)
This protocol measures the ability of this compound to inhibit AXL autophosphorylation in a cellular context.
Caption: Cell-Based AXL Phosphorylation ELISA Workflow.
Materials:
-
Cell line with high AXL expression (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (AB801)
-
GAS6 ligand (optional)
-
PBS
-
Cell lysis buffer
-
BCA protein assay kit
-
AXL Sandwich ELISA kit (or individual components: capture anti-AXL antibody, detection anti-phosphotyrosine antibody, HRP-conjugated secondary antibody, TMB substrate)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AXL-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 4-6 hours to reduce basal AXL phosphorylation.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted compound to the cells and incubate for 1-2 hours.
-
Stimulation (Optional): To assess inhibition of ligand-induced phosphorylation, stimulate the cells with GAS6 for 15-30 minutes.
-
Cell Lysis: Aspirate the medium, wash the cells with cold PBS, and then add cell lysis buffer. Incubate on ice for 10 minutes.
-
Protein Quantification: Collect the lysates and determine the protein concentration using a BCA assay.
-
ELISA: a. Coat a 96-well ELISA plate with an anti-AXL capture antibody overnight at 4°C. b. Wash the plate and block with a suitable blocking buffer. c. Add equal amounts of protein lysate to each well and incubate. d. Wash the plate and add an anti-phosphotyrosine detection antibody. e. Wash and add an HRP-conjugated secondary antibody. f. Wash and add TMB substrate. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the readings to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
Conclusion
The provided protocols and data serve as a comprehensive guide for the in vitro evaluation of this compound (AB801) and other AXL inhibitors. These assays are fundamental for determining the potency, selectivity, and cellular activity of such compounds, which is essential for their preclinical and clinical development in the field of oncology.
References
Application Notes and Protocols for Ligritinib Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligritinib is a potent and selective inhibitor of the AXL receptor tyrosine kinase.[1][2] The AXL signaling pathway is a critical regulator of various cellular processes, including cell survival, proliferation, migration, and invasion.[1][3][4] Aberrant AXL signaling has been implicated in the progression and therapeutic resistance of numerous cancers.[4][5] These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the biological activity and therapeutic potential of this compound by assessing its impact on AXL signaling and cancer cell pathophysiology.
AXL Signaling Pathway
The binding of the ligand, growth arrest-specific protein 6 (GAS6), to the extracellular domain of AXL induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][3] This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, promoting cell survival, proliferation, and migration.[1][2][4]
Caption: AXL Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of various AXL inhibitors in different cancer cell lines, demonstrating the expected range of potency for a selective AXL inhibitor like this compound.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| R428 | RKO-AS45-1 (Colorectal Cancer) | Migration Assay | ~10-100 | [6] |
| R428 | HCT116 (Colorectal Cancer) | Migration Assay | ~100-1000 | [6] |
| BGB324 | NSCLC Cell Lines | Proliferation Assay | 670 - >9610 | [5] |
| ONO-7475 | PC-9 (NSCLC) | Viability Assay (in combination) | ~100 | [7] |
| TP-0903 | MDA-MB-157 (TNBC) | Clonogenic Assay | ~25 | [8] |
| Cabozantinib | Human Recombinant AXL | Kinase Assay (in vitro) | 7 | [9] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Principle: Colorimetric or luminescent assays measure metabolic activity, which correlates with the number of viable cells.
Caption: Workflow for a typical cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[10]
-
Reagent Addition: Add a cell viability reagent such as CellTiter-Glo® (Promega) to each well according to the manufacturer's instructions.[5]
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
AXL Phosphorylation Assay
Objective: To confirm the on-target activity of this compound by measuring the inhibition of AXL autophosphorylation.
Principle: Western blotting or ELISA can be used to detect the levels of phosphorylated AXL (p-AXL) relative to total AXL in cell lysates.
Caption: Workflow for assessing AXL phosphorylation.
Protocol:
-
Cell Culture and Starvation: Culture cells with high AXL expression (e.g., MDA-MB-231) to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal receptor activation.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 2-4 hours.[10]
-
Ligand Stimulation: Stimulate the cells with recombinant human GAS6 (e.g., 400 ng/mL) for 10-15 minutes to induce AXL phosphorylation.[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-AXL and total AXL.
-
Incubate with a secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
ELISA: Alternatively, use a sandwich ELISA kit for the quantitative measurement of p-AXL.[12][13]
-
Data Analysis: Quantify the band intensities from the Western blot or the signal from the ELISA and normalize the p-AXL level to the total AXL level.
Cell Migration and Invasion Assays
Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
Principle: These assays measure the ability of cells to move across a surface (migration) or through an extracellular matrix (invasion).
Caption: Workflows for cell migration and invasion assays.
Protocols:
A. Scratch (Wound Healing) Assay for Migration: [6][14]
-
Create Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Create Scratch: Use a sterile pipette tip to create a "scratch" or cell-free zone in the monolayer.
-
Treatment: Wash with PBS to remove dislodged cells and add fresh medium containing this compound or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and after 24-48 hours.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.
B. Boyden Chamber (Transwell) Assay for Invasion: [6][15]
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (e.g., Corning® BioCoat™) in a 24-well plate.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the underside of the membrane.
-
Analysis: Count the number of stained cells in several microscopic fields to quantify invasion.
Conclusion
This document provides a foundational set of cell-based assays to comprehensively evaluate the in vitro activity of this compound. By assessing its impact on cell viability, on-target AXL phosphorylation, and the functional consequences of AXL inhibition on cell migration and invasion, researchers can effectively characterize its therapeutic potential and elucidate its mechanism of action. These protocols can be adapted to various cancer cell lines and further expanded to include more complex 3D culture models and in vivo studies.
References
- 1. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]
- 5. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The receptor tyrosine kinase AXL promotes migration and invasion in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial AXL and MCL‐1 inhibition contributes to abolishing lazertinib tolerance in EGFR‐mutant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. mdpi.com [mdpi.com]
- 15. Axl contributes to efficient migration and invasion of melanoma cells | PLOS One [journals.plos.org]
Application Notes and Protocols for Determining the IC50 of Ligritinib in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligritinib (also known as AB801) is a potent and selective, orally active inhibitor of the AXL receptor tyrosine kinase[1][2]. Overexpression and activation of AXL are implicated in tumor growth, metastasis, and the development of resistance to various cancer therapies, making it a compelling target for anticancer drug development[2]. The determination of the half-maximal inhibitory concentration (IC50) is a critical in vitro parameter for assessing the potency of a compound against specific cancer cell lines. These application notes provide a detailed protocol for determining the IC50 of this compound in various cancer cell lines and present available data on its activity.
Data Presentation: this compound Potency and Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound. While extensive cell viability IC50 data across a broad range of cancer cell lines is not yet publicly available, the existing biochemical and cellular assay data demonstrate the high potency and selectivity of this compound.
| Assay Type | Target/Cell Line | IC50 / Kᵢ | Notes |
| Biochemical (HTRF) | Human AXL | 1.75 ± 1.3 nM | |
| Biochemical (HTRF) | Murine AXL | 0.43 ± 0.20 nM | |
| Biochemical (Kᵢ) | Human AXL | 0.024 ± 0.004 nM | High selectivity over MERTK (860x) and TYRO3 (1400x) |
| Cellular (pAXL ELISA) | HEK293T | 68 nM | In the presence of 100% human serum |
| Cell Viability | Pancreatic Cancer Cell Lines | 19 nM | Specific cell lines not disclosed |
| Cellular | H1299 (Lung Cancer) | Not Reported | Significantly suppressed AKT phosphorylation |
| Cellular | H1373 (Lung Cancer) | Not Reported | In vivo efficacy in xenograft models |
Note: Further research is required to establish a comprehensive panel of IC50 values for this compound across a broader range of cancer cell lines.
Signaling Pathway of AXL and Inhibition by this compound
AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is activated by its ligand, Gas6. Upon binding, AXL dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival, proliferation, migration, and therapeutic resistance. Key pathways activated by AXL include the PI3K/AKT and MAPK/ERK pathways. This compound exerts its anticancer effects by binding to the ATP-binding pocket of the AXL kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling.
Experimental Protocols
Principle of IC50 Determination
The IC50 value is the concentration of an inhibitor at which the response (e.g., cell viability) is reduced by half. This is typically determined by treating cultured cancer cells with a range of inhibitor concentrations and measuring cell viability after a defined period. A dose-response curve is then generated by plotting cell viability against the logarithm of the inhibitor concentration, and the IC50 is calculated from this curve.
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to the desired concentration (typically 2,000-10,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
Experimental Workflow Diagram
Conclusion
This compound is a highly potent AXL inhibitor with demonstrated activity in biochemical and cellular assays. The provided protocols offer a standardized method for determining its IC50 in various cancer cell lines, which is essential for further preclinical development and understanding its therapeutic potential. The generation of a comprehensive IC50 dataset across multiple cancer types will be crucial for identifying sensitive patient populations and guiding future clinical investigations.
References
Ligritinib (AB801) for In Vivo Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligritinib, also known as AB801, is a potent and selective, orally active inhibitor of the AXL receptor tyrosine kinase.[1][2] The AXL signaling pathway is a critical mediator of therapeutic resistance to various standard-of-care therapies and contributes to an immunosuppressive tumor microenvironment.[3] By inhibiting AXL kinase activity, this compound blocks downstream signaling, offering a promising strategy to overcome drug resistance and enhance anti-tumor immunity.[1][2] These application notes provide a comprehensive overview of the use of this compound in preclinical in vivo xenograft models, including quantitative efficacy data and detailed experimental protocols.
Mechanism of Action: AXL Signaling Inhibition
This compound exerts its anti-tumor effects by targeting the AXL receptor tyrosine kinase. Upon binding, this compound inhibits the kinase activity of AXL, thereby blocking downstream signaling cascades, most notably the PI3K/AKT pathway. This inhibition prevents the cellular processes that contribute to tumor growth, survival, and resistance to other cancer therapies.
Quantitative Data from In Vivo Xenograft Studies
The following tables summarize the efficacy of this compound (AB801) in various preclinical xenograft models, both as a monotherapy and in combination with other anti-cancer agents.
| Xenograft Model | Cancer Type | Treatment | Dosage | Outcome |
| H1373 | Human Lung Cancer (KRAS G12C) | This compound (AB801) + Adagrasib | 30 mg/kg (this compound) + 20 mg/kg (Adagrasib) | Significant tumor growth inhibition, superior to adagrasib monotherapy.[1] |
| CMT-167 (KRAS G12C knock-in) | Murine Lung Cancer | This compound (AB801) + Adagrasib | 10 mg/kg or 30 mg/kg (this compound) + Adagrasib | Significant tumor growth inhibition and enhanced survival compared to single-agent treatment.[1] |
| HEY-T30 | Paclitaxel-Resistant Ovarian Cancer | This compound (AB801) + Paclitaxel | Not Specified | Significant tumor growth inhibition. |
| MC38 | Murine Colon Adenocarcinoma | This compound (AB801) + Oxaliplatin + anti-PD-1 | 30 mg/kg (this compound) + 10 mg/kg (Oxaliplatin) + 10 mg/kg (anti-PD-1) | Significantly lower tumor volumes and increased survival compared to dual-agent therapy. |
Experimental Protocols
This section provides detailed protocols for establishing and utilizing subcutaneous xenograft models to evaluate the efficacy of this compound.
Experimental Workflow Overview
Cell Culture and Preparation
-
Cell Lines:
-
H1373 (Human non-small cell lung cancer)
-
CMT-167 (Murine lung carcinoma)
-
HEY-T30 (Human ovarian cancer, paclitaxel-resistant)
-
MC38 (Murine colon adenocarcinoma)
-
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a serum-free medium or PBS for injection.
-
Cell Viability: Perform a cell count and assess viability using a trypan blue exclusion assay. Cell viability should be >95%.
Animal Models and Tumor Implantation
-
Animal Strain: Use immunodeficient mice (e.g., NOD-SCID for human cell lines) or syngeneic mice (e.g., C57BL/6 for MC38 and CMT-167) aged 6-8 weeks.
-
Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Resuspend the prepared tumor cells in a 1:1 mixture of serum-free medium and Matrigel® Matrix.
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells (in a volume of 100-200 µL) into the flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
This compound Formulation: Prepare this compound for oral administration. While the exact vehicle is proprietary, a common vehicle for oral gavage of hydrophobic small molecules is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Administration: Administer this compound orally via gavage at the desired dose (e.g., 10 mg/kg or 30 mg/kg) once or twice daily, as specified in the experimental design.[1] The volume of administration for oral gavage in mice is typically 10 mL/kg.
-
Combination Therapy: For combination studies, administer other therapeutic agents (e.g., adagrasib, paclitaxel, oxaliplatin, anti-PD-1) according to established protocols for those agents.
Endpoint and Data Analysis
-
Monitoring: Monitor the body weight and overall health of the animals regularly as an indicator of toxicity.
-
Euthanasia: Euthanize mice when the tumors reach the predetermined maximum size as per institutional guidelines, or if signs of excessive toxicity are observed.
-
Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group using the following formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as a two-way ANOVA with multiple comparisons test, to determine the significance of the observed differences in tumor growth between treatment groups.
Conclusion
This compound (AB801) has demonstrated significant anti-tumor activity in a range of preclinical xenograft models, both as a monotherapy and in combination with standard-of-care agents. The provided protocols offer a framework for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this promising AXL inhibitor. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable data in the preclinical evaluation of novel cancer therapeutics.
References
Application Notes and Protocols for the Dosing and Administration of Gilteritinib (Ligritinib) in Mice
A Comprehensive Guide for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The information provided in this document is intended for research purposes only. All animal experiments must be conducted in accordance with approved protocols from the relevant Institutional Animal Care and Use Committee (IACUC). The compound "Ligritinib" was not found in the scientific literature during the search; however, "Gilteritinib" is a well-researched compound with a similar name and therapeutic target. Therefore, this document will focus on the preclinical application of Gilteritinib.
Introduction
Gilteritinib (also known as ASP2215) is a potent, orally bioavailable small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[1][2][3] Mutations in FLT3 are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][3] Gilteritinib has demonstrated significant anti-leukemic activity in preclinical models of FLT3-mutated AML and is an important tool for in vivo cancer research.[2][4] These application notes provide detailed protocols for the preparation, dosing, and administration of Gilteritinib in mouse models of AML.
Gilteritinib Profile and Dosing Recommendations
Mechanism of Action
Gilteritinib exerts its anti-tumor effects by inhibiting the kinase activity of both wild-type and mutated forms of FLT3, including the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1][2] By blocking FLT3 signaling, Gilteritinib disrupts downstream pathways that are crucial for the proliferation and survival of leukemic cells, ultimately leading to apoptosis.[2]
Caption: Gilteritinib inhibits the FLT3 signaling pathway.
Summary of Dosing Regimens in Mice
The following table summarizes previously reported dosing regimens for Gilteritinib in mouse models of AML. The optimal dose and schedule may vary depending on the specific mouse strain, tumor model, and experimental endpoint.
| Mouse Model | Cell Line | Dosing Route | Vehicle | Dose (mg/kg) | Dosing Schedule | Reference |
| Subcutaneous Xenograft | MV4-11 | Oral Gavage | 0.5% Methylcellulose | 1, 3, 6, 10 | Once daily | [2] |
| Subcutaneous Xenograft | MOLM-13 | Oral Gavage | Not specified | 10 | Once daily | [2] |
| Intra-Bone Marrow | MV4-11 | Oral Gavage | 0.5% Methylcellulose | 30 | Once daily | Not specified in abstracts |
Experimental Protocols
Preparation of Gilteritinib Formulation for Oral Gavage
This protocol describes the preparation of a 0.5% (w/v) methylcellulose solution for the suspension of Gilteritinib.
Materials:
-
Gilteritinib powder
-
Methylcellulose (e.g., Sigma-Aldrich, M0512)
-
Deionized water
-
Sterile beakers or flasks
-
Magnetic stirrer and stir bar
-
Heating plate
-
Ice bath or refrigerator
Procedure:
-
Prepare 0.5% Methylcellulose Solution: a. Heat approximately one-third of the final required volume of deionized water to 60-70°C.[5] b. Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is wetted.[5] c. Once the powder is fully dispersed, remove the solution from the heat.[5] d. Add the remaining two-thirds of the required volume of cold deionized water to the mixture.[5] e. Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous.[5]
-
Prepare Gilteritinib Suspension: a. Calculate the required amount of Gilteritinib and 0.5% methylcellulose vehicle based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss. b. Weigh the calculated amount of Gilteritinib powder and place it in a sterile tube. c. Add the appropriate volume of the 0.5% methylcellulose vehicle to the Gilteritinib powder. d. Vortex the mixture vigorously for several minutes to ensure a homogenous suspension.[5] e. If clumps are present, sonicate the suspension for short intervals in a water bath sonicator until a uniform suspension is achieved.[5] f. Prepare the formulation fresh daily. If short-term storage is necessary, keep it at 4°C and re-vortex thoroughly before administration.[5]
Oral Gavage Administration in Mice
This protocol provides a step-by-step guide for the safe and effective administration of Gilteritinib via oral gavage.
Materials:
-
Prepared Gilteritinib suspension
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)[6]
-
Syringes
-
Animal scale
Procedure:
-
Preparation: a. Weigh the mouse to determine the correct dosing volume (typically up to 10 ml/kg).[6] b. Fill the syringe with the calculated volume of the Gilteritinib suspension. c. Ensure there are no air bubbles in the syringe.
-
Restraint: a. Securely scruff the mouse to immobilize its head and body. The body should be held in a vertical position.[6] b. This vertical alignment of the head and body straightens the esophagus, facilitating the passage of the gavage needle.[6]
-
Gavage Needle Insertion: a. Gently insert the gavage needle into the mouth, directing it over the tongue and into the pharynx.[6] b. Allow the mouse to swallow the needle; do not force it. The needle should slide easily down the esophagus.[6]
-
Administration: a. Once the needle is in the correct position, slowly administer the Gilteritinib suspension.[6] b. After administration, gently and slowly withdraw the needle.
-
Post-Administration Monitoring: a. Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose.[6]
Caption: Workflow for oral gavage administration in mice.
Subcutaneous AML Xenograft Model
This protocol describes the establishment of a subcutaneous AML xenograft model in immunocompromised mice.
Materials:
-
AML cell line (e.g., MV4-11)
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Sterile PBS or serum-free medium
-
Matrigel (optional, to enhance tumor take-rate)
-
Syringes and needles (e.g., 25-gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: a. Culture AML cells to the logarithmic growth phase. b. Harvest and wash the cells with sterile PBS or serum-free medium. c. Resuspend the cells in PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.
-
Subcutaneous Injection: a. Anesthetize the mouse using an approved method. b. Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. c. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: a. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Begin dosing with Gilteritinib or vehicle control as per the desired schedule.
Intra-Bone Marrow Transplantation Model
This protocol outlines the procedure for establishing a systemic AML model through intra-bone marrow injection.
Materials:
-
Luciferase-expressing AML cell line (e.g., MV4-11-luc)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Sterile PBS
-
Syringes and needles (e.g., 27-gauge)
-
Anesthetic
Procedure:
-
Cell Preparation: a. Prepare a single-cell suspension of luciferase-expressing AML cells in sterile PBS at a concentration of 1 x 10^6 cells per 20-30 µL. Keep the cells on ice.
-
Intra-femoral Injection: a. Anesthetize the mouse. b. Make a small incision over the knee to expose the patellar tendon. c. Gently insert a 27-gauge needle through the patellar tendon into the femoral bone marrow cavity. d. Slowly inject the cell suspension into the bone marrow. e. Close the incision with surgical glue or sutures.
-
Engraftment Monitoring: a. Monitor the engraftment of AML cells using in vivo bioluminescent imaging (see Protocol 3.5) starting 1-2 weeks post-transplantation.
-
Treatment Initiation: a. Once engraftment is confirmed, randomize the mice into treatment and control groups. b. Begin dosing with Gilteritinib or vehicle control.
In Vivo Bioluminescent Imaging
This protocol describes the use of bioluminescent imaging to monitor tumor burden in mice.
Materials:
-
D-luciferin substrate
-
In vivo imaging system (e.g., IVIS)
-
Anesthetic
Procedure:
-
Substrate Administration: a. Prepare a stock solution of D-luciferin in sterile PBS. b. Inject the mice intraperitoneally with D-luciferin at a dose of 150 mg/kg.[7]
-
Imaging: a. Wait for 10-15 minutes for the substrate to distribute throughout the body.[7] b. Anesthetize the mice and place them in the imaging chamber. c. Acquire bioluminescent images using the in vivo imaging system. The exposure time may need to be optimized.
-
Data Analysis: a. Use the imaging software to quantify the bioluminescent signal (radiance) in photons per second from a defined region of interest (e.g., the tumor or whole body). b. Monitor the change in bioluminescent signal over time to assess treatment efficacy.
Caption: Workflow for AML xenograft models and treatment.
Data Interpretation and Troubleshooting
-
Tumor Growth Inhibition: In subcutaneous models, a significant reduction in tumor growth rate in the Gilteritinib-treated group compared to the vehicle control group indicates drug efficacy.
-
Reduced Bioluminescent Signal: In systemic models, a decrease in the bioluminescent signal in treated mice suggests a reduction in tumor burden.
-
Body Weight and Clinical Signs: Monitor mouse body weight and overall health throughout the study. Significant weight loss or signs of toxicity may necessitate dose reduction or discontinuation.
-
Troubleshooting:
-
No Tumor Growth: Ensure the viability and tumorigenicity of the cell line. Consider using Matrigel to improve engraftment.
-
High Variability in Tumor Growth: Increase the number of mice per group to improve statistical power. Ensure consistent cell preparation and injection techniques.
-
Adverse Effects: If signs of toxicity are observed, re-evaluate the dose and dosing schedule. Consult veterinary staff for appropriate supportive care.
-
References
- 1. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. benchchem.com [benchchem.com]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. Qualitative in vivo bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
Ligritinib Combination Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligritinib is an orally active and selective inhibitor of the AXL receptor tyrosine kinase.[1] The AXL signaling pathway is a critical mediator of tumor cell survival, proliferation, migration, and therapeutic resistance.[2][3] Overexpression of AXL is frequently observed in various cancers and is associated with poor prognosis and resistance to conventional chemotherapies and targeted agents.[4][5] By inhibiting AXL, this compound blocks downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, thereby impeding tumor progression and metastasis.[2][6]
The central role of AXL in drug resistance makes it a compelling target for combination therapies.[5] Preclinical evidence with other AXL inhibitors suggests that combining an AXL inhibitor with standard-of-care agents, such as chemotherapy or other targeted therapies, can lead to synergistic anti-tumor effects and overcome acquired resistance.[7][8] These application notes provide a framework for the experimental design of this compound combination therapy studies, including detailed protocols for in vitro and in vivo evaluation.
Rationale for this compound Combination Therapy
The upregulation of the AXL signaling pathway has been identified as a key mechanism of resistance to a variety of anti-cancer treatments, including cytotoxic chemotherapy (e.g., paclitaxel, cisplatin) and targeted therapies like EGFR inhibitors.[5] AXL can be activated in response to cellular stress induced by these agents, leading to the activation of pro-survival pathways that counteract the drugs' therapeutic effects.
Combining this compound with other anti-cancer agents is hypothesized to:
-
Enhance the efficacy of conventional chemotherapy: By blocking the AXL-mediated survival signals, this compound can sensitize tumor cells to the cytotoxic effects of chemotherapeutic agents.
-
Overcome acquired resistance to targeted therapies: In tumors that have developed resistance to therapies like EGFR inhibitors through AXL upregulation, co-treatment with this compound can restore sensitivity.[5]
-
Achieve synergistic anti-tumor activity: The simultaneous targeting of multiple oncogenic pathways can lead to a more potent and durable anti-cancer response than either agent alone.
Data Presentation: Hypothetical Preclinical Data for this compound Combination Therapy
The following tables present hypothetical, yet realistic, quantitative data from preclinical experiments evaluating this compound in combination with a standard chemotherapeutic agent (e.g., Paclitaxel) and an EGFR inhibitor in a non-small cell lung cancer (NSCLC) model.
Table 1: In Vitro Cell Viability (IC50) Data in A549 NSCLC Cells
| Treatment Group | IC50 (nM) | Combination Index (CI)* |
| This compound | 150 | - |
| Paclitaxel | 25 | - |
| This compound + Paclitaxel (1:1 ratio) | L: 30, P: 5 | 0.45 (Synergistic) |
| EGFR Inhibitor | 500 | - |
| This compound + EGFR Inhibitor (1:1 ratio) | L: 45, E: 45 | 0.39 (Synergistic) |
*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in an A549 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (30 mg/kg, oral, daily) | 750 ± 110 | 40% |
| Paclitaxel (10 mg/kg, i.p., weekly) | 812 ± 125 | 35% |
| This compound + Paclitaxel | 250 ± 75 | 80% |
Mandatory Visualizations
AXL Signaling Pathway
Caption: AXL Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro assessment of this compound combination synergy.
Logical Design of an In Vivo Combination Study
Caption: Logical design for an in vivo this compound combination therapy study.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound alone and in combination with another therapeutic agent on cancer cell lines.[1][3][9]
Materials:
-
Cancer cell line of interest (e.g., A549 NSCLC cells)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Combination agent (e.g., Paclitaxel)
-
DMSO (for dissolving compounds)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound and the combination agent in DMSO. Create a serial dilution of each compound and the combination in complete growth medium.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells for vehicle control (medium with DMSO) and untreated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment using non-linear regression analysis. Calculate the Combination Index (CI) to assess synergy.
Western Blot Analysis for Phospho-AXL and Downstream Signaling
This protocol is used to determine the effect of this compound on the AXL signaling pathway.[6][10][11]
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AXL, anti-total-AXL, anti-phospho-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Tumor Model
This protocol outlines the in vivo evaluation of this compound combination therapy in a mouse xenograft model.[7][12]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., A549) mixed with Matrigel
-
This compound formulated for oral gavage
-
Combination agent formulated for appropriate administration (e.g., intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal scale
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, Combination Agent, this compound + Combination Agent).
-
Drug Administration: Administer the treatments according to the predetermined schedule (e.g., this compound daily by oral gavage, combination agent weekly by IP injection).
-
Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition for each treatment group and perform statistical analysis to determine significance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. aacr.org [aacr.org]
- 10. Varlitinib and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erlotinib-cisplatin combination inhibits growth and angiogenesis through c-MYC and HIF-1α in EGFR-mutated lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The combination of CUDC-907 and gilteritinib shows promising in vitro and in vivo antileukemic activity against FLT3-ITD AML - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ligritinib in 3D Cell Culture Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of Ligritinib, a potent AXL receptor tyrosine kinase inhibitor, in three-dimensional (3D) cell culture models. These advanced in vitro systems, such as tumor spheroids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures, offering a more physiologically relevant platform for evaluating the efficacy of targeted therapies.
Application Notes
This compound is an orally active inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor growth, metastasis, and the development of resistance to conventional cancer therapies in various malignancies, including non-small cell lung cancer (NSCLC).[1] By inhibiting the kinase activity of AXL, this compound effectively blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[1]
The transition from 2D to 3D cell culture models is critical for preclinical drug evaluation.[2][3][4] 3D models mimic key aspects of the tumor microenvironment, such as cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and the development of a hypoxic core, which can significantly influence drug sensitivity.[5][6] Evaluating this compound in 3D spheroids can provide valuable insights into its penetration, efficacy in a more tissue-like structure, and its ability to overcome resistance mechanisms conferred by the tumor microenvironment.
Expected Outcomes in 3D Spheroid Models:
-
Inhibition of Spheroid Growth: this compound is expected to cause a dose-dependent decrease in the growth rate and overall size of tumor spheroids derived from AXL-dependent cancer cell lines.
-
Induction of Apoptosis: By blocking pro-survival signaling pathways downstream of AXL, this compound is anticipated to induce programmed cell death within the spheroids.
-
Differential Sensitivity: The half-maximal inhibitory concentration (IC50) of this compound may be higher in 3D cultures compared to 2D monolayers due to factors such as limited drug penetration into the spheroid core and the presence of quiescent cells.[7]
Quantitative Data Summary
The following table presents hypothetical data for this compound, illustrating potential differences in its activity when tested in 2D versus 3D cell culture models of various cancer cell lines known to express AXL.
| Cell Line | Cancer Type | Culture Model | This compound IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 2D Monolayer | 50 |
| 3D Spheroid | 250 | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 2D Monolayer | 75 |
| 3D Spheroid | 400 | ||
| PANC-1 | Pancreatic Cancer | 2D Monolayer | 120 |
| 3D Spheroid | 650 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for its evaluation in 3D cell culture models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-Throughput 3D Screening Reveals Differences in Drug Sensitivities between Culture Models of JIMT1 Breast Cancer Cells | PLOS One [journals.plos.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Advancements in 3D Cell Culture Systems for Personalizing Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. "Three-Dimensional (3D) In Vitro Cell Culture Protocols to Enhance Glio" by Janith Wanigasekara, Lara Carroll et al. [arrow.tudublin.ie]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Immunohistochemistry for AXL Expression in Tumors
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application
AXL, a member of the TAM (Tyro3, AXL, MerTK) family of receptor tyrosine kinases, has emerged as a critical player in oncology.[1][2] Activated by its ligand, Growth Arrest Specific 6 (Gas6), the AXL signaling pathway is a key driver of tumor progression.[1][3] Its activation promotes a cascade of events leading to increased cell proliferation, survival, metastasis, and the development of resistance to a wide range of cancer therapies.[3][4][5]
Elevated AXL expression has been documented in numerous malignancies, including non-small cell lung cancer (NSCLC), pancreatic, breast, renal, and ovarian cancers, where it frequently correlates with an aggressive phenotype and poor patient prognosis.[5][6][7][8][9][10][11] Furthermore, AXL signaling contributes to an immune-suppressive tumor microenvironment, partly by upregulating the immune checkpoint ligand PD-L1.[3][7][8]
Given its multifaceted role in tumorigenesis and drug resistance, AXL is a highly attractive therapeutic target.[5] Immunohistochemistry (IHC) is an indispensable tool for evaluating AXL expression in tumor tissues. It allows for the semi-quantitative assessment of protein expression levels and localization within the cytoarchitecture of the tumor, providing valuable information for preclinical research, biomarker discovery, and patient stratification in clinical trials. These application notes provide a comprehensive overview and a detailed protocol for the detection of AXL expression in tumor tissues using IHC.
AXL Signaling Pathways in Cancer
Upon binding of the Gas6 ligand, the AXL receptor dimerizes and undergoes autophosphorylation, triggering several downstream signaling cascades critical for cancer progression:
-
PI3K/AKT Pathway: A central pathway that promotes cell survival, proliferation, and growth.[2][3][4]
-
MAPK/ERK Pathway: This pathway is heavily involved in regulating cell proliferation and differentiation.[2][4]
-
JAK/STAT Pathway: Plays a significant role in cytokine signaling, immune regulation, and cell proliferation.[3][4]
-
NF-κB Pathway: A key regulator of inflammation, cell survival, and proliferation.[4][10]
AXL can also form heterodimers with other receptor tyrosine kinases, such as EGFR and HER2, leading to the activation of alternative signaling pathways that bypass the effects of targeted therapies, thus contributing to acquired drug resistance.[2][5]
Caption: AXL Signaling Pathway in Cancer.
Detailed Protocol: AXL Immunohistochemistry
This protocol is a general guideline for staining AXL in formalin-fixed, paraffin-embedded (FFPE) tumor tissue. Optimization of incubation times, antibody concentrations, and antigen retrieval conditions may be necessary for specific tissues and antibodies.
Caption: Immunohistochemistry (IHC) Experimental Workflow.
1. Specimen Preparation and Sectioning
-
Immediately fix freshly excised tumor tissue in 10% neutral buffered formalin for 12-24 hours.
-
Process fixed tissues through graded alcohols and xylene, followed by embedding in paraffin wax.
-
Cut 4-µm thick sections using a microtome and mount them onto positively charged slides.
-
Dry slides thoroughly, for instance, at 60°C for 1 hour or overnight at 37°C.
2. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through graded ethanol solutions: 100% (2x, 3 min), 95% (3 min), 70% (3 min).
-
Rinse in distilled water for 5 minutes.
3. Antigen Retrieval
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a citrate buffer solution (10 mM, pH 6.0).[12]
-
Heat the slides and buffer to 95-100°C for 20-40 minutes using a steamer or water bath.
-
Allow slides to cool to room temperature (approx. 20-30 minutes) in the buffer.
-
Rinse sections with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20).
4. Blocking Steps
-
To quench endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide for 10-15 minutes.[13]
-
Rinse with wash buffer.
-
To block non-specific protein binding, incubate sections with a protein blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes in a humidified chamber.[14]
5. Primary Antibody Incubation
-
Dilute the primary anti-AXL antibody to its predetermined optimal concentration using an appropriate antibody diluent.
-
Incubate the sections with the primary antibody, typically for 1 hour at room temperature or overnight at 4°C.[14]
6. Detection
-
Rinse with wash buffer.
-
Apply a polymer-based detection system (e.g., HRP-conjugated anti-mouse/rabbit polymer) and incubate for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
7. Chromogen and Counterstain
-
Apply a chromogen substrate solution, such as DAB, and incubate until the desired brown staining intensity is achieved (typically 2-10 minutes).
-
Rinse slides in distilled water to stop the reaction.
-
Counterstain with hematoxylin to visualize nuclei.
-
"Blue" the hematoxylin in a weak alkaline solution.
-
Rinse in distilled water.
8. Dehydration and Mounting
-
Dehydrate the sections in graded ethanol solutions (70%, 95%, 100%).
-
Clear in two changes of xylene.
-
Apply a permanent mounting medium and coverslip.
Data and Interpretation
Recommended Anti-AXL Antibodies for IHC
| Clone | Type | Host | Vendor Example | Notes |
| 7E10 | Monoclonal | Mouse | Roche | Utilized in NSCLC clinical research for scoring AXL expression.[7] |
| 108724 | Monoclonal | Mouse | R&D Systems (MAB154) | Validated using knockout cell lines, demonstrating high specificity.[15][16] |
| D9 / E8 | Monoclonal | - | - | Characterized in preclinical pancreatic cancer models for their inhibitory effects.[10] |
| 1H12 | Monoclonal | Mouse | - | Shown to provide specific membrane staining with low background.[16] |
| Polyclonal | Polyclonal | Goat | R&D Systems (AF154) | A widely used polyclonal antibody in AXL research.[16] |
Note: It is crucial for each laboratory to validate its chosen antibody and protocol.
Quantitative Summary of AXL Expression in Tumors
| Tumor Type | Prevalence of AXL Expression (%) | Key Clinical Correlations | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | 49% | Associated with aggressive phenotypes and PD-L1 upregulation. | [7] |
| Lung Adenocarcinoma | 48.3% | Correlated with lymph node metastasis and advanced clinical stage. | [17] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 70-76% | Expression is predominant in invasive tumor cells and linked to poor survival. | [10][12] |
| Esophageal Adenocarcinoma | 51.8% | Overexpression is associated with decreased patient survival. | [9] |
| Breast Cancer | Variable | Expression is linked to lymphovascular invasion. | [11] |
Scoring Methodology
A standardized scoring system is essential for the interpretation of AXL IHC results.
-
Staining Pattern: AXL is a receptor tyrosine kinase, and positive staining is typically observed in the cytoplasm and/or cell membrane of tumor cells.[18] Expression can also be present in various stromal cells.[3][8]
-
H-Score (Histoscore): A semi-quantitative method is recommended to capture both the intensity and the prevalence of staining.
-
Intensity Score: Assign a score of 0 (negative), 1+ (weak), 2+ (moderate), or 3+ (strong) to the tumor cells.
-
Percentage Score: Determine the percentage of tumor cells staining at each intensity level.
-
Calculation: The H-score is calculated as: H-score = [1 * (% cells at 1+)] + [2 * (% cells at 2+)] + [3 * (% cells at 3+)].
-
The final score ranges from 0 to 300.[7] Cutoff values for "high" versus "low" expression should be established based on statistical analysis of clinical outcome data.
-
Troubleshooting Guide for AXL IHC
| Problem | Potential Cause | Suggested Solution |
| No or Weak Staining | Inadequate antigen retrieval | Optimize HIER conditions (time, temperature, buffer pH).[14] |
| Low primary antibody concentration | Perform antibody titration to find the optimal dilution. Increase incubation time (e.g., overnight at 4°C).[14] | |
| Tissue dried out during procedure | Ensure slides remain covered in buffer/reagent at all steps.[19] | |
| High Background Staining | Primary antibody concentration too high | Reduce the concentration of the primary antibody.[20] |
| Insufficient blocking | Use 5-10% normal serum from the secondary antibody host species for blocking.[14] | |
| Endogenous peroxidase activity | Ensure the hydrogen peroxide quenching step is performed effectively.[13] | |
| Non-specific Staining | Antibody cross-reactivity | Run a negative control (omit primary antibody) to assess secondary antibody specificity.[14] |
| Poor tissue fixation | Ensure tissue is fixed promptly and for an adequate duration.[14] |
References
- 1. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. AXL expression reflects tumor-immune cell dynamics impacting outcome in non-small cell lung cancer patients treated with immune checkpoint inhibitor monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition [frontiersin.org]
- 9. Frontiers | Altered expression of AXL receptor tyrosine kinase in gastrointestinal cancers: a promising therapeutic target [frontiersin.org]
- 10. Preclinical validation of AXL receptor as a target for antibody-based pancreatic cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Axl receptor tyrosine kinase expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overexpression of Receptor Tyrosine Kinase Axl Promotes Tumor Cell Invasion and Survival in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. Immunohistochemistry Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. rndsystems.com [rndsystems.com]
- 16. researchgate.net [researchgate.net]
- 17. Expression of Axl in Lung Adenocarcinoma and Correlation with Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. documents.cap.org [documents.cap.org]
- 20. youtube.com [youtube.com]
Ligritinib in CRISPR-Cas9 Knockout Studies of AXL: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and a key player in various cellular processes, including cell proliferation, survival, migration, and invasion.[1][2] Overexpression and activation of AXL are implicated in the progression and metastasis of numerous cancers, as well as in the development of therapeutic resistance.[3][4] This has made AXL a compelling target for cancer therapy. Ligritinib (AB801) is a potent and selective small-molecule inhibitor of AXL kinase activity.[5][6][7] To rigorously validate the on-target effects of this compound and to elucidate the cellular consequences of AXL inhibition, a powerful approach is to utilize CRISPR-Cas9 mediated knockout of the AXL gene. This application note provides detailed protocols for generating AXL knockout cancer cell lines using CRISPR-Cas9 and for subsequently treating these cells with this compound to study its specific effects.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of this compound (AB801) and the phenotypic effects of AXL knockout in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound (AB801)
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Biochemical Assay | hAXL HTRF IC50 (700 µM ATP) | 1.75 nM | N/A | [8] |
| Biochemical Assay | AXL Ki | 0.024 nM | N/A | [8] |
| Cell-Based Assay | pAXL ELISA IC50 (100% serum) | 68 nM | N/A | [8] |
| Kinase Selectivity | Fold selectivity over hMERTK | 860x | N/A | [8] |
| Kinase Selectivity | Fold selectivity over hTYRO3 | 1400x | N/A | [8] |
Table 2: Phenotypic Effects of AXL Knockdown/Knockout in Cancer Cell Lines
| Cell Line | Assay | Effect of AXL Knockdown/Knockout | Quantitative Change | Reference |
| ARK1 (Uterine Serous Carcinoma) | Apoptosis (Annexin-V/PI) | Increased paclitaxel-mediated apoptosis | ~2-fold increase in apoptotic cells | [2] |
| 786-O (Renal Cell Carcinoma) | Cell Viability (MTT) | Reduced cell viability | ~25% reduction in viability | [9] |
| ACHN (Renal Cell Carcinoma) | Cell Viability (MTT) | Reduced cell viability | ~20% reduction in viability | [9] |
| SET-2 (Myeloproliferative Neoplasm) | Cell Viability | Reduced cell viability | Significantly reduced compared to control | [10] |
| A549 (Non-Small Cell Lung Cancer) | Chemosensitivity (MTT) | Enhanced chemosensitivity to cisplatin | IC50 decreased from ~10 µM to ~5 µM | [11] |
Signaling Pathways and Experimental Workflows
AXL Signaling Pathway
The following diagram illustrates the canonical AXL signaling pathway, which is activated by its ligand, Gas6. This activation leads to the downstream signaling cascades that promote cancer cell survival, proliferation, and migration.
AXL Signaling Pathway and Inhibition by this compound.
Experimental Workflow: AXL Knockout and this compound Treatment
This diagram outlines the experimental workflow for generating AXL knockout cells and subsequently evaluating the effects of this compound treatment.
Workflow for AXL Knockout and this compound Treatment.
Experimental Protocols
Protocol 1: Generation of AXL Knockout Cell Lines using CRISPR-Cas9
Objective: To generate stable AXL knockout cancer cell lines using the CRISPR-Cas9 system.
Materials:
-
Cancer cell line of interest (e.g., A549, H1299, MDA-MB-231)
-
Lentiviral vectors:
-
pLenti-Cas9-Blast (e.g., Addgene #52962)
-
pLentiGuide-Puro with AXL-targeting gRNA (e.g., Addgene #76702)[5]
-
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin and Blasticidin
-
Complete cell culture medium, PBS, Trypsin-EDTA
-
96-well plates for single-cell cloning
-
AXL primary antibody and appropriate secondary antibody for Western blotting
-
DNA extraction kit and primers for sequencing
Procedure:
-
gRNA Design and Cloning:
-
Design at least two gRNAs targeting a 5' constitutive exon of the AXL gene to maximize knockout efficiency.[12][13] Online tools such as GenScript's gRNA design tool can be utilized.[1]
-
Example human AXL gRNA sequence: CCTAGCAGTACATACCACCA[5]
-
Synthesize and clone the gRNA sequences into a suitable lentiviral vector (e.g., pLentiGuide-Puro).
-
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles for Cas9 and the AXL gRNA separately in HEK293T cells using a standard protocol.
-
First, transduce the target cancer cell line with the Cas9-expressing lentivirus.
-
Select for Cas9-expressing cells using Blasticidin.
-
Next, transduce the Cas9-expressing cells with the AXL gRNA-expressing lentivirus.
-
Select for transduced cells using Puromycin.
-
-
Single-Cell Cloning:
-
After selection, dilute the cell suspension to a concentration of approximately 1 cell/100 µL.
-
Plate 100 µL per well in a 96-well plate.
-
Visually inspect the plates after 24 hours to identify wells containing a single cell.
-
Expand the single-cell clones in progressively larger culture vessels.
-
-
Validation of AXL Knockout:
-
Western Blotting: Lyse the expanded clones and perform Western blotting to screen for the absence of AXL protein expression.[14] Use the parental cell line as a positive control.
-
Genomic Sequencing: For clones showing no AXL protein, extract genomic DNA. Amplify the AXL target region by PCR and perform Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.[15]
-
Protocol 2: In Vitro Treatment with this compound (AB801)
Objective: To assess the effects of this compound on wild-type and AXL knockout cells.
Materials:
-
This compound (AB801)
-
DMSO (for stock solution)
-
Wild-type (WT) and AXL knockout (KO) cancer cell lines
-
96-well plates for viability assays
-
6-well plates for Western blotting and other assays
-
Reagents for desired downstream assays (e.g., MTT, Annexin V/PI staining kit)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed both WT and AXL KO cells in appropriate culture plates (e.g., 5,000 cells/well in a 96-well plate for a 72-hour viability assay).
-
Allow the cells to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for an IC50 determination would span from 1 nM to 10 µM.
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[16]
-
-
Downstream Analysis:
-
Cell Viability Assay (MTT): At the end of the treatment period, assess cell viability using an MTT assay or a similar method. Calculate the IC50 value for this compound in the WT cells.
-
Apoptosis Assay: Treat cells with a fixed concentration of this compound (e.g., at or near the IC50 for WT cells) and analyze apoptosis using Annexin V/PI staining and flow cytometry.
-
Western Blotting: Analyze the phosphorylation status of AXL and downstream signaling proteins like AKT and ERK in WT cells treated with this compound.[10] Compare this to the AXL KO cells, which should show no AXL expression.
-
Application of this compound in AXL Knockout Studies
The primary application of using this compound in AXL knockout cells is to confirm the on-target specificity of the inhibitor. It is expected that the phenotypic effects of this compound observed in the wild-type cells (e.g., decreased viability, increased apoptosis) will be significantly diminished or absent in the AXL knockout cells. This experimental design provides strong evidence that the effects of this compound are mediated through its inhibition of AXL.
Furthermore, this system can be used to investigate potential off-target effects of this compound or to study the emergence of compensatory signaling pathways that may arise in the absence of AXL. Any residual effects of this compound in the AXL knockout cells could suggest inhibition of other kinases or cellular processes.
References
- 1. genscript.com [genscript.com]
- 2. researchgate.net [researchgate.net]
- 3. SKI‐G‐801, an AXL kinase inhibitor, blocks metastasis through inducing anti‐tumor immune responses and potentiates anti‐PD‐1 therapy in mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Tumor Heterogeneity Through AXL Activation in Primary Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
- 6. arcusbio.com [arcusbio.com]
- 7. Discovery of AB801, a Potent and Selective Inhibitor of AXL Receptor Tyrosine Kinase for Use in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arcusbio.com [arcusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. AXL Inhibition Represents a Novel Therapeutic Approach in BCR-ABL Negative Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Guide RNA Sequence Design Platform for the CRISPR/Cas9 System for Model Organism Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Artificial Intelligence for CRISPR Guide RNA Design: Explainable Models and Off-Target Safety [arxiv.org]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Dynamics of CRISPR/Cas9-mediated genomic editing of the AXL locus in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Migration and Invasion Assays with Ligritinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligritinib is a potent and orally active inhibitor of the AXL receptor tyrosine kinase.[1] The AXL signaling pathway is a critical driver of cancer progression, promoting cell survival, proliferation, and metastasis. Aberrant AXL activation is associated with increased cell migration and invasion, key processes in tumor dissemination and the formation of secondary tumors.[2] Consequently, inhibiting AXL activity with targeted therapies like this compound presents a promising strategy to impede cancer metastasis.
These application notes provide detailed protocols for assessing the inhibitory effects of this compound on cancer cell migration and invasion using two standard in vitro methods: the Wound Healing (Scratch) Assay and the Transwell Invasion Assay. While specific quantitative data for this compound is emerging, the provided data for Gilteritinib, another potent AXL inhibitor, serves as a strong proxy for the expected dose-dependent inhibition of these processes.[2][3][4]
Mechanism of Action: AXL Signaling in Cell Migration
The AXL receptor tyrosine kinase, upon activation by its ligand Gas6, initiates a signaling cascade that promotes the cytoskeletal rearrangements and cellular motility required for migration and invasion. Key downstream pathways include the PI3K/AKT and MAPK/ERK pathways, which regulate cell survival, proliferation, and the expression of genes involved in cell movement.[2] this compound, by inhibiting the kinase activity of AXL, blocks these downstream signals, thereby impeding the migratory and invasive capabilities of cancer cells.[1]
Caption: AXL signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the expected dose-dependent inhibitory effects of an AXL inhibitor on cell migration and invasion, based on published data for Gilteritinib. Similar outcomes are anticipated when testing this compound.
Table 1: Inhibition of Cancer Cell Migration by an AXL Inhibitor (Wound Healing Assay)
| Cell Line | Treatment Concentration (µM) | Wound Closure (% of Control) | Statistical Significance |
| PC3 (Prostate) | 1 | ~75% | p < 0.05 |
| PC3 (Prostate) | 5 | ~40% | p < 0.01 |
| DU145 (Prostate) | 1 | ~80% | p < 0.05 |
| DU145 (Prostate) | 5 | ~50% | p < 0.01 |
Data is representative of expected results based on studies with the AXL inhibitor Gilteritinib.[4]
Table 2: Inhibition of Cancer Cell Invasion by an AXL Inhibitor (Transwell Assay)
| Cell Line | Treatment Concentration (µM) | Invasion (% of Control) | Statistical Significance |
| KYSE30 (Esophageal) | 0.5 | ~60% | p < 0.01 |
| KYSE30 (Esophageal) | 1 | ~30% | **p < 0.001 |
| A2780 (Ovarian) | 0.5 | ~55% | p < 0.01 |
| A2780 (Ovarian) | 1 | ~25% | p < 0.001 |
| HGC-27 (Gastric) | 0.5 | ~65% | *p < 0.01 |
| HGC-27 (Gastric) | 1 | ~35% | p < 0.001 |
Data is representative of expected results based on studies with the AXL inhibitor Gilteritinib.[2]
Experimental Protocols
Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 6-12 hours. This minimizes cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO) to the respective wells.
-
Imaging (Time 0): Immediately capture images of the scratch in each well using an inverted microscope at low magnification (e.g., 4x or 10x).
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area for each condition.
Transwell Invasion Assay
This assay assesses the ability of cells to migrate through a basement membrane matrix, mimicking in vivo invasion.
Caption: Workflow for the Transwell Invasion Assay.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Transwell inserts (typically 8 µm pore size) for 24-well plates
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain (or other suitable stain)
-
Inverted microscope with a camera
-
Image analysis software
Procedure:
-
Coating Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium and coat the upper surface of the transwell inserts. Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium containing the desired concentrations of this compound (and a vehicle control).
-
Cell Seeding: Add the cell suspension to the upper chamber of the coated transwell inserts.
-
Chemoattractant: Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 24-48 hours, depending on the cell type's invasive potential.
-
Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and the Matrigel from the upper surface of the membrane.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol for 10-20 minutes. Stain the cells with crystal violet for 15-30 minutes.
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain and allow them to air dry. Image the stained cells on the underside of the membrane using an inverted microscope.
-
Quantification: Count the number of invaded cells in several random fields of view for each insert. Calculate the average number of invaded cells per field and normalize to the control group.
Conclusion
The protocols outlined in these application notes provide robust methods for evaluating the efficacy of this compound in inhibiting cancer cell migration and invasion. By targeting the AXL receptor tyrosine kinase, this compound is expected to show significant, dose-dependent anti-metastatic effects in preclinical models. The provided data on a similar AXL inhibitor, Gilteritinib, offers a quantitative framework for the anticipated results. These assays are crucial tools for researchers and drug development professionals in characterizing the anti-cancer properties of this compound and other AXL inhibitors.
References
Application Notes and Protocols: Linsitinib for Studying Chemoresistance in Non-Small Cell Lung Cancer (NSCLC)
Disclaimer: The initial search for "Ligritinib" did not yield specific results in the context of NSCLC chemoresistance. It is presumed that this may be a typographical error. Based on the initial search results, this document will focus on Linsitinib , a well-documented inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), which has been studied for its role in overcoming chemoresistance in NSCLC.
Introduction
Acquired resistance to targeted therapies, such as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). One of the mechanisms of resistance involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of the primary oncogenic driver. The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway has been identified as a key mechanism of resistance to EGFR inhibitors like osimertinib in certain NSCLC subtypes.
Linsitinib (OSI-906) is a potent and selective dual inhibitor of IGF-1R and the insulin receptor (IR). By targeting this pathway, linsitinib can restore sensitivity to EGFR TKIs in resistant NSCLC cells, making it a valuable tool for studying and potentially overcoming chemoresistance. These application notes provide an overview of the use of linsitinib in NSCLC research, including its mechanism of action, protocols for in vitro and in vivo studies, and expected outcomes.
Mechanism of Action
In EGFR-mutated NSCLC, particularly in tumors with low expression of AXL (AXL-low), resistance to osimertinib can be mediated by the phosphorylation and activation of IGF-1R. This activation restores downstream signaling through pathways such as PI3K/AKT, promoting cell survival and proliferation. Linsitinib inhibits the kinase activity of IGF-1R, thereby blocking this compensatory survival signal. When used in combination with an EGFR TKI like osimertinib, linsitinib can lead to the eradication of drug-tolerant cancer cells and prevent tumor regrowth.[1]
Data Presentation
Table 1: In Vitro Efficacy of Linsitinib in Combination with Osimertinib in AXL-low EGFR-mutated NSCLC Cell Lines
| Cell Line | Treatment | Concentration | Viability Inhibition (%) | Reference |
| HCC4006 | Osimertinib | 100 nM | ~60% | [1] |
| HCC4006 | Linsitinib | 1 µM | ~20% | [1] |
| HCC4006 | Osimertinib + Linsitinib | 100 nM + 1 µM | >90% | [1] |
| HCC827 | Osimertinib | 100 nM | ~70% | [1] |
| HCC827 | Linsitinib | 1 µM | ~15% | [1] |
| HCC827 | Osimertinib + Linsitinib | 100 nM + 1 µM | >95% | [1] |
Note: The data presented are illustrative and based on findings reported in the literature. Actual results may vary depending on experimental conditions.
Table 2: In Vivo Tumor Growth Inhibition in NSCLC Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| CDX (AXL-low) | Osimertinib | 3 mg/kg, daily | Partial response, eventual regrowth | [1] |
| CDX (AXL-low) | Linsitinib | 50 mg/kg, daily | Minimal effect | [1] |
| CDX (AXL-low) | Osimertinib + Linsitinib (transient) | Osi (daily) + Lins (7 days) | Complete tumor eradication, no regrowth | [1] |
| PDX (AXL-low) | Osimertinib + Linsitinib (transient) | Osi (daily) + Lins (7 days) | Significant tumor regression | [1] |
CDX: Cell-line Derived Xenograft; PDX: Patient-Derived Xenograft.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Assess Chemoresistance Reversal
Objective: To determine the synergistic effect of linsitinib and osimertinib on the viability of osimertinib-resistant NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., HCC4006, HCC827 - AXL-low, EGFR-mutated)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Osimertinib (stock solution in DMSO)
-
Linsitinib (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of osimertinib and linsitinib, both alone and in combination. The final DMSO concentration should be kept below 0.1%.
-
Incubation: Treat the cells with the drugs for 72 hours.
-
Viability Assessment: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence and normalize the data to untreated control cells to determine the percentage of cell viability. Calculate IC50 values and combination indices (CI) to assess synergy.
Protocol 2: Western Blot Analysis of IGF-1R Pathway Activation
Objective: To investigate the effect of linsitinib on the phosphorylation of IGF-1R and downstream signaling proteins.
Materials:
-
NSCLC cells treated as in Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF membranes
-
Primary antibodies: anti-p-IGF-1R, anti-IGF-1R, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: In Vivo Xenograft Studies in Mice
Objective: To evaluate the efficacy of linsitinib in combination with osimertinib in suppressing tumor growth in a mouse model of NSCLC.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
AXL-low, EGFR-mutated NSCLC cells (e.g., HCC4006)
-
Matrigel
-
Osimertinib and Linsitinib formulations for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 NSCLC cells mixed with Matrigel into the flanks of the mice.
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a volume of 150-200 mm³, randomize the mice into treatment groups (Vehicle, Osimertinib alone, Linsitinib alone, Combination).
-
Drug Administration: Administer drugs as per the dosing schedule (e.g., osimertinib daily, linsitinib daily for a transient period).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ligritinib Concentration for In Vitro Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Ligritinib in in vitro experiments. Our aim is to facilitate the optimization of experimental design for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as AB801, is an orally active and selective inhibitor of the AXL receptor tyrosine kinase.[1][2][3] By targeting the kinase activity of AXL, this compound effectively blocks downstream signaling pathways implicated in cancer cell proliferation, survival, and resistance to therapy.[1]
Q2: What are the typical starting concentrations for this compound in in vitro assays?
As this compound is a novel AXL inhibitor, specific IC50 values across a wide range of cell lines are not yet extensively published. However, for initial experiments, a concentration range finding study is recommended. Based on data for other potent AXL inhibitors like Gilteritinib, which also targets AXL, a starting range of 0.1 nM to 1000 nM is advisable to determine the optimal concentration for your specific cell line and assay.
Q3: What are known off-target effects for tyrosine kinase inhibitors that target AXL?
While this compound is designed to be a selective AXL inhibitor, it is important to consider potential off-target effects common to this class of compounds. For instance, Gilteritinib, another AXL inhibitor, also shows activity against FLT3, ALK, LTK, and to a lesser extent, c-KIT.[4][5] Characterizing the expression levels of these potential off-target kinases in your cell line of interest can help interpret results.
Troubleshooting Guide
Problem 1: High levels of cell death are observed even at very low this compound concentrations.
-
Possible Cause: The cell line being used is highly sensitive to AXL inhibition.
-
Troubleshooting Steps:
-
Verify IC50: Conduct a dose-response experiment to empirically determine the IC50 in your specific cell system.
-
Reduce Incubation Time: A time-course experiment can help identify the optimal treatment window to observe the desired effects without inducing excessive cytotoxicity. Shortening the drug exposure time may be necessary.
-
Problem 2: No significant inhibition of cell proliferation or induction of apoptosis is observed.
-
Possible Cause 1: The concentration of this compound is too low.
-
Troubleshooting Steps:
-
Increase Concentration: Titrate the concentration of this compound upwards. A wider concentration range, potentially up to 10 µM, may be necessary for less sensitive cell lines.
-
-
Possible Cause 2: The cell line is resistant to AXL inhibition.
-
Troubleshooting Steps:
-
Confirm AXL Expression: Verify the expression and activation status of AXL in your cell line via Western blot or other proteomic methods.
-
Investigate Resistance Mechanisms: Resistance to AXL inhibitors can arise from mutations in the AXL gene or the activation of bypass signaling pathways.[6]
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and media formulations.
-
Monitor Cell Health: Regularly check for mycoplasma contamination and ensure cells are in the logarithmic growth phase at the start of each experiment.
-
-
Possible Cause 2: this compound solution instability.
-
Troubleshooting Steps:
-
Proper Storage: Store this compound stock solutions as recommended by the manufacturer, typically at -20°C or -80°C.
-
Fresh Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
As extensive quantitative data for this compound is still emerging, the following table of IC50 values for the well-characterized dual FLT3/AXL inhibitor, Gilteritinib, is provided as a reference for expected potency against AXL-expressing cell lines.
| Cell Line | Primary Target | IC50 (nM) | Notes |
| MV4-11 | FLT3-ITD | 0.92 | Also expresses AXL |
| MOLM-13 | FLT3-ITD | 2.9 | Also expresses AXL |
| Ba/F3 | FLT3-ITD | 1.3 | Engineered cell line |
| Ba/F3 | FLT3-D835Y | 0.6 | Engineered cell line |
Note: IC50 values can vary depending on the assay conditions, such as incubation time and the specific viability assay used.[6]
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 nM to 10 µM. Include a DMSO-only control.
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Add the CellTiter-Glo® reagent according to the manufacturer's protocol and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of AXL Pathway Inhibition
-
Cell Treatment: Treat cells with varying concentrations of this compound for a short duration (e.g., 2-4 hours) to observe effects on protein phosphorylation.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-AXL, total AXL, and downstream targets (e.g., phospho-AKT, total AKT). Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Visualizations
Caption: Mechanism of action of this compound as an AXL receptor tyrosine kinase inhibitor.
Caption: Troubleshooting workflow for optimizing this compound concentration in in vitro studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Ligritinib Western Blot Technical Support Center
Welcome to the technical support center for troubleshooting Western blot results when using Ligritinib. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are the expected effects on a Western blot?
This compound is an orally active inhibitor of the AXL receptor tyrosine kinase.[1] As such, the primary and most direct effect you should observe on a Western blot is a significant decrease in the phosphorylation of AXL (p-AXL) at its activating tyrosine residues. You should probe your blot with an antibody specific to the phosphorylated form of AXL. It is also crucial to probe for total AXL levels to normalize your results and determine if this compound treatment affects the overall expression of the AXL protein.
Q2: Which downstream signaling pathways are affected by this compound and what should I probe for?
AXL activation triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and migration. When treating cells with this compound, you should expect to see a reduction in the phosphorylation of key proteins in these pathways. The primary pathways to investigate are:
-
PI3K/AKT Pathway: Probe for phosphorylated AKT (p-AKT) and total AKT.
-
MAPK/ERK Pathway: Probe for phosphorylated ERK (p-ERK) and total ERK.
-
JAK/STAT Pathway: Probe for phosphorylated STAT proteins (e.g., p-STAT5) and total STAT proteins.
A decrease in the phosphorylated forms of these proteins, relative to their total protein levels, would indicate successful inhibition of AXL signaling by this compound.
Q3: I am not seeing a decrease in p-AXL after this compound treatment. What could be the issue?
Several factors could contribute to this issue:
-
This compound Concentration and Treatment Time: Ensure you are using an appropriate concentration of this compound and a sufficient treatment duration to observe an effect. An IC50 value for this compound's inhibition of AXL can be a starting point for determining the effective concentration in your cell line.
-
Cell Line Sensitivity: Different cell lines may have varying sensitivity to this compound due to differences in AXL expression levels or the presence of resistance mechanisms.
-
Antibody Performance: Verify the specificity and sensitivity of your p-AXL antibody. It is advisable to use a positive control, such as cells stimulated with the AXL ligand Gas6, to confirm that the antibody can detect phosphorylated AXL.
-
Sample Preparation: Proper sample handling is critical. Ensure that cell lysates are prepared quickly on ice and contain phosphatase inhibitors to prevent the dephosphorylation of your target proteins.
Q4: My total AXL protein levels are changing after this compound treatment. Is this expected?
Changes in total AXL protein levels following treatment with a kinase inhibitor can occur and are an important finding. Some AXL inhibitors have been shown to induce the degradation of the AXL protein, which would appear as a decrease in the total AXL band intensity on your Western blot.[2][3][4] Conversely, other studies have reported that inhibition of AXL kinase activity can impair its internalization and degradation, leading to an accumulation of the receptor on the cell surface and an increase in the total AXL signal.[5] Therefore, it is essential to always probe for total AXL in parallel with p-AXL to accurately interpret your results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal for p-AXL | 1. Low abundance of phosphorylated AXL. 2. Ineffective antibody. 3. Suboptimal this compound treatment conditions. 4. Phosphatase activity during sample preparation. | 1. Increase the amount of protein loaded onto the gel. 2. Validate the primary antibody with a positive control (e.g., Gas6-stimulated cell lysate). 3. Perform a dose-response and time-course experiment with this compound. 4. Always use freshly prepared lysis buffer containing phosphatase inhibitors and keep samples on ice. |
| High Background on the Blot | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). 2. Titrate your primary and secondary antibodies to determine the optimal concentration. 3. Increase the number and duration of wash steps with TBST. |
| Non-specific Bands | 1. Primary antibody cross-reactivity. 2. Protein degradation. 3. Potential off-target effects of this compound. | 1. Use a highly specific monoclonal antibody. Check the antibody datasheet for validation data. 2. Add protease inhibitors to your lysis buffer and handle samples quickly at low temperatures.[6] 3. Review literature for known off-target effects of this compound or similar AXL inhibitors. Consider using a second, structurally different AXL inhibitor as a control. |
| Inconsistent Results Between Experiments | 1. Variation in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent protein loading. 3. Variability in antibody dilutions or incubation times. | 1. Maintain consistent cell culture practices. 2. Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading. Use a reliable loading control for normalization.[7][8][9][10] 3. Prepare fresh antibody dilutions for each experiment and maintain consistent incubation times and temperatures. |
Experimental Protocols
Detailed Western Blot Protocol for Analyzing this compound-Treated Cells
This protocol provides a general framework. Optimization of specific steps may be required for your experimental system.
-
Cell Culture and Treatment:
-
Plate cells at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AXL, total AXL, p-AKT, total AKT, p-ERK, total ERK, p-STAT5, and total STAT5 overnight at 4°C. Dilute antibodies in 5% BSA in TBST as recommended by the manufacturer.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits AXL, blocking downstream signaling.
Caption: Workflow for Western blot analysis of this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeted degradation of MERTK and other TAM receptor paralogs by heterobifunctional targeted protein degraders [frontiersin.org]
- 3. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting of the AXL receptor tyrosine kinase by small molecule inhibitor leads to AXL cell surface accumulation by impairing the ubiquitin-dependent receptor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Recommended controls for western blot | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Loading Controls for Western Blots [labome.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Identifying and mitigating Ligritinib off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for identifying and mitigating potential off-target effects of Ligritinib (AB801), a novel AXL receptor tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound, also known as AB801, is an orally active inhibitor of the AXL receptor tyrosine kinase.[1][2][3] Its primary mechanism of action is to bind to AXL, blocking its kinase activity and inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and migration.[1] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.
Q2: What are "off-target" effects and why are they a concern for kinase inhibitors like this compound?
Off-target effects occur when a drug binds to and modulates the activity of proteins other than its intended therapeutic target.[4] For kinase inhibitors, which typically target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common concern.[4][5] These unintended interactions can lead to a variety of issues in research settings, including:
-
Misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the primary target (AXL).
-
Unexpected cytotoxicity or altered cellular phenotypes.[6]
-
Confounding data that can complicate the preclinical development of the compound.[7]
Q3: How can I proactively assess the selectivity profile of this compound before starting extensive experiments?
To understand the selectivity of this compound and identify potential off-target kinases, a kinome profiling screen is the most comprehensive approach.[7][8] This involves screening the inhibitor against a large panel of hundreds of kinases to measure its binding affinity or inhibitory activity.[7][9] This data allows you to calculate a selectivity index and identify any kinases that are significantly inhibited at concentrations relevant to your experiments.[8]
Q4: What are some common unexpected phenotypes that might suggest this compound is causing off-target effects?
While on-target AXL inhibition is expected to impact processes like cell migration and survival, certain unexpected cellular responses may point to off-target activity. These can include:
-
Paradoxical Pathway Activation: Observing an increase in the phosphorylation of signaling molecules in other pathways (e.g., p-ERK, p-STAT3) after treatment. This can occur due to the inhibition of a negative feedback loop controlled by an off-target kinase.[6][10]
-
Severe Cytotoxicity at Low Concentrations: If the concentration of this compound required to achieve 50% cell death (EC50) is significantly lower than that required to inhibit AXL phosphorylation by 50% (IC50), it may suggest off-target cytotoxic effects.[6]
-
Phenotypic Discrepancies: If the observed cellular phenotype (e.g., cell cycle arrest at a specific phase) does not align with the known biological roles of AXL, it warrants an investigation into off-target effects.[7]
Troubleshooting Guides
Issue 1: I'm observing higher-than-expected cytotoxicity at concentrations that should be specific for AXL inhibition.
-
Possible Cause 1: Off-Target Kinase Inhibition
-
Troubleshooting Step: The most direct way to investigate this is to perform a kinome-wide selectivity screen to identify other kinases that this compound may be inhibiting.[7] Pay close attention to kinases known to regulate critical cell survival pathways.
-
-
Possible Cause 2: PI3K-Independent Off-Target Cytotoxicity
-
Troubleshooting Step: Some kinase inhibitors can induce cell death through mechanisms unrelated to kinase inhibition at high concentrations.[6] Correlate your cell viability data with a target engagement assay (see Protocol 3) to ensure that the cytotoxicity occurs at concentrations where this compound is actively binding to AXL.
-
-
Possible Cause 3: Compound Solubility Issues
-
Troubleshooting Step: Poor solubility can lead to compound precipitation in cell culture media, which can cause non-specific cytotoxicity.[7] Verify the solubility of your this compound stock and final concentration in your specific media.
-
dot
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: My Western blot shows inhibition of p-AXL, but I'm also seeing modulation of other signaling pathways (e.g., p-ERK, p-AKT). Is this an off-target effect?
-
Possible Cause 1: Crosstalk from AXL Signaling
-
Troubleshooting Step: The AXL signaling pathway is known to have crosstalk with other major pathways, including PI3K/AKT and RAS/MAPK. The effects you are seeing could be a legitimate downstream consequence of AXL inhibition. Review the literature for known interactions between AXL and the modulated pathway in your cell type.
-
-
Possible Cause 2: Direct Off-Target Inhibition
-
Troubleshooting Step: this compound could be directly inhibiting an upstream kinase in the affected pathway (e.g., a MAP kinase kinase). Consult a kinome profiling dataset (see Table 1) to see if this compound has activity against kinases in the modulated pathway.[10]
-
-
Possible Cause 3: Feedback Loop Activation
-
Troubleshooting Step: Inhibition of the AXL pathway can sometimes relieve a negative feedback loop, leading to the compensatory activation of another pathway.[6] Perform a time-course experiment (e.g., 1, 6, 24 hours) to see if the activation of the other pathway is a delayed response to AXL inhibition.
-
Issue 3: The phenotypic effect of this compound in my cells does not match the known function of AXL. How do I investigate this?
-
Possible Cause: Dominant Off-Target Phenotype
-
Troubleshooting Step 1: Use a Structurally Unrelated AXL Inhibitor: The most robust control is to repeat the experiment with another potent and selective AXL inhibitor that has a different chemical scaffold. If the phenotype persists, it is likely an on-target effect of AXL inhibition. If the phenotype disappears, it was likely caused by an off-target effect of this compound.[5][7]
-
Troubleshooting Step 2: Perform a Rescue Experiment: If possible, transfect your cells with a drug-resistant mutant of AXL. This mutant should "rescue" the on-target effects of this compound but will not rescue the off-target effects.[7]
-
Troubleshooting Step 3: Use a Genetic Approach: Use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out AXL. Compare the resulting phenotype to that observed with this compound treatment. A close match validates the phenotype as being on-target.[5]
-
Data Presentation
Table 1: Representative Kinome Profiling Data for this compound (Hypothetical)
This table illustrates a hypothetical result from a kinase profiling screen, showing the percent inhibition of a panel of kinases at a 1 µM concentration of this compound. Data like this is crucial for identifying potential off-targets.
| Kinase Target | Family | % Inhibition @ 1µM | Potential Implication |
| AXL | TAM | 99% | On-Target |
| MER | TAM | 85% | Potential for TAM family-wide effects |
| TYRO3 | TAM | 78% | Potential for TAM family-wide effects |
| DDR1 | RTK | 65% | Potential off-target, involved in cell adhesion |
| JAK2 | JAK | 45% | Potential off-target, cytokine signaling |
| FLT3 | RTK | 30% | Moderate off-target, relevant in hematologic models[11] |
| c-KIT | RTK | 25% | Moderate off-target, relevant in hematologic models[11] |
| SRC | SRC | 15% | Low off-target interaction |
| EGFR | RTK | 5% | Negligible interaction |
Experimental Protocols
Protocol 1: Kinome Profiling for Selectivity Assessment
-
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[7]
-
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify even weaker off-target interactions.[7]
-
Kinase Panel: Utilize a commercially available kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a panel of hundreds of purified human kinases.
-
Binding or Activity Assay: The service will typically perform either a competition binding assay to measure the affinity of this compound for each kinase or a functional assay to measure the inhibition of kinase activity.[8][10]
-
Data Analysis: The results are usually provided as percent inhibition at the tested concentration or as IC50/Kd values for the most potently inhibited kinases. Analyze this data to identify any off-targets that are inhibited with a potency close to that of AXL.
-
dot
Caption: Experimental workflow for Kinome Profiling.
Protocol 2: Western Blotting for On- and Off-Target Validation
-
Objective: To confirm this compound's inhibition of AXL and investigate its effects on suspected off-target signaling pathways in a cellular context.[7][12]
-
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with a dose-response of this compound (e.g., 10 nM to 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 2-6 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST, as milk can interfere with phospho-antibody detection.[6]
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
On-Target: anti-phospho-AXL (p-AXL), anti-total AXL
-
Potential Off-Targets: anti-phospho-STAT3, anti-phospho-ERK, anti-phospho-AKT
-
Loading Control: anti-GAPDH or anti-β-actin
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Data Analysis: Quantify band intensities. Normalize the phosphorylated protein levels to their respective total protein levels. A decrease in p-AXL confirms on-target activity. Changes in other phospho-proteins suggest off-target effects or pathway crosstalk.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that this compound physically binds to AXL inside intact cells, validating target engagement.
-
Methodology:
-
Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 65°C) in a PCR machine. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated (denatured) protein by centrifugation.
-
Detection: Analyze the amount of soluble AXL remaining at each temperature for both treated and control samples via Western blot.
-
Data Analysis: Plot the amount of soluble AXL as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples confirms target engagement.
-
dot
Caption: Canonical AXL signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Mechanisms of Drug Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating mechanisms of resistance to specific tyrosine kinase inhibitors. Please select the compound of interest below.
Important Note for Researchers: Initial query data suggests a potential conflation between two distinct compounds: Ligritinib (AB801) , an AXL inhibitor, and Selpercatinib (LOXO-292) , a RET inhibitor. To provide the most accurate and useful information, this guide addresses both compounds in separate, detailed sections.
Section 1: Selpercatinib (LOXO-292) Resistance Mechanisms
Selpercatinib is a highly selective inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase. Resistance to Selpercatinib can arise through two primary mechanisms: on-target alterations within the RET kinase itself and the activation of off-target bypass signaling pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Selpercatinib-treated cells are developing resistance. What are the most common on-target resistance mechanisms?
A1: The most frequently observed on-target resistance mechanisms involve the acquisition of secondary mutations in the RET kinase domain. These mutations can interfere with drug binding. Key mutations have been identified in clinical and preclinical models:
-
Solvent Front Mutations: The most common site for resistance mutations is the solvent front of the kinase domain, particularly at residue Glycine 810 (G810). Mutations such as G810R, G810C, and G810S have been reported in patients with RET fusion-positive non-small-cell lung cancer (NSCLC) who developed resistance to Selpercatinib.[1][2]
-
Gatekeeper Mutations: While Selpercatinib was designed to be active against the canonical V804M "gatekeeper" mutation that confers resistance to older multi-kinase inhibitors, other mutations at this site can still emerge.[3][4][5]
-
Other Kinase Domain Mutations: Other mutations, such as V738A, have also been identified in laboratory studies.[1]
Troubleshooting Tip: If you suspect on-target resistance, sequence the RET kinase domain in your resistant cell lines or patient samples. Pay close attention to the solvent front region (around G810).
Q2: I've sequenced the RET gene in my resistant model and found no new mutations. What are the likely off-target resistance mechanisms?
A2: When on-target mutations are absent, resistance is typically driven by the activation of alternative or "bypass" signaling pathways that circumvent the need for RET signaling. Common mechanisms include:
-
MAPK Pathway Reactivation: This is a frequent mechanism of resistance. It can be caused by acquired activating mutations in genes upstream of MEK/ERK, such as KRAS, NRAS, or BRAF.[6][7] In some cases, MAPK signaling can be reactivated through transcriptional reprogramming of negative regulators like DUSP4/6 and SPRY2.[6]
-
MET Amplification: Amplification of the MET proto-oncogene can provide an alternative signaling route to activate downstream pathways, leading to Selpercatinib resistance.[1][2]
-
Akt-mTOR Pathway Activation: Increased phosphorylation of Akt and mTOR has been observed in Selpercatinib-resistant thyroid cancer cells, suggesting this pathway can drive resistance.[8]
-
Other Receptor Tyrosine Kinase (RTK) Activation: Amplification or activation of other RTKs, such as FGFR1, can also confer resistance.[7]
Troubleshooting Tip: Use phospho-proteomic arrays or Western blotting to screen for the activation of key bypass pathways (p-ERK, p-MET, p-Akt, p-mTOR) in your resistant cells compared to sensitive parental cells.
Q3: How can I confirm if MET amplification is the cause of resistance in my experimental model?
A3: To confirm MET amplification, you can use the following techniques:
-
Fluorescence In Situ Hybridization (FISH): This is the gold standard for detecting gene amplification in clinical samples and can be adapted for cell line analysis.
-
Quantitative PCR (qPCR): qPCR can be used to determine the relative copy number of the MET gene in resistant cells compared to a control.
-
Next-Generation Sequencing (NGS): If you are already performing NGS for mutation analysis, the data can also be analyzed to identify copy number variations, including MET amplification.
Data Presentation: Selpercatinib Resistance
Table 1: IC50 Values of Selpercatinib Against Various RET Alterations
| Cell Line / RET Alteration | Parental IC50 (nM) | Resistant Model IC50 (nM) | Reported Mechanism | Citation |
|---|---|---|---|---|
| TPC-1 (RET/PTC1 fusion) | 3 | > 100 | Akt-mTOR pathway activation | [8] |
| BaF3/KIF5B-RET | ~1-10 (estimated) | >10x parental IC50 | Acquired RET G810 mutations |[1] |
Table 2: Frequency of Observed Resistance Mechanisms to Selective RET Inhibition (Selpercatinib/Pralsetinib)
| Resistance Mechanism | Frequency in Patients (%) | Cancer Type(s) | Citation(s) |
|---|---|---|---|
| On-Target | |||
| RET G810 Solvent Front Mutations | ~10% | NSCLC | [1][2] |
| Off-Target (Bypass) | |||
| MET Amplification | ~15% | NSCLC | [1] |
| KRAS Amplification/Mutation | ~5-10% | NSCLC | [1][7] |
| BRAF Mutation | Low (reported) | NSCLC | [7] |
| NRAS Mutation | Low (reported) | NSCLC |[7] |
Experimental Protocols
Protocol 1: Generation of Selpercatinib-Resistant Cell Lines
-
Cell Culture: Culture RET-fusion positive cells (e.g., TPC-1, BaF3/KIF5B-RET) in standard growth medium.
-
Initial IC50 Determination: Perform a dose-response assay (e.g., WST or CellTiter-Glo) to determine the initial IC50 of Selpercatinib for the parental cell line.
-
Dose Escalation: Continuously expose cells to Selpercatinib, starting at a concentration equal to the IC50.
-
Monitoring: Monitor cell viability and growth rate. Once the cells resume normal proliferation, double the concentration of Selpercatinib.
-
Iteration: Repeat the dose escalation step until the cells can proliferate in a concentration at least 10-fold higher than the initial IC50. This process may take several months.
-
Resistant Clone Isolation: Isolate single-cell clones from the resistant population for downstream analysis.
-
Validation: Confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental line.
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
-
Cell Lysis: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins (e.g., p-RET, total RET, p-ERK, total ERK, p-Akt, total Akt, p-MET, total MET, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Signaling Pathways & Workflows
Caption: RET signaling pathways and mechanisms of resistance to Selpercatinib.
Section 2: this compound (AB801) Resistance Mechanisms
This compound is an orally active, selective inhibitor of the AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family. As a newer compound, specific clinical resistance mechanisms are not yet widely reported. However, based on preclinical studies of AXL biology and general principles of TKI resistance, we can anticipate potential mechanisms.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are starting experiments with the AXL inhibitor this compound. What are the potential on-target resistance mechanisms we should look for?
A1: Based on resistance patterns to other TKIs, on-target resistance to this compound would likely involve acquired mutations in the AXL kinase domain. These mutations could:
-
Impair Drug Binding: Mutations in the ATP-binding pocket could sterically hinder this compound from docking effectively.
-
Alter Kinase Conformation: Mutations could stabilize the active conformation of the AXL kinase, reducing the relative affinity of the inhibitor.
-
Gatekeeper Mutations: A common site for TKI resistance is the "gatekeeper" residue. Identifying the analogous residue in AXL and monitoring it for mutations would be a key step.
Troubleshooting Tip: When generating this compound-resistant cell lines, perform targeted or whole-exome sequencing of the AXL gene to identify novel mutations in the kinase domain.
Q2: What are the most likely bypass signaling pathways that could emerge to cause this compound resistance?
A2: AXL signaling is involved in cell survival, migration, and immune evasion. Resistance could be mediated by the upregulation of parallel pathways that compensate for AXL inhibition.
-
Upregulation of other TAM Family Kinases: Overexpression or activation of Mer or Tyro3 could provide redundant signaling.
-
Activation of other RTKs: Increased signaling through EGFR, MET, or FGFR pathways could bypass the dependency on AXL. This is a common theme in TKI resistance.[9]
-
Downstream Pathway Activation: Acquired mutations in key downstream nodes like KRAS, PIK3CA, or loss of function of tumor suppressors like PTEN could render cells independent of upstream AXL signaling.
-
Activation of FLT3 Signaling: In contexts like Acute Myeloid Leukemia (AML), where AXL and FLT3 can be co-expressed, upregulation of FLT3 signaling could be a bypass mechanism. Some inhibitors, like Gilteritinib, dually target AXL and FLT3.[10]
Troubleshooting Tip: Perform a broad screen (e.g., phospho-RTK array) on your resistant models to identify which alternative RTKs have become hyperactivated compared to the parental cells.
Data Presentation: Anticipated this compound Resistance
Table 3: Potential AXL Kinase Domain Regions to Monitor for Resistance Mutations
| AXL Domain Region | Function | Potential Impact of Mutation |
|---|---|---|
| ATP-Binding Pocket | Binds ATP and inhibitor | Prevent or reduce this compound binding |
| Gatekeeper Residue | Controls access to a hydrophobic pocket | Steric hindrance for inhibitor binding |
| Activation Loop | Regulates kinase activity state | Stabilize active conformation, reducing inhibitor efficacy |
| Solvent Front | Interacts with solvent | Alter local conformation and drug interaction |
Experimental Protocols
Protocol 3: Phospho-RTK Array for Bypass Pathway Identification
-
Cell Culture and Lysis: Culture parental and this compound-resistant cells to ~80% confluency. Lyse cells according to the array manufacturer's protocol.
-
Protein Quantification: Measure protein concentration of the lysates.
-
Array Incubation: Incubate equal amounts of protein lysate with the array membranes, which are spotted with antibodies against various phosphorylated RTKs.
-
Detection Antibody: Add a pan anti-phospho-tyrosine antibody conjugated to HRP.
-
Signal Development: Use a chemiluminescent substrate to develop the signal on the membranes.
-
Analysis: Capture the image of the arrays and quantify the spot intensities. Compare the phosphorylation profile of resistant cells to parental cells to identify RTKs with significantly increased phosphorylation.
Visualizations: Signaling Pathways & Workflows
Caption: AXL signaling pathways targeted by this compound (AB801).
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. Selpercatinib Resistance in RET Fusion Positive NSCLC Mediated by MAPK Pathway Reactivation | Old Dominion University [odu.edu]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gilteritinib: a novel FLT3 inhibitor for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to AXL Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on acquired resistance to AXL inhibitors.
Section 1: Frequently Asked questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to AXL inhibitors?
Acquired resistance to AXL inhibitors is a multifaceted issue primarily driven by the activation of bypass signaling pathways. These pathways allow cancer cells to circumvent the effects of AXL inhibition and maintain their proliferation and survival. Key mechanisms include:
-
Receptor Tyrosine Kinase (RTK) Bypass Signaling: Upregulation and activation of other RTKs, such as the Epidermal Growth Factor Receptor (EGFR), HER2, and MET, can compensate for the loss of AXL signaling.[1][2] AXL can form heterodimers with these RTKs, leading to sustained downstream signaling even in the presence of an AXL inhibitor.[1]
-
Reactivation of Downstream Pathways: Cancer cells can develop resistance by reactivating critical downstream signaling cascades, most notably the PI3K/AKT/mTOR and MAPK/ERK pathways.[3]
-
Epithelial-to-Mesenchymal Transition (EMT): AXL itself is a key regulator of EMT, a process associated with increased cell motility, invasion, and drug resistance.[1][2][3] The acquisition of a mesenchymal phenotype can contribute to reduced sensitivity to AXL inhibitors.
-
Tumor Microenvironment: The tumor microenvironment can also contribute to resistance through various mechanisms, including the secretion of growth factors that activate alternative signaling pathways.
Q2: My cells are showing decreased sensitivity to my AXL inhibitor. How can I confirm this is acquired resistance?
To confirm acquired resistance, a systematic comparison between the parental (sensitive) and the suspected resistant cell line is necessary.
-
Determine the half-maximal inhibitory concentration (IC50): Perform a dose-response experiment to determine the IC50 of the AXL inhibitor in both the parental and the resistant cell lines. A significant increase in the IC50 value for the resistant line is a primary indicator of acquired resistance.[2]
-
Time-course experiment: Culture the resistant cells in the absence of the AXL inhibitor for several passages and then re-challenge them with the drug. If the resistance is stable, it is likely due to acquired genetic or epigenetic changes.
-
Western Blot Analysis: Compare the phosphorylation status of AXL and key downstream signaling proteins (e.g., AKT, ERK) in both cell lines upon treatment with the AXL inhibitor. Resistant cells may show sustained phosphorylation of these downstream effectors.
Q3: I suspect bypass signaling is the cause of resistance in my cell line. How can I identify the specific pathway involved?
Identifying the active bypass pathway is crucial for designing effective combination therapies.
-
Phospho-RTK Array: This antibody-based array allows for the simultaneous detection of the phosphorylation status of multiple RTKs. A comparison between the parental and resistant cell lines can reveal which RTKs are hyperactivated in the resistant cells.
-
Western Blotting: Based on the results of the phospho-RTK array or common resistance mechanisms, perform targeted western blots to confirm the increased phosphorylation of specific RTKs (e.g., p-EGFR, p-MET) and their downstream effectors (p-AKT, p-ERK).[4]
-
Co-immunoprecipitation (Co-IP): If you suspect heterodimerization between AXL and another RTK (e.g., EGFR), a Co-IP experiment can confirm their physical interaction.[5][6][7]
Q4: What are the most promising combination strategies to overcome acquired resistance to AXL inhibitors?
The most effective strategy is to co-target AXL and the identified bypass signaling pathway.
-
Combination with EGFR Inhibitors: Given the frequent involvement of EGFR in AXL inhibitor resistance, combining an AXL inhibitor with an EGFR tyrosine kinase inhibitor (TKI) like erlotinib or osimertinib has shown promise in preclinical models.[2] This approach aims to block both the primary and the escape signaling pathways.
-
Combination with other RTK inhibitors: If other RTKs like MET are identified as the driver of resistance, a combination with the corresponding inhibitor would be the logical approach.
-
Dual-targeting inhibitors: Some small molecule inhibitors are designed to target multiple kinases, including AXL and other RTKs, which could be an alternative strategy.
Q5: Is there clinical evidence to support these combination strategies?
Yes, several clinical trials are investigating the efficacy of AXL inhibitors in combination with other targeted therapies and immunotherapies.[3][8][9][10][11] For instance, trials are evaluating the combination of the AXL inhibitor bemcentinib with the immune checkpoint inhibitor pembrolizumab in non-small cell lung cancer (NSCLC).[3] While many of these trials are in early phases, they provide a strong rationale for the continued investigation of combination strategies to combat AXL inhibitor resistance.
Section 2: Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Recommended Solution |
| Cell Line Instability | Regularly perform cell line authentication (e.g., STR profiling). Ensure consistent passage number for experiments. |
| Inhibitor Degradation | Store the AXL inhibitor according to the manufacturer's instructions (e.g., aliquoted at -80°C). Prepare fresh dilutions for each experiment. |
| Assay Variability | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. Use a consistent incubation time for drug treatment. Include appropriate positive and negative controls. |
| Edge Effects in Plate-based Assays | Avoid using the outer wells of the microplate for experimental samples, or fill them with sterile media or PBS to maintain humidity. |
Problem 2: Difficulty detecting AXL phosphorylation (p-AXL) by Western Blot.
| Possible Cause | Recommended Solution |
| Low p-AXL Levels | Stimulate cells with the AXL ligand, Gas6, to induce AXL phosphorylation and use these lysates as a positive control.[4] |
| Inefficient Protein Extraction | Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of proteins. |
| Poor Antibody Performance | Use a validated phospho-specific AXL antibody (e.g., targeting Tyr702).[12] Titrate the primary antibody concentration to find the optimal signal-to-noise ratio. |
| Low Total AXL Expression | Confirm the presence of total AXL protein in your cell line. If expression is low, consider using a cell line known to have higher AXL expression as a positive control. |
Problem 3: Suspected off-target effects of the AXL inhibitor.
| Possible Cause | Recommended Solution |
| Inhibitor Promiscuity | Consult the inhibitor's kinase selectivity profile. If it inhibits other kinases, consider using a second, structurally different AXL inhibitor to confirm that the observed phenotype is due to AXL inhibition. |
| Confirmation of AXL-specific effect | Use a genetic approach, such as siRNA or shRNA-mediated knockdown of AXL, to validate that the observed cellular effects are indeed dependent on AXL.[13] |
Section 3: Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[14]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of the AXL inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.[16]
-
Protocol 2: Western Blot Analysis of AXL Signaling
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the AXL inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-AXL (Tyr702)[12]
-
Total AXL
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 3: Co-immunoprecipitation (Co-IP) for AXL-EGFR Interaction
-
Cell Lysis:
-
Lyse cells as described in the Western Blot protocol, but use a non-denaturing Co-IP lysis buffer.
-
-
Pre-clearing (Optional):
-
Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[17]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate 500-1000 µg of pre-cleared lysate with an anti-AXL antibody or an isotype control IgG overnight at 4°C with gentle rotation.[17]
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.[17]
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold Co-IP lysis buffer.[17]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western Blotting using antibodies against AXL and EGFR.[17]
-
Section 4: Data Presentation and Visualizations
Data Tables
Table 1: Example IC50 Values of AXL Inhibitors in Sensitive vs. Resistant NSCLC Cell Lines
| Cell Line | AXL Inhibitor | IC50 (µM) - Parental | IC50 (µM) - Resistant | Fold Resistance |
| HCC827 | Erlotinib | ~0.005 | >10 | >2000 |
| H2228 | Crizotinib | 0.085 | 1.36 | 16 |
| H2228 | Alectinib | <0.043 | >10 | >233 |
Data compiled from published studies.[2][18]
Table 2: Selected Clinical Trials of AXL Inhibitors in Combination Therapy
| AXL Inhibitor | Combination Agent | Cancer Type | Phase | ClinicalTrial.gov ID |
| Bemcentinib | Pembrolizumab | Advanced NSCLC | II | NCT03184571 |
| Bemcentinib | Pembrolizumab | Triple-Negative Breast Cancer | II | NCT03184558 |
| AVB-S6-500 | Avelumab | Metastatic Urothelial Carcinoma | Ib | NCT04004442 |
| DS-1205 | Osimertinib | EGFR-mutant NSCLC | I | NCT03255083 |
This table is not exhaustive and represents a selection of ongoing or completed trials.[3][8][19]
Visualizations
Caption: AXL Signaling Pathway.
Caption: Experimental Workflow to Identify Resistance.
Caption: Logic for Selecting Combination Therapy.
References
- 1. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Axl-EGFR receptor tyrosine kinase hetero-interaction provides EGFR with access to pro-invasive signalling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. AXL Inhibitors: Status of Clinical Development | Semantic Scholar [semanticscholar.org]
- 12. Phospho-Axl (Tyr702) (D12B2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. ascopubs.org [ascopubs.org]
Ligritinib stability in cell culture media
Welcome to the technical support center for Ligritinib (AB801), a potent and selective AXL receptor tyrosine kinase inhibitor.[1] This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. To maintain the stability of the compound, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: What is the recommended final concentration of DMSO in my cell culture experiments?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Q3: I am observing precipitation of this compound after diluting it in my cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous media can be a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
-
Ensure Complete Dissolution of Stock: Before diluting, ensure your this compound stock solution in DMSO is fully dissolved. Gentle warming or brief sonication may help.
-
Pre-warm Media: Adding the DMSO stock to pre-warmed cell culture media can sometimes improve solubility.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of the stock solution into the media.
-
Lower Final Concentration: If precipitation persists, you may need to use a lower final concentration of this compound in your experiments.
Q4: How stable is this compound in cell culture media at 37°C?
A4: Currently, there is no publicly available quantitative data on the stability of this compound in specific cell culture media. The stability of a small molecule in aqueous solution is influenced by factors such as its chemical structure, the pH and composition of the media, and the presence of serum. For long-term experiments (e.g., several days), it is advisable to assess the stability of this compound under your specific experimental conditions. For critical long-term studies, consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to ensure a consistent concentration of the active compound.
Q5: What are the known downstream signaling pathways affected by this compound?
A5: this compound is an inhibitor of the AXL receptor tyrosine kinase.[1] The activation of AXL is associated with the stimulation of several downstream signaling pathways that are crucial for cancer cell survival, proliferation, migration, and resistance to therapy.[2][3] These pathways include the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[2][4][5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Variability between experimental replicates | - Inconsistent inhibitor concentration due to pipetting errors or incomplete solubilization.- Differences in cell density, passage number, or health.- "Edge effects" in multi-well plates due to evaporation. | - Prepare a master mix of this compound in media to add to all relevant wells.- Standardize cell seeding density and use cells within a consistent passage number range.- To minimize evaporation, do not use the outer wells of the plate or fill them with sterile PBS. |
| High cellular toxicity at expected effective concentrations | - Off-target effects of the inhibitor.- Solvent (DMSO) toxicity. | - Perform a dose-response experiment to determine the lowest effective concentration.- Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). |
| Lack of expected biological effect | - Inhibitor instability or degradation in the culture media.- Poor cell permeability.- Incorrect concentration used.- The targeted AXL pathway is not critical for the observed phenotype in your specific cell model. | - Perform a stability study of this compound in your media (see Experimental Protocols).- For long-term experiments, replenish the media with fresh inhibitor regularly.- Review the physicochemical properties of this compound for potential permeability issues.- Confirm the expression and activation of AXL in your cell line. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in your pre-warmed cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM). Prepare enough volume for all time points.
-
Incubation: Aliquot the working solution into sterile tubes or wells of a multi-well plate. Place them in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis. The 0-hour time point should be collected immediately after preparation.
-
Sample Preparation:
-
To precipitate proteins, add an equal volume of cold acetonitrile to your collected aliquot.
-
Vortex briefly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to elute this compound.
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Quantitative Data Summary (Hypothetical Example)
| Time (hours) | This compound Remaining (%) in Medium A | This compound Remaining (%) in Medium A + 10% FBS |
| 0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.1 |
| 4 | 96.2 | 98.0 |
| 8 | 92.1 | 95.8 |
| 24 | 75.3 | 88.4 |
| 48 | 55.8 | 79.2 |
| 72 | 40.1 | 70.5 |
Note: This is hypothetical data and should be determined experimentally for your specific conditions.
Visualizations
Signaling Pathway
Caption: this compound inhibits the AXL receptor, blocking downstream signaling pathways.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Ligritinib experiments
Welcome to the technical support center for Ligritinib, a potent and selective AXL receptor tyrosine kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active AXL receptor tyrosine kinase inhibitor. It functions by binding to the ATP-binding pocket of the AXL kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell survival, proliferation, and migration.[1]
Q2: What are the known downstream targets of the AXL signaling pathway that this compound inhibits?
A2: By inhibiting AXL, this compound blocks the phosphorylation and activation of several downstream signaling molecules, including STAT5, ERK, and AKT, which are key components of pathways that drive cancer cell proliferation and survival.
Q3: Are there any known off-target effects for this compound?
A3: While this compound is designed to be a selective AXL inhibitor, like many kinase inhibitors, it may exhibit some off-target activity. The related kinase inhibitor Gilteritinib, which also targets AXL, is known to inhibit other kinases such as FLT3 and ALK.[2][3] Researchers should consider the possibility of off-target effects in their experimental interpretations.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in cell-based assays.
You observe significant cell death at concentrations where you expect to see specific inhibition of AXL signaling.
Possible Causes and Troubleshooting Steps
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[4] 2. Test inhibitors with different chemical scaffolds that also target AXL. | 1. Identification of specific off-target kinases that may be responsible for the cytotoxicity. 2. If cytotoxicity is still observed with different inhibitors, it may be an on-target effect. |
| Inappropriate dosage | 1. Conduct a detailed dose-response curve to pinpoint the lowest effective concentration with minimal toxicity.[4] 2. Consider reducing the treatment duration. | A therapeutic window where AXL inhibition is achieved without significant cell death. |
| Solvent toxicity | Use a vehicle-only control (e.g., DMSO) to ensure the solvent is not the source of cytotoxicity. | No significant cell death in the vehicle control group. |
| Compound precipitation | Visually inspect the media for any signs of precipitation after adding this compound. Ensure the final solvent concentration is within the recommended limits for your cell line. | Clear media, ensuring the observed effects are due to the soluble compound. |
Experimental Protocol: Dose-Response Cytotoxicity Assay
-
Cell Plating: Seed your target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as your highest this compound dose.
-
Treatment: Treat the cells with the various concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Viability Assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to measure the percentage of viable cells in each well.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Logical Workflow for Troubleshooting High Cytotoxicity
References
Technical Support Center: Cell Line-Specific Responses to Ligritinib Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ligritinib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective inhibitor of the AXL receptor tyrosine kinase.[1] By binding to the kinase domain of AXL, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways.[1] These pathways, including PI3K/AKT/mTOR and MAPK/ERK, are crucial for cancer cell proliferation, survival, migration, and invasion.[2][3]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: The efficacy of this compound is closely linked to the expression and activation of AXL in cancer cells. Therefore, cell lines with high AXL expression are generally more sensitive to this compound treatment. Overexpression of AXL has been reported in various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and acute myeloid leukemia (AML).[2][3] It is recommended to assess AXL expression levels in your cell line of interest prior to initiating treatment.
Q3: What are the potential mechanisms of resistance to this compound?
A3: Resistance to tyrosine kinase inhibitors like this compound can arise through several mechanisms:
-
On-target mutations: Mutations in the AXL kinase domain can prevent this compound from binding effectively.
-
Bypass signaling: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of AXL. For example, upregulation of other receptor tyrosine kinases like EGFR or MET can provide compensatory survival signals.[4]
-
Epithelial-to-mesenchymal transition (EMT): Cells that have undergone EMT may exhibit increased resistance to AXL inhibitors.[2]
Q4: I am observing inconsistent IC50 values for this compound in my experiments. What could be the cause?
A4: Inconsistent IC50 values can stem from several factors:
-
Cell line heterogeneity: Ensure you are using a consistent and well-characterized cell line stock.
-
Assay conditions: Variations in cell seeding density, treatment duration, and the specific viability assay used can all influence the calculated IC50.[5][6]
-
Compound stability: Ensure proper storage and handling of your this compound stock solution to prevent degradation.
Troubleshooting Guides
Problem 1: No or weak inhibition of cell viability observed after this compound treatment.
| Possible Cause | Troubleshooting Suggestion |
| Low AXL expression in the cell line. | Confirm AXL protein expression in your cell line using Western blot. If AXL levels are low or absent, the cell line is likely to be insensitive to this compound. |
| This compound concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal inhibitory concentration for your cell line. |
| Short treatment duration. | Increase the incubation time with this compound (e.g., 48 or 72 hours) to allow for sufficient time to observe an effect on cell viability. |
| Cell culture conditions. | Ensure that your cell culture conditions (e.g., media, serum concentration, confluency) are optimal and consistent across experiments. |
| Acquired resistance. | If you have been continuously treating the cells with this compound, they may have developed resistance. Consider performing genomic sequencing to identify potential resistance mutations or using pathway analysis to look for bypass mechanisms. |
Problem 2: Difficulty in detecting a decrease in AXL phosphorylation by Western blot.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal antibody. | Use a validated phospho-AXL antibody specific for the activating phosphorylation sites. |
| Insufficient this compound concentration or treatment time. | Treat cells with a range of this compound concentrations and for different durations (e.g., 1, 4, 24 hours) to identify the optimal conditions for observing dephosphorylation. |
| High basal AXL activation. | If your cell line has very high basal AXL phosphorylation, you may need to use a higher concentration of this compound to see a significant reduction. |
| Technical issues with Western blotting. | Ensure proper protein extraction, loading, transfer, and antibody incubation conditions. Use a positive control (e.g., a cell line known to have high AXL phosphorylation) and a negative control (e.g., an AXL-knockout cell line).[7][8][9][10] |
| Rapid re-phosphorylation. | AXL may be rapidly re-phosphorylated after washout of the inhibitor. Ensure that cell lysates are prepared quickly after the treatment period. |
Data Presentation
Disclaimer: As comprehensive quantitative data for this compound is not publicly available, the following table presents representative IC50 values for other selective AXL inhibitors (Bemcentinib/R428 and Gilteritinib) in various cancer cell lines to provide an estimate of the expected potency. The actual IC50 values for this compound may vary.
| Cell Line | Cancer Type | AXL Expression | Inhibitor | IC50 (nM) |
| HCC827 ERL-R | Non-Small Cell Lung Cancer | High | R428 | ~191 (in combination with Erlotinib)[11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | R428 | Varies (synergizes with docetaxel)[11] |
| KYSE30 | Esophageal Squamous Cell Carcinoma | High | Gilteritinib | ~50[12] |
| A2780 | Ovarian Cancer | High | Gilteritinib | ~100[12] |
| HGC-27 | Gastric Cancer | Moderate | Gilteritinib | ~200[12] |
| MKN45 | Gastric Cancer | Low | Gilteritinib | >1000[12] |
| MV4-11 | Acute Myeloid Leukemia | Not specified | Gilteritinib | ~1[13] |
| MOLM-13 | Acute Myeloid Leukemia | Not specified | Gilteritinib | ~1.8[13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO alone).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[14]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot for AXL Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of AXL and downstream signaling proteins.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AXL, anti-total AXL, anti-phospho-AKT, anti-total AKT, anti-phospho-ERK, anti-total ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane several times with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify band intensities using appropriate software.[7]
Mandatory Visualization
Caption: this compound inhibits the AXL signaling pathway.
Caption: Workflow for cell viability (MTT) assay.
Caption: Troubleshooting logical workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Antitumor activity of gilteritinib, an inhibitor of AXL, in human solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Ligritinib Preclinical Development
Disclaimer: As of late 2025, specific preclinical toxicity data for Ligritinib (AB801) in animal studies is not extensively available in published literature. The following troubleshooting guides and FAQs are based on the known pharmacology of AXL inhibitors and the general toxicities associated with the broader class of Tyrosine Kinase Inhibitors (TKIs). Researchers should interpret this information as a predictive guide and establish a robust safety monitoring plan for any in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AB801) is an orally active, potent, and selective inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its signaling is implicated in cancer cell proliferation, survival, migration, and invasion. This compound exerts its therapeutic effect by blocking the kinase activity of AXL, thereby inhibiting downstream signaling pathways.[1]
Q2: What are the potential on-target toxicities of AXL inhibition in animal models?
While specific data for this compound is pending, inhibition of the AXL signaling pathway may lead to on-target toxicities. AXL is known to play a role in regulating immune homeostasis, platelet aggregation, and vascular integrity. Therefore, potential on-target effects to monitor in animal studies include:
-
Immunosuppression: As AXL is involved in efferocytosis (the clearance of apoptotic cells) by macrophages and dendritic cells, its inhibition might lead to altered immune responses.
-
Coagulopathies: AXL is expressed on platelets and contributes to thrombus stability. Inhibition may lead to an increased bleeding tendency.
-
Vascular Issues: AXL signaling is involved in maintaining vascular integrity.
Q3: What are the expected off-target toxicities of this compound based on its class as a Tyrosine Kinase Inhibitor?
Tyrosine Kinase Inhibitors are known to cause a range of off-target toxicities.[3][4] While this compound is reported to be highly selective, researchers should be prepared to monitor for common TKI-related adverse events in animal models, including:
-
Dermatological Toxicities: Rashes, dry skin, and hand-foot skin reactions are common with TKIs.[3]
-
Gastrointestinal Toxicities: Diarrhea, nausea, vomiting, and mucositis are frequently observed.[3][5]
-
Cardiovascular Toxicities: Hypertension, QTc prolongation, and reduced left ventricular function can occur.[4]
-
Hepatic Toxicities: Elevated liver enzymes (AST, ALT) are a known class effect.[3]
-
Hematological Toxicities: Anemia, thrombocytopenia, and neutropenia may be observed.[5]
Troubleshooting Guides
Issue 1: Managing Dermatological Toxicities
Symptoms:
-
Erythematous rash on the trunk and extremities.
-
Dry, flaky skin (xerosis).
-
Erythema and swelling of the footpads and tail (in rodents).
Mitigation Strategies:
-
Baseline and Regular Skin Assessment: Establish a baseline skin condition for each animal before starting treatment. Conduct regular visual inspections and use a scoring system to quantify the severity of any skin reactions.
-
Supportive Care:
-
Provide moisturizers or emollients to areas of dry skin.
-
Ensure bedding is soft and non-abrasive.
-
-
Dose Modification: If severe skin reactions occur, consider a dose reduction or temporary interruption of treatment, in consultation with the study director.
Issue 2: Managing Gastrointestinal Toxicities
Symptoms:
-
Diarrhea (unformed, watery stools).
-
Weight loss.
-
Reduced food and water intake.
-
Piloerection and hunched posture.
Mitigation Strategies:
-
Monitoring: Closely monitor body weight, food and water consumption, and stool consistency daily.
-
Supportive Care:
-
Ensure ad libitum access to water and a highly palatable, moist diet to prevent dehydration and maintain caloric intake.
-
Anti-diarrheal agents like loperamide may be considered, but require careful dose consideration in laboratory animals and consultation with a veterinarian.[3]
-
-
Dose Adjustment: For persistent or severe diarrhea and associated weight loss, a dose reduction or a "drug holiday" may be necessary.
Data Presentation: Summary of Potential Toxicities and Mitigation Strategies
| Toxicity Class | Potential Manifestation in Animal Models | Monitoring Parameters | Proposed Mitigation Strategy |
| Dermatological | Rash, xerosis, hand-foot skin reaction (on footpads)[3] | Daily visual inspection of skin and fur, body condition scoring. | Topical emollients, soft bedding, dose modification. |
| Gastrointestinal | Diarrhea, weight loss, reduced appetite[3][5] | Daily body weight, food/water intake, stool consistency checks. | Supportive care (hydration, palatable diet), anti-diarrheal agents (with veterinary consultation), dose modification. |
| Cardiovascular | Changes in blood pressure, heart rate, or ECG parameters.[4] | Telemetry for continuous monitoring (if available), periodic blood pressure and ECG measurements. | Dose reduction, consider discontinuation for severe or life-threatening cardiac events.[5] |
| Hepatic | Elevated ALT, AST, and bilirubin. | Regular blood sampling for liver function tests. | Dose reduction or interruption if liver enzymes exceed predefined safety limits. |
| Hematological | Anemia, thrombocytopenia, neutropenia.[5] | Complete blood counts (CBC) at baseline and regular intervals. | Dose modification, supportive care (e.g., transfusions) in severe cases (rare in preclinical studies). |
Experimental Protocols
Protocol: General Toxicity Assessment in a Rodent Model
-
Animal Model: Select a relevant rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice), aged 6-8 weeks.
-
Acclimatization: Acclimatize animals for at least one week before the start of the study.
-
Dose Formulation: Prepare the this compound formulation (e.g., in 0.5% methylcellulose) fresh daily.
-
Dose Administration: Administer this compound orally (e.g., via gavage) once daily for a predetermined study duration (e.g., 28 days). Include a vehicle control group.
-
Clinical Observations: Conduct and record clinical observations twice daily, including changes in posture, activity, fur, and stool consistency.
-
Body Weight: Measure and record the body weight of each animal at least three times a week.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and specified time points (e.g., weekly) for hematology and clinical chemistry analysis.
-
Terminal Procedures: At the end of the study, perform a complete necropsy. Collect major organs for histopathological examination.
Visualizations
Caption: A diagram of the AXL signaling pathway inhibited by this compound.
Caption: A workflow for a preclinical toxicity study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. archive.cancerworld.net [archive.cancerworld.net]
- 4. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of toxicities associated with targeted therapies for acute myeloid leukemia: when to push through and when to stop - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AXL Inhibitor Oral Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with AXL inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of poor oral bioavailability in your experiments.
Frequently Asked Questions (FAQs)
Q1: My AXL inhibitor exhibits poor aqueous solubility. What are the potential causes and how can I improve it?
A1: Poor aqueous solubility is a common issue for many small molecule inhibitors, including those targeting AXL, and can significantly limit oral absorption.
Potential Causes:
-
High Lipophilicity: The molecule may be too "greasy" and prefer to remain in a solid or non-aqueous phase.
-
Crystalline Structure: A highly stable crystal lattice can make it difficult for individual molecules to dissolve.
-
Functional Groups: The presence of certain chemical moieties can lead to low affinity for water.
Troubleshooting Strategies:
-
Formulation Approaches:
-
Amorphous Solid Dispersions (ASDs): Dispersing the inhibitor in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance solubility.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.
-
Nanoparticle Engineering: Reducing particle size to the nanoscale can increase the surface area for dissolution.
-
-
Chemical Modification:
-
Salt Formation: For compounds with ionizable groups, forming a salt can dramatically improve solubility.
-
Prodrugs: A more soluble promoiety can be attached to the parent drug, which is later cleaved in the body to release the active inhibitor.
-
Q2: I suspect my AXL inhibitor is a substrate for efflux transporters like P-glycoprotein (P-gp), leading to low permeability. How can I confirm this and what are my options?
A2: Efflux transporters, such as P-gp, are proteins in the intestinal wall that can actively pump drugs back into the gut lumen, reducing their absorption into the bloodstream.
Troubleshooting Strategies:
-
In Vitro Permeability Assays:
-
Caco-2 Permeability Assay: This is the gold standard for assessing intestinal permeability and identifying P-gp substrates.[1][2][3][4] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[3]
-
Co-incubation with Inhibitors: Perform the Caco-2 assay in the presence of known P-gp inhibitors (e.g., verapamil). A significant increase in the apparent permeability (Papp) in the presence of the inhibitor confirms that your compound is a P-gp substrate.[3][4]
-
-
Addressing Efflux:
-
Co-administration with P-gp Inhibitors: While a potential strategy, this can lead to complex drug-drug interactions and is often not ideal.
-
Chemical Modification: Redesigning the molecule to reduce its affinity for P-gp is a common strategy in lead optimization.
-
Q3: My in vivo pharmacokinetic (PK) data shows low oral bioavailability despite good solubility and permeability. Could high first-pass metabolism be the culprit?
A3: Yes, high first-pass metabolism in the liver is a major barrier to oral bioavailability. After a drug is absorbed from the gut, it passes through the liver via the portal vein before reaching systemic circulation. Liver enzymes, particularly Cytochrome P450s (CYPs), can extensively metabolize the drug, reducing the amount that reaches the rest of the body.[5]
Troubleshooting Strategies:
-
In Vitro Metabolic Stability Assays:
-
Liver Microsome Stability Assay: This assay uses subcellular fractions of the liver containing CYP enzymes to determine the metabolic stability of a compound.[5][6] A short half-life in this assay suggests high susceptibility to metabolism.
-
Hepatocyte Stability Assay: Using whole liver cells can provide a more comprehensive picture of metabolism, including both Phase I (e.g., CYP-mediated) and Phase II (conjugation) reactions.
-
-
Addressing High Metabolism:
-
Chemical Modification: Modify the parts of the molecule that are identified as metabolic "hotspots" to make them less susceptible to enzymatic breakdown.
-
Co-administration with CYP Inhibitors: Similar to P-gp inhibitors, this can be complex and may lead to undesirable drug-drug interactions.
-
Quantitative Data Summary
The following tables provide a summary of pharmacokinetic data for select AXL inhibitors.
Table 1: Preclinical Oral Bioavailability of AXL Inhibitors
| Compound | Species | Oral Bioavailability (F%) | Reference |
| Gilteritinib | Rat | 26.8% | [7] |
Table 2: Clinical Pharmacokinetics of Bemcentinib (BGB324)
| Parameter | Value | Patient Population | Reference |
| Dosing Regimen | 400 mg loading dose (3 days), then 200 mg daily | Advanced NSCLC | [8] |
| Tmax (Time to Peak Concentration) | - | - | |
| Cmax (Peak Concentration) | - | - | |
| AUC (Total Exposure) | - | - | |
| Half-life | - | - |
Note: Specific quantitative values for Tmax, Cmax, AUC, and half-life for Bemcentinib were not detailed in the provided search results, but clinical trials are ongoing.[8][9][10][11][12][13][14][15][16]
Table 3: Clinical Pharmacokinetics of Gilteritinib
| Parameter | Value | Patient Population | Reference |
| Dosing Regimen | 20-450 mg once daily | Relapsed/Refractory AML | [17] |
| Tmax (Time to Peak Concentration) | 2-6 hours | Relapsed/Refractory AML | [17] |
| Half-life | 113 hours | Relapsed/Refractory AML | [17] |
| Oral Bioavailability (Estimated) | >61.2% | - | [17] |
Experimental Protocols
Caco-2 Permeability Assay
This assay is used to predict intestinal permeability and identify potential substrates of efflux transporters.[1][2][3][4]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in Transwell® plates and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.[3]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within an acceptable range (e.g., ≥ 200 Ω·cm²).[18]
-
Transport Experiment (Apical to Basolateral - A to B):
-
The test AXL inhibitor is added to the apical (upper) chamber.
-
At predetermined time points, samples are taken from the basolateral (lower) chamber.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
The test AXL inhibitor is added to the basolateral chamber.
-
At predetermined time points, samples are taken from the apical chamber.
-
-
Sample Analysis: The concentration of the AXL inhibitor in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio >2 suggests the compound is a substrate for active efflux.[3]
Liver Microsome Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[5][6]
Methodology:
-
Preparation: Human or mouse liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[19][20]
-
Incubation: The test AXL inhibitor is incubated with the liver microsomes at 37°C.[5][20]
-
Reaction Initiation: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.[5][20][21]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[20][21]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[5][20][21]
-
Sample Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent AXL inhibitor.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the half-life (t1/2) and intrinsic clearance (CLint).[5][20]
In Vivo Pharmacokinetic (PK) Study
This study determines how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.[22][23][24][25]
Methodology:
-
Animal Model: Typically conducted in rodents (e.g., mice or rats).
-
Drug Administration:
-
Intravenous (IV) Group: A single dose is administered intravenously to determine the drug's behavior without the absorption phase. This is essential for calculating absolute bioavailability.[22]
-
Oral (PO) Group: A single dose is administered orally (e.g., by gavage).
-
-
Blood Sampling: Blood samples are collected from the animals at multiple time points after dosing (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[25]
-
Plasma Preparation: Blood samples are processed to separate the plasma.
-
Sample Analysis: The concentration of the AXL inhibitor in the plasma samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (Area Under the Curve), clearance, and half-life are calculated. Oral bioavailability (F) is calculated using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
Visualizations
Caption: AXL Receptor Signaling Pathways.[26][27][28][29][30][31]
Caption: Experimental Workflow for Assessing Oral Bioavailability.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. enamine.net [enamine.net]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. mercell.com [mercell.com]
- 7. pmda.go.jp [pmda.go.jp]
- 8. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. ascopubs.org [ascopubs.org]
- 15. Bemcentinib - Wikipedia [en.wikipedia.org]
- 16. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. researchgate.net [researchgate.net]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 25. meliordiscovery.com [meliordiscovery.com]
- 26. mdpi.com [mdpi.com]
- 27. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 30. mdpi.com [mdpi.com]
- 31. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Ligritinib in solution
Disclaimer: Information regarding the specific degradation profile of Ligritinib is not extensively available in public literature. This technical support center provides a generalized framework for addressing stability issues based on the known behavior of similar small molecule tyrosine kinase inhibitors. The provided protocols and data are illustrative and should be adapted by researchers for their specific experimental context.
Troubleshooting Guide
This guide addresses common issues researchers may encounter with this compound in solution.
| Observed Issue | Potential Cause | Suggested Solution(s) |
| Loss of compound activity in a cell-based assay | 1. Degradation in culture medium.2. Adsorption to plasticware.3. Poor cell permeability. | 1. Assess compound stability directly in the cell culture medium under incubation conditions (e.g., 37°C, 5% CO₂).2. Use low-binding microplates or add a small amount of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) to the medium.3. Evaluate cell permeability using standard assays. |
| Precipitate forms in the stock solution upon storage | 1. Poor solubility in the chosen solvent.2. Compound degradation to an insoluble product. | 1. Prepare a more dilute stock solution.2. Use a different solvent with higher solubilizing power (e.g., DMSO, DMF, or a co-solvent system).3. Analyze the precipitate by LC-MS or other suitable techniques to determine if it is the parent compound or a degradant. |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Compound degradation. | 1. Identify the degradation products to understand the degradation pathway (e.g., through mass spectrometry).2. Implement strategies to mitigate the specific degradation mechanism, such as adjusting pH, adding antioxidants, or protecting from light.[1][2] |
| Inconsistent results between experiments | 1. Inconsistent solution preparation.2. Degradation during storage or handling. | 1. Standardize the solution preparation protocol.2. Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines based on stability data. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of this compound degradation in aqueous solutions?
A1: Based on the behavior of other tyrosine kinase inhibitors, the most common causes of degradation in aqueous solutions are:
-
Hydrolysis: The molecule may be susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions. Functional groups like amides or esters are particularly prone to hydrolysis.[3]
-
Oxidation: The compound may be sensitive to oxidation, especially if it contains electron-rich functional groups. Dissolved oxygen in the buffer and exposure to light can promote oxidative degradation.[3]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of light-sensitive molecules.[2]
Q2: How can I perform a quick preliminary assessment of this compound's stability in a new buffer or solvent?
A2: A preliminary stability assessment can be conducted by preparing a solution of this compound at a known concentration in the desired solvent or buffer. Aliquots of this solution can be incubated under different conditions (e.g., 4°C, room temperature, 37°C) and analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC or LC-MS. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.[1]
Q3: What are the recommended storage conditions for this compound solutions?
A3: While specific data for this compound is unavailable, general recommendations for similar compounds are to store stock solutions in a non-polar solvent like DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 4°C and protected from light.
Q4: How does pH affect the stability of this compound in solution?
A4: The pH of a solution can significantly impact the stability of small molecules. For tyrosine kinase inhibitors, both acidic and basic conditions can catalyze hydrolysis. It is recommended to evaluate the stability of this compound across a range of pH values (e.g., pH 3, 7, 9) to determine the optimal pH for stability.
Hypothetical Stability Data for this compound
The following tables present hypothetical data on this compound stability under various stress conditions. This data is for illustrative purposes and should be experimentally verified.
Table 1: Effect of Temperature on this compound Stability in Neutral Aqueous Buffer (pH 7.4)
| Temperature | % this compound Remaining after 24 hours |
| 4°C | 98.5% |
| 25°C (Room Temp) | 92.1% |
| 37°C | 85.3% |
Table 2: Effect of pH on this compound Stability at 37°C
| pH | % this compound Remaining after 24 hours |
| 3.0 (Acidic) | 75.6% |
| 7.4 (Neutral) | 85.3% |
| 9.0 (Basic) | 68.2% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent to the stock concentration.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to direct sunlight or a photostability chamber for 48 hours.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC or LC-MS method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile
-
Formic acid or other suitable buffer components
-
Stressed samples of this compound from the forced degradation study
Procedure:
-
Initial Method Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined from the UV spectrum of this compound (e.g., the wavelength of maximum absorbance).
-
-
Method Optimization: Inject a mixture of the stressed samples. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation of the parent peak from all degradation product peaks.
-
Method Validation: Validate the optimized method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4]
Visualizations
Caption: AXL signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound degradation in solution.
References
Troubleshooting Inconsistent Ligritinib IC50 Values: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering variability in their half-maximal inhibitory concentration (IC50) values when working with Ligritinib (also known as AB801). This document provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases and its overexpression and activation are implicated in various aspects of cancer progression, including proliferation, survival, metastasis, and the development of drug resistance.[1][3] this compound exerts its effect by binding to the ATP-binding pocket of the AXL kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[4] This inhibition can lead to decreased cancer cell viability and can overcome resistance to other therapies.[3][5]
Q2: What are the expected IC50 values for this compound?
The IC50 values for this compound can vary significantly depending on the assay format (biochemical vs. cellular) and the specific cancer cell line being tested. It is crucial to establish a baseline for your experimental system. The manufacturer, Arcus Biosciences, has reported the following potency data for this compound (AB801)[4]:
| Assay Type | Target | Reported Potency | Conditions |
| Biochemical HTRF Assay | hAXL | IC50 = 3.3 nM | 700 µM ATP |
| Biochemical Ki | hAXL | Ki = 0.024 nM | |
| Cellular pAXL ELISA | Nanoluc-tagged AXL in HEK293T cells | IC50 = 17 nM | Serum-free media |
| Cellular pAXL ELISA | Nanoluc-tagged AXL in HEK293T cells | IC50 = 68 nM | 100% human serum |
Note: These values should be used as a general guide. IC50 values from cell viability assays (e.g., MTT, CellTiter-Glo) may differ and should be determined empirically in your cell lines of interest.
Q3: Why are my this compound IC50 values inconsistent between experiments?
Inconsistent IC50 values are a frequent challenge in pharmacological studies and can stem from a variety of biological and technical factors.[6] Key sources of variability include:
-
Cell-based Factors:
-
Cell Line Health and Identity: Misidentified, cross-contaminated, or unhealthy cell lines will yield unreliable results.
-
Passage Number: Using cells at a high passage number can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout.
-
-
Reagent and Compound Handling:
-
This compound Stock and Dilutions: Inaccurate stock concentration, degradation of the compound, or errors in serial dilutions are common sources of error.
-
Media and Serum Variability: Different lots of media and serum can contain varying levels of growth factors, including Gas6 (the AXL ligand), which can impact AXL activation and inhibitor potency.[7]
-
-
Assay Protocol and Execution:
-
Incubation Times: Variation in the duration of drug exposure or assay development time can significantly alter the measured IC50.[8]
-
Pipetting Errors: Inaccurate liquid handling can lead to inconsistent compound concentrations and cell numbers.
-
Choice of Viability Assay: Different assays measure different aspects of cell health (e.g., metabolic activity, ATP content, membrane integrity) and can produce different IC50 values.[9]
-
Troubleshooting Guides
This section provides a step-by-step guide to help you identify and resolve the root cause of inconsistent this compound IC50 values.
Problem: High variability in IC50 values between replicate plates or experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding. - Calibrate your pipettes regularly. - Use a consistent, optimized cell seeding density for all experiments. |
| Edge Effects in Microplates | - Avoid using the outer wells of the plate, as they are prone to evaporation. - Fill the perimeter wells with sterile PBS or media to create a humidity barrier. |
| Variable Incubation Times | - Standardize the duration of this compound treatment and the incubation time for the viability assay reagent across all experiments. |
| Inconsistent Reagent Preparation | - Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. - Aliquot and freeze the stock solution to avoid repeated freeze-thaw cycles. |
| Lot-to-Lot Reagent Variability | - Test new lots of media, serum, and assay reagents to ensure they do not significantly alter cell growth or drug response. |
Problem: this compound appears less potent than expected or shows no effect.
| Possible Cause | Suggested Solution |
| This compound Degradation | - Prepare fresh dilutions for each experiment. - Protect the stock solution from light and store it at the recommended temperature. |
| Incorrect Stock Concentration | - Verify the concentration of your this compound stock solution. |
| Development of Drug Resistance | - If you are using a cell line that has been cultured for an extended period with the drug, it may have developed resistance.[3] - Test a fresh, low-passage vial of the cell line. - Investigate potential resistance mechanisms such as upregulation of bypass signaling pathways.[10] |
| High Endogenous Gas6 Levels | - The presence of the AXL ligand, Gas6, in the serum can compete with this compound.[7] - Consider performing experiments in low-serum conditions or serum-free media for a defined period. |
| Inappropriate Assay Choice | - Ensure the chosen cell viability assay is suitable for your cell line and experimental endpoint. Some assays may be more susceptible to interference from the test compound. |
Problem: Cell viability is above 100% at low this compound concentrations.
| Possible Cause | Suggested Solution |
| Hormesis or Growth-Promoting Effect | - At very low concentrations, some compounds can have a stimulatory effect on cell proliferation. This is a known biological phenomenon. |
| Assay Artifact | - Ensure that this compound itself does not interfere with the assay chemistry (e.g., by having inherent color or fluorescence). Run a cell-free control with the compound and assay reagents. |
| Normalization Issues | - Double-check your data analysis and ensure you are correctly normalizing to the vehicle-treated control wells. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound (AB801)
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements (e.g., FBS)
-
DMSO (for preparing this compound stock solution)
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Prepare a single-cell suspension at the optimized seeding density.
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include wells with media only for background measurement.
-
Incubate the plate overnight to allow for cell attachment (for adherent cells).
-
-
This compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. It is recommended to use a 10-point dose-response curve with 3-fold dilutions.
-
Add the diluted this compound solutions to the appropriate wells.
-
Include vehicle control wells (containing the same final concentration of DMSO as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average background luminescence (from media-only wells) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of AB801, a Potent and Selective Inhibitor of AXL Receptor Tyrosine Kinase for Use in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AXL confers intrinsic resistance to osimertinib and advances the emergence of tolerant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcusbio.com [arcusbio.com]
- 5. arcusbio.com [arcusbio.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. benchchem.com [benchchem.com]
Navigating CYP Inhibition Potential of Ligritinib: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential for Cytochrome P450 (CYP) inhibition by Ligritinib (also known as AB801) in experimental settings. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (AB801) is an orally active and selective inhibitor of the AXL receptor tyrosine kinase.[1] By inhibiting the kinase activity of AXL, this compound blocks downstream signaling pathways that are implicated in cancer cell proliferation, survival, and therapy resistance.[1]
Q2: Does this compound have a high potential for CYP450 inhibition?
A2: Preclinical studies have indicated that this compound (AB801) does not exhibit significant inhibition of Cytochrome P450 (CYP) enzymes.[1] However, it is crucial for researchers to perform their own in vitro assessments to confirm these findings under their specific experimental conditions.
Q3: Why is it important to evaluate the CYP inhibition potential of a compound like this compound?
A3: Evaluating the potential for CYP inhibition is a critical step in drug development as recommended by regulatory agencies like the FDA and EMA.[2] CYP enzymes are central to the metabolism of most drugs.[3] Inhibition of these enzymes can lead to altered drug clearance, increased plasma concentrations of co-administered drugs, and potentially adverse drug-drug interactions (DDIs).[4]
Q4: What are the key human CYP isoforms that should be tested for inhibition by this compound?
A4: The major human drug-metabolizing CYP isoforms recommended for evaluation include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5.[5]
Q5: What is the difference between direct and time-dependent CYP inhibition?
A5: Direct inhibition is a rapid and reversible interaction where the inhibitor competes with the substrate for the enzyme's active site.[5] Time-dependent inhibition (TDI) involves a pre-incubation of the inhibitor with the enzyme, leading to a time-dependent increase in inhibition, which can be irreversible or quasi-irreversible.[6] It is important to assess both types of inhibition to fully characterize the DDI potential.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | Inconsistent cell densities, passage numbers, or incubation times. Pipetting errors. | Standardize cell culture and assay conditions. Use calibrated pipettes and consider automated liquid handlers for improved precision. |
| This compound appears to have poor solubility in the assay buffer. | The compound may be precipitating at higher concentrations, leading to an underestimation of its inhibitory potential. | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the incubation is low (typically <0.5%) to avoid affecting enzyme activity.[7] Test the solubility of this compound in the final assay buffer. If solubility is an issue, consider using a lower starting concentration range or incorporating a solubilizing agent that does not interfere with CYP activity. |
| Unexpectedly high inhibition across all CYP isoforms. | Non-specific binding of this compound to microsomal proteins. The test compound may be interfering with the analytical method (e.g., LC-MS/MS). | Reduce the microsomal protein concentration in the assay if possible.[7] Run a control experiment without the CYP substrate to check for interference with the analytical detection of the metabolite. |
| No inhibition observed, even at high concentrations. | The concentration range tested may be too low. This compound may genuinely be a weak or non-inhibitor of the tested CYPs. | Extend the concentration range of this compound. Ensure that the positive control inhibitors for each CYP isoform are showing the expected inhibition to validate the assay's sensitivity. |
| IC50 values differ significantly from previously reported data. | Differences in experimental conditions such as substrate concentration, protein concentration, or the source of human liver microsomes. | Ensure your assay conditions, particularly the substrate concentration relative to its Km, are appropriate.[2] Document all experimental parameters for accurate comparison with other studies. |
Quantitative Data Summary
Based on available preclinical information, this compound is reported to have a low potential for CYP450 inhibition.[1] However, for comprehensive risk assessment, it is imperative to determine the half-maximal inhibitory concentrations (IC50) for the major CYP isoforms. The following table provides a template for summarizing experimentally determined data.
| CYP Isoform | Probe Substrate | This compound IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| CYP1A2 | Phenacetin | To be determined | α-Naphthoflavone | Report literature value |
| CYP2B6 | Bupropion | To be determined | Ticlopidine | Report literature value |
| CYP2C8 | Amodiaquine | To be determined | Quercetin | Report literature value |
| CYP2C9 | Diclofenac | To be determined | Sulfaphenazole | Report literature value |
| CYP2C19 | S-Mephenytoin | To be determined | Ticlopidine | Report literature value |
| CYP2D6 | Dextromethorphan | To be determined | Quinidine | Report literature value |
| CYP3A4 | Midazolam | To be determined | Ketoconazole | Report literature value |
| CYP3A4 | Testosterone | To be determined | Ketoconazole | Report literature value |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes (HLM)
Objective: To determine the IC50 values of this compound for major human CYP isoforms.
Materials:
-
This compound
-
Human Liver Microsomes (pooled, mixed gender)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
CYP isoform-specific probe substrates and their corresponding metabolites (for analytical standards)
-
CYP isoform-specific positive control inhibitors
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well plates
-
LC-MS/MS system
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in an appropriate organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the assay buffer. The final organic solvent concentration in the incubation should be kept below 0.5%.[7]
-
-
Incubation Procedure:
-
In a 96-well plate, add the potassium phosphate buffer, HLM, and a range of concentrations of this compound or the positive control inhibitor.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range for metabolite formation.
-
Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard for LC-MS/MS analysis.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity at each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway
Caption: AXL Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Metabolism-related pharmacokinetic drug−drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL receptor tyrosine kinase: a possible therapeutic target in acute promyelocytic leukemia: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. criver.com [criver.com]
- 6. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. bioivt.com [bioivt.com]
Validation & Comparative
Validating AXL as the Primary Target of Ligritinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of experimental data validating the receptor tyrosine kinase AXL as the primary target of Ligritinib (AB801). It further compares this compound's performance with other notable AXL inhibitors, offering a valuable resource for researchers in oncology and drug development.
Executive Summary
This compound, also known as AB801, is a potent and selective, orally active inhibitor of the AXL receptor tyrosine kinase. AXL is a key player in various oncogenic processes, including tumor growth, metastasis, and the development of resistance to therapies, making it a compelling target in cancer treatment. Experimental data, including biochemical and cellular assays, strongly support AXL as the primary pharmacological target of this compound. This guide delves into the specifics of this validation and provides a comparative landscape of AXL inhibitors.
Data Presentation: this compound's Potency and Selectivity
The following tables summarize the quantitative data that substantiates AXL as the primary target of this compound and compare its activity with other AXL inhibitors.
Table 1: Biochemical Activity of this compound (AB801) and Comparator AXL Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Kᵢ (nM) | Selectivity over MERTK (Fold) | Selectivity over TYRO3 (Fold) |
| This compound (AB801) | hAXL | HTRF | 3.3 | 0.024 | 860x | 1400x |
| Bemcentinib (BGB324) | hAXL | HTRF | 5.2 | 0.25 | 130x | 400x |
| Dubermatinib (DS1205b) | hAXL | HTRF | 77 | - | 14x | 9x |
| Sitravatinib | hAXL | HTRF | 4.0 | - | 4x | 0.3x |
Data sourced from Arcus Biosciences.
Table 2: Cellular Activity of this compound (AB801) in AXL-Expressing Cells
| Compound | Cell Line | Assay Type | Condition | IC50 (nM) |
| This compound (AB801) | H1299 NSCLC | pAXL ELISA | Serum-free | 17 |
| This compound (AB801) | H1299 NSCLC | pAXL ELISA | 100% Human Serum | 68 |
| Bemcentinib (BGB324) | H1299 NSCLC | pAXL ELISA | Serum-free | 270 |
| Bemcentinib (BGB324) | H1299 NSCLC | pAXL ELISA | 100% Human Serum | 1,100 |
Data sourced from Arcus Biosciences.
Table 3: Comparative Kinase Inhibition Profile of Gilteritinib
| Kinase | IC50 (nM) |
| FLT3 | 0.29 |
| AXL | 0.73 |
| c-KIT | 230 |
Gilteritinib is another potent AXL inhibitor, and its profile provides a basis for comparison. Data sourced from Mori M, et al. (2017).
Mandatory Visualization
AXL Signaling Pathway
The following diagram illustrates the central role of AXL in activating key downstream signaling pathways that promote cancer cell survival, proliferation, and migration.
Caption: AXL signaling pathway and point of inhibition by this compound.
Experimental Workflow for AXL Target Validation
This workflow outlines the key experimental steps to validate AXL as the primary target of a small molecule inhibitor like this compound.
Caption: Experimental workflow for validating a kinase inhibitor's primary target.
Logical Relationship of Evidence
This diagram illustrates how different lines of experimental evidence converge to validate AXL as the primary target of this compound.
Caption: Convergence of evidence for AXL as this compound's primary target.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are based on established protocols in the field.
Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Objective: To determine the in vitro inhibitory activity of a compound against a purified kinase.
-
Materials:
-
Recombinant human AXL kinase.
-
Kinase buffer (e.g., HEPES, MgCl₂, DTT, BSA).
-
ATP.
-
Biotinylated substrate peptide (e.g., a poly-GT peptide).
-
HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
384-well low-volume white plates.
-
-
Procedure:
-
Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate.
-
Add the AXL kinase and the biotinylated substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular AXL Phosphorylation Assay (ELISA-based)
-
Objective: To measure the ability of a compound to inhibit AXL autophosphorylation in a cellular context.
-
Materials:
-
AXL-expressing cell line (e.g., H1299).
-
Cell culture medium (with and without serum).
-
Gas6 ligand (to stimulate AXL phosphorylation).
-
Lysis buffer.
-
ELISA plate pre-coated with an AXL capture antibody.
-
Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to HRP).
-
Substrate for HRP (e.g., TMB).
-
Stop solution.
-
-
Procedure:
-
Seed the AXL-expressing cells in a 96-well plate and allow them to adhere.
-
Serum-starve the cells to reduce basal AXL activity.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with Gas6 for 15-30 minutes to induce AXL phosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Transfer the cell lysates to the AXL capture ELISA plate and incubate.
-
Wash the plate and add the anti-phosphotyrosine detection antibody.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Determine the IC50 value by plotting the absorbance against the compound concentration.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To provide direct evidence of target engagement by measuring the thermal stabilization of the target protein upon ligand binding in intact cells.
-
Materials:
-
Cells expressing the target protein (AXL).
-
PBS and protease inhibitors.
-
PCR tubes or plate.
-
Thermal cycler.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Equipment for protein quantification (e.g., Western blot or ELISA).
-
-
Procedure:
-
Treat the cells with the test compound or vehicle control.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.
-
Quantify the amount of soluble AXL protein at each temperature for both the treated and control samples using Western blotting or ELISA.
-
Plot the amount of soluble AXL as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion
The available biochemical and cellular data strongly validate AXL as the primary target of this compound. Its high potency and selectivity, particularly when compared to other AXL inhibitors, position it as a promising therapeutic agent for cancers driven by AXL signaling. Further studies, including Cellular Thermal Shift Assays and genetic validation experiments, would provide additional direct evidence of target engagement and dependency. This guide provides a foundational understanding for researchers and drug development professionals to evaluate this compound and its place in the landscape of AXL-targeted therapies.
A Comparative Analysis of AXL Inhibition by Ligritinib and Gilteritinib for Cancer Research
In the landscape of targeted cancer therapy, the AXL receptor tyrosine kinase has emerged as a critical target due to its role in tumor growth, metastasis, and drug resistance. This guide provides a detailed comparison of two prominent AXL inhibitors, ligritinib (formerly AB801) and gilteritinib, with a focus on their AXL inhibitory profiles, supported by experimental data. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and Gilteritinib
This compound (AB801) is an orally active and selective inhibitor of AXL receptor tyrosine kinase.[1][2] By blocking the kinase activity of AXL, this compound inhibits downstream signaling pathways implicated in cancer progression.[1][2] It is currently under clinical evaluation as a single agent in advanced solid tumors and in combination with chemotherapy for non-small cell lung cancer (NSCLC).[3]
Gilteritinib (ASP2215) is a potent, ATP-competitive inhibitor with dual activity against FMS-like tyrosine kinase 3 (FLT3) and AXL.[4][5] It is approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[6] Its inhibitory action on AXL is considered a key mechanism to overcome resistance to other therapies.[7]
Quantitative Comparison of AXL Inhibition
The following table summarizes the key quantitative data on the AXL inhibitory activity of this compound and gilteritinib based on available preclinical data.
| Parameter | This compound (AB801) | Gilteritinib (ASP2215) | Reference |
| Biochemical IC50 (AXL) | 1.75 nM (HTRF assay) | 0.73 nM | [5][8] |
| Cellular IC50 (pAXL ELISA, 100% serum) | 68 nM | Not Available | [1] |
| Ki (AXL) | 0.024 nM | Not Available | [1][8] |
Mechanism of AXL Inhibition and Downstream Signaling
Both this compound and gilteritinib are small molecule inhibitors that target the intracellular kinase domain of the AXL receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[1][9] This blockade disrupts crucial cellular processes that contribute to cancer progression, including cell proliferation, survival, migration, and invasion.[7][10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Biochemical Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified AXL kinase.
-
For this compound (HTRF Assay):
-
Assay Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay was used.[1] This assay measures the phosphorylation of a substrate peptide by the AXL kinase.
-
Procedure: The assay was performed at an ATP concentration of 700 µM.[1] Recombinant human AXL kinase was incubated with the substrate peptide and varying concentrations of this compound.
-
Detection: The extent of phosphorylation was detected using a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled peptide. The HTRF signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
-
For Gilteritinib (TK-ELISA and MSA):
-
Assay Principle: A Tyrosine Kinase-ELISA (TK-ELISA) or a mobility shift assay (MSA) was employed.[11]
-
Procedure: The kinase inhibitory activity of gilteritinib was tested against a panel of tyrosine kinases, including AXL.[11] The assays were conducted using ATP concentrations approximately equal to the Km value for each kinase.[11]
-
Detection: In the TK-ELISA, substrate phosphorylation is detected using a specific antibody in an ELISA format. In the MSA, the separation of phosphorylated and non-phosphorylated substrates is achieved by capillary electrophoresis.
-
Data Analysis: IC50 values were determined from the dose-response curves.
-
Cellular AXL Phosphorylation Assay (pAXL ELISA)
Objective: To measure the inhibition of AXL phosphorylation in a cellular context.
-
For this compound:
-
Cell Culture: A549 non-small cell lung cancer cells, which endogenously express AXL, were used.
-
Procedure: Cells were plated and incubated overnight. The following day, the cells were treated with a dose range of this compound in media containing 100% human serum.[1]
-
Detection: After treatment, cell lysates were prepared, and the levels of phosphorylated AXL (pAXL) were quantified using a sandwich ELISA.
-
Data Analysis: The IC50 value was calculated from the dose-response curve, representing the concentration of this compound required to inhibit AXL phosphorylation by 50%.
-
Western Blot for AXL Phosphorylation
Objective: To qualitatively and semi-quantitatively assess the inhibition of AXL phosphorylation in cells.
-
General Protocol (Applicable to both inhibitors):
-
Cell Treatment: Cells expressing AXL (e.g., MV4-11 AML cells) are treated with varying concentrations of the inhibitor for a specified time (e.g., 4 hours for gilteritinib).[7]
-
Protein Extraction: After treatment, cells are lysed, and protein concentrations are determined using a BCA protein assay.[7]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[7]
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated AXL (pAXL). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using a chemiluminescent substrate. The membrane can be stripped and re-probed with an antibody for total AXL to confirm equal protein loading.
-
References
- 1. arcusbio.com [arcusbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of AB801, a Potent and Selective Inhibitor of AXL Receptor Tyrosine Kinase for Use in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Antitumor activity of gilteritinib, an inhibitor of AXL, in human solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. arcusbio.com [arcusbio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AXL Inhibitors: Ligritinib vs. Bemcentinib in AXL-Positive Cancers
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the AXL receptor tyrosine kinase has emerged as a critical target. Overexpressed in numerous malignancies, AXL is a key driver of tumor progression, metastasis, and therapeutic resistance. Two prominent small molecule inhibitors targeting AXL are Ligritinib (also known as AB801) and Bemcentinib (BGB324). This guide provides an objective comparison of their performance, supported by available preclinical data, and outlines the experimental methodologies used to generate this data.
Mechanism of Action and Target Profile
Both this compound and Bemcentinib are orally active, small molecule inhibitors that target the intracellular kinase domain of the AXL receptor.[1][2][3] By binding to this domain, they block the autophosphorylation of the AXL receptor, thereby inhibiting its activation and downstream signaling pathways.[3][4] Activation of AXL, typically through its ligand Gas6, triggers several pro-tumorigenic cascades, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, which are crucial for promoting cell proliferation, survival, and migration.[4][5] AXL inhibition aims to abrogate these signals, leading to reduced tumor growth and potentially overcoming resistance to other therapies.[5]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Bemcentinib, focusing on their potency and selectivity.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound (AB801) | Bemcentinib (BGB324/R428) |
| hAXL HTRF IC50 (700 µM ATP) | 3.3 nM | 5.2 nM[6] |
| hAXL Ki | 0.024 nM | 0.25 nM[6] |
| pAXL ELISA IC50 (serum-free media) | 17 nM | 270 nM[6] |
| pAXL ELISA IC50 (100% serum) | 68 nM | 1,100 nM[6] |
| AXL IC50 (in vitro kinase assay) | Not explicitly stated | 14 nM[6] |
Table 2: Kinase Selectivity
| Parameter | This compound (AB801) | Bemcentinib (BGB324/R428) |
| Fold selectivity over hMERTK (Ki) | 860x | 130x[6] |
| Fold selectivity over hTYRO3 (Ki) | 1400x | 400x[6] |
Preclinical and Clinical Landscape
This compound (AB801) is a novel, highly potent, and selective AXL inhibitor.[1][7] Preclinical data highlights its strong inhibitory activity in both biochemical and cellular assays.[6] It has demonstrated a favorable in vitro pharmacokinetic profile with low intrinsic clearance in human hepatocytes and is predicted to have moderate clearance, a long half-life, and good oral bioavailability in humans.[6] this compound has been evaluated in healthy volunteers and is undergoing clinical evaluation as a single agent in advanced solid tumors and in combination with chemotherapy for non-small cell lung cancer (NSCLC).[7][8]
Bemcentinib (BGB324) has been extensively studied in both preclinical and clinical settings. It has shown the ability to retard cancer cell migration and invasion.[6] Bemcentinib has been the focus of numerous clinical trials, often in combination with other anti-cancer agents like chemotherapy and immunotherapy, across various solid and hematological tumors.[2][9] For instance, it has been investigated in combination with pembrolizumab for NSCLC and with docetaxel in previously treated advanced NSCLC.[9][10] The rationale for these combinations stems from preclinical evidence suggesting that AXL inhibition can enhance the efficacy of checkpoint inhibitors and chemotherapy.[8]
Visualizing the AXL Signaling Pathway and Experimental Workflows
To better understand the context of these inhibitors, the following diagrams illustrate the AXL signaling pathway and a general workflow for assessing inhibitor potency.
Caption: AXL Signaling Pathway and Inhibition by this compound and Bemcentinib.
Caption: General Experimental Workflow for Determining IC50 in a Cell Viability Assay.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate AXL inhibitors. Specific details may vary between studies.
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo)
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
Materials:
-
AXL-positive cancer cell line
-
Complete cell culture medium
-
This compound or Bemcentinib stock solution (typically in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Cells are seeded at an optimal density in 96-well plates and allowed to adhere overnight.[4]
-
Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the inhibitor. A vehicle control (DMSO) is included.[11]
-
Incubation: Plates are incubated for a predetermined period (e.g., 48-72 hours).[11]
-
Viability Assessment: The cell viability reagent is added to each well according to the manufacturer's protocol.[4]
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.[4]
-
Data Analysis: Data is normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.[4]
Western Blot for AXL Phosphorylation
This method assesses the ability of an inhibitor to block the activation (phosphorylation) of AXL.
Materials:
-
AXL-positive cancer cell line
-
This compound or Bemcentinib
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies (anti-pAXL, anti-total AXL, loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Cells are treated with varying concentrations of the inhibitor for a specified time. For ligand-stimulated phosphorylation, cells may be serum-starved and then treated with recombinant Gas6.[2]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed.[2]
-
Protein Quantification: Protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).[11]
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies, followed by incubation with a secondary antibody.[11]
-
Detection: The signal is detected using a chemiluminescent substrate.[2]
-
Analysis: Band intensities are quantified, and the level of phosphorylated AXL is normalized to total AXL and/or a loading control.[2]
Conclusion
Both this compound and Bemcentinib are potent AXL inhibitors with significant potential in the treatment of AXL-positive cancers. Based on the available head-to-head in vitro data, this compound (AB801) demonstrates greater potency in biochemical and cellular assays, as well as higher selectivity over other TAM family kinases compared to Bemcentinib.[6] However, Bemcentinib has a more extensive clinical trial history, providing a broader understanding of its safety and efficacy in various cancer types and combination regimens. The choice between these inhibitors for future research and clinical development will depend on a variety of factors, including the specific cancer type, the therapeutic strategy (monotherapy vs. combination), and the evolving clinical data for each compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. arcusbio.com [arcusbio.com]
- 7. Discovery of AB801, a Potent and Selective Inhibitor of AXL Receptor Tyrosine Kinase for Use in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Discovery of AB801, a Potent and Selective Inhibitor of AXL Receptor Tyrosine Kinase for Use in Cancer Therapy - American Chemical Society - Figshare [acs.figshare.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Ligritinib and Other AXL Tyrosine Kinase Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Ligritinib (AB801) against other prominent AXL tyrosine kinase inhibitors (TKIs), supported by available preclinical data. This document summarizes key quantitative metrics, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in cancer research and drug development.
The AXL receptor tyrosine kinase is a critical mediator of cancer progression, metastasis, and therapeutic resistance, making it a compelling target for novel cancer therapies.[1] AXL signaling promotes cancer cell survival, proliferation, and migration, while also contributing to an immunosuppressive tumor microenvironment.[2] this compound (AB801) is a novel, highly potent, and selective AXL inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[3][4] This guide compares the efficacy of this compound to other AXL TKIs, including Bemcentinib (BGB324), Dubermatinib (TP-0903), and Sitravatinib.
In Vitro Efficacy: A Head-to-Head Comparison
Quantitative analysis of in vitro potency is crucial for evaluating the efficacy of kinase inhibitors. The following tables summarize the biochemical and cellular half-maximal inhibitory concentrations (IC50) and kinase inhibition constants (Ki) for this compound and other selected AXL TKIs.
| Inhibitor | Biochemical hAXL HTRF IC50 (nM) | Cellular pAXL ELISA IC50 (nM) (100% Serum) |
| This compound (AB801) | 1.75 | 68 |
| Bemcentinib (BGB324) | 5.2 | 1,100 |
| Dubermatinib (AB-329) | 77 | Not Available |
| Sitravatinib | 4.0 | Not Available |
| Data sourced from Arcus Biosciences, demonstrating the potent biochemical and cellular activity of this compound. |
| Inhibitor | AXL Ki (nM) | Fold Selectivity over hMERTK | Fold Selectivity over hTYRO3 |
| This compound (AB801) | 0.024 | 860x | 1400x |
| Bemcentinib (BGB324) | 0.25 | 130x | 400x |
| This data highlights the high selectivity of this compound for AXL over other TAM family kinases.[3] |
In Vivo Efficacy: Preclinical Tumor Models
In vivo studies are essential to validate the anti-tumor activity of AXL inhibitors. While direct head-to-head in vivo comparative studies involving this compound are not yet widely published, available data for individual agents demonstrate their potential in controlling tumor growth.
This compound (AB801): In a murine colon cancer model (MC38), the combination of this compound with oxaliplatin and an anti-PD-1 antibody resulted in significantly lower tumor volumes and increased survival compared to the doublet therapy of oxaliplatin and anti-PD-1.[5]
Bemcentinib (BGB324): In a patient-derived xenograft (PDX) mouse model of rhabdomyosarcoma, the combination of Bemcentinib and vincristine showed strong anti-tumoral activity, significantly reducing tumor burden compared to single-agent treatment.[1] In a separate study using a subcutaneous xenograft model, Bemcentinib in combination with paclitaxel improved chemosensitivity and reduced tumor volume.[6]
Sitravatinib: In preclinical models of antiangiogenic therapy resistance, Sitravatinib treatment in vivo resulted in enhanced primary tumor growth inhibition and improved metastasis suppression.[7][8] In neuroblastoma xenograft models, Sitravatinib inhibited tumor engraftment, progression, and metastasis.
Dubermatinib (TP-0903): Preclinical studies have indicated that Dubermatinib has promising single-agent anti-tumor activity in various in vivo models.[9] In xenograft mice, Dubermatinib significantly diminished tumor growth.[10]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: AXL Signaling Pathway and Inhibition by TKIs.
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay.
Caption: General Workflow for an In Vivo Xenograft Study.
Experimental Protocols
Detailed experimental protocols are critical for the replication and validation of scientific findings. The following are generalized protocols for the key assays cited in this guide.
Biochemical AXL Kinase HTRF Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of AXL kinase in a cell-free system.
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound). Prepare solutions of recombinant human AXL kinase, a biotinylated peptide substrate, and ATP in an appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound and AXL kinase. After a pre-incubation period, initiate the kinase reaction by adding the biotinylated substrate and ATP. Incubate the reaction at room temperature.[11]
-
Detection: Stop the reaction by adding a detection buffer containing EDTA. Add HTRF detection reagents, which include a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665. Incubate for 1 hour at room temperature to allow for binding.[12][13]
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm. The HTRF ratio is calculated from these values and is proportional to the level of substrate phosphorylation.
-
Data Analysis: Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[14]
Cellular Phospho-AXL (pAXL) ELISA
This assay measures the ability of a compound to inhibit AXL phosphorylation within a cellular context.
-
Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere. Serum-starve the cells before treating with serial dilutions of the test compound for a specified duration. Stimulate AXL phosphorylation with its ligand, GAS6, if necessary.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to each well. Incubate on ice to ensure complete cell lysis.[15]
-
ELISA Procedure:
-
Transfer the cell lysates to a microplate pre-coated with a capture antibody specific for total AXL. Incubate to allow the capture of AXL protein.[1]
-
Wash the wells to remove unbound cellular components.
-
Add a detection antibody that specifically recognizes the phosphorylated form of AXL (pAXL).
-
After another wash step, add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate solution, which will develop a color in proportion to the amount of bound HRP.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[1]
-
-
Data Analysis: Normalize the pAXL signal to the total protein concentration or a housekeeping protein. Plot the normalized signal against the log of the inhibitor concentration to calculate the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an AXL inhibitor in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[12]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the AXL inhibitor (e.g., this compound) to the treatment group via an appropriate route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle control.
-
Monitoring: Measure tumor volumes and mouse body weights regularly throughout the study. Monitor the overall health of the animals.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Tumor weight can be measured, and tumor tissue can be collected for further analysis, such as immunohistochemistry for proliferation and apoptosis markers, or Western blotting to assess target engagement.[9]
-
Data Analysis: Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group. Analyze survival data if applicable. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
References
- 1. raybiotech.com [raybiotech.com]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of AB801, a Potent and Selective Inhibitor of AXL Receptor Tyrosine Kinase for Use in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arcusbio.com [arcusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. abcam.com [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. SKI‐G‐801, an AXL kinase inhibitor, blocks metastasis through inducing anti‐tumor immune responses and potentiates anti‐PD‐1 therapy in mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ligritinib and Other TAM Kinase Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases has emerged as a critical regulator of cancer cell proliferation, survival, invasion, and immune evasion. This guide provides a detailed comparative analysis of Ligritinib (AB801), a novel and selective AXL inhibitor, with other notable TAM kinase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available preclinical and clinical data.
Introduction to TAM Kinase Inhibitors
The TAM receptor family—comprising Tyro3, Axl, and Mer—plays a pivotal role in various cellular processes, and their dysregulation is implicated in the progression and therapeutic resistance of numerous cancers.[1][2] These kinases modulate cell proliferation, survival, adhesion, and migration, and are key players in regulating inflammation.[1][3][4][5] The signaling cascades initiated by TAM kinases primarily involve the PI3K/AKT and JAK/STAT pathways, making them attractive targets for therapeutic intervention.[5] A growing number of small molecule inhibitors targeting one or more members of the TAM family are in various stages of development, each with a unique selectivity profile and therapeutic potential.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy and safety of a kinase inhibitor are intrinsically linked to its potency against the intended target and its selectivity across the kinome. This section provides a comparative summary of the in vitro inhibitory activities of this compound, Gilteritinib, and PF-07265807 against the TAM kinases and other relevant kinases.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound (AB801) | AXL | 3.3 | Highly selective for AXL. 860-fold more selective for AXL over MERTK and 1400-fold over TYRO3 (based on Ki values). | [6] |
| MERTK | >1000 (Ki) | [6] | ||
| TYRO3 | >1000 (Ki) | [6] | ||
| Gilteritinib | FLT3 | 0.29 | Potent FLT3 and AXL inhibitor. Also inhibits LTK, ALK, TRKA, ROS, RET, and MER at low nanomolar concentrations. Approximately 800-fold more potent against FLT3 than c-KIT. | [7][8] |
| AXL | 0.73 | [8] | ||
| c-KIT | 230 | [8] | ||
| PF-07265807 | AXL | 6.1 | Potent pan-TAM and c-Met inhibitor. | [9] |
| MER | 13.2 | [9] | ||
| TYRO3 | 21.6 | [9] |
Table 1: Comparative In Vitro Potency and Selectivity of TAM Kinase Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Gilteritinib, and PF-07265807 against their primary TAM kinase targets and other relevant kinases, highlighting their distinct selectivity profiles.
Preclinical In Vivo Efficacy
Preclinical animal models are crucial for evaluating the anti-tumor activity of kinase inhibitors. The following table summarizes available in vivo efficacy data for the compared inhibitors.
| Inhibitor | Cancer Model | Dosing | Key Findings | Reference |
| This compound (AB801) | N/A | N/A | Preclinical in vivo studies have been conducted, and the compound is currently in clinical trials for advanced solid tumors and NSCLC. Specific preclinical efficacy data is not publicly available in the search results. | [10] |
| Gilteritinib | ALK-rearranged NSCLC xenograft | N/A | Significantly suppressed tumor growth, with higher efficacy than alectinib. In some cases, tumors completely receded. | [11][12] |
| PF-07265807 | Various solid tumor preclinical models | N/A | Showed antitumor activity as a monotherapy and in combination with anti-PD-1 antibodies, leading to long-term cures and resistance to tumor re-challenge in some models. | [1][4] |
Table 2: Summary of Preclinical In Vivo Efficacy. This table outlines the in vivo anti-tumor activity of the TAM kinase inhibitors in various cancer models. Note that direct comparative studies under identical conditions are limited.
Pharmacokinetic Properties
The pharmacokinetic profiles of small molecule inhibitors are critical determinants of their clinical utility. A summary of the available pharmacokinetic parameters is presented below.
| Inhibitor | Administration | Key Pharmacokinetic Features | Reference |
| This compound (AB801) | Oral | Orally active. Predicted to have moderate clearance, a long half-life, and good oral bioavailability in humans. | [6][13] |
| Gilteritinib | Oral | Dose-proportional pharmacokinetics. Median time to maximum concentration is 2-6 hours, with a mean elimination half-life of 113 hours. Primarily eliminated via feces. | [12][14][15] |
| PF-07265807 | Oral | N/A | Currently being evaluated in a Phase 1 clinical trial to determine its pharmacokinetic profile in humans. |
Table 3: Pharmacokinetic Profile of TAM Kinase Inhibitors. This table provides an overview of the administration routes and key pharmacokinetic characteristics of the inhibitors.
Clinical Development Status
The clinical development stage of a drug candidate provides insight into its potential therapeutic application and safety profile in humans.
| Inhibitor | Phase of Development | Target Indications | Clinical Trial Identifier(s) |
| This compound (AB801) | Phase 1 | Advanced solid tumors, Non-small cell lung cancer (NSCLC) | N/A |
| Gilteritinib | Approved / Phase 1 & 2 | Relapsed/refractory FLT3-mutated Acute Myeloid Leukemia (AML), ALK-positive NSCLC | NCT02014558, NCT06225427, and others |
| PF-07265807 | Phase 1 | Advanced or metastatic solid tumors, Renal cell carcinoma | NCT04458259 |
Table 4: Clinical Development Status of TAM Kinase Inhibitors. This table summarizes the current stage of clinical development, target patient populations, and associated clinical trial identifiers for each inhibitor.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methodologies used to evaluate these inhibitors, the following diagrams are provided.
Figure 1: Simplified TAM receptor signaling pathway and the point of intervention for inhibitors like this compound.
Figure 2: General workflow for an in vitro kinase inhibition assay to determine inhibitor potency (IC50).
Figure 3: A typical workflow for assessing the effect of a kinase inhibitor on cancer cell viability and proliferation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity (IC50) of a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylation is quantified, and the effect of the inhibitor is determined by the reduction in this signal. Various detection methods can be used, including radiometric, fluorescence-based (e.g., TR-FRET), and luminescence-based assays.[1][11]
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor to create a dose-response curve.
-
Prepare the kinase, substrate, and ATP in a reaction buffer at their optimal concentrations. The ATP concentration is often kept near its Km value for the specific kinase.
-
-
Kinase Reaction:
-
In a microplate, add the kinase and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the ATP and substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the level of substrate phosphorylation using a method appropriate for the assay format (e.g., addition of a detection antibody for a fluorescence-based assay or a reagent to measure remaining ATP for a luminescence-based assay).
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability/Proliferation Assay (MTT/XTT)
Objective: To assess the effect of a TAM kinase inhibitor on the viability and proliferation of cancer cells.
Principle: These colorimetric assays measure the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The intensity of the color is proportional to the number of viable cells.[2][3][4][9][13]
Generalized Protocol:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the TAM kinase inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
-
Reagent Addition:
-
Add the MTT or XTT reagent to each well and incubate for an additional 2-4 hours.
-
-
Measurement:
-
If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 570 nm for MTT, 450-490 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a TAM kinase inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.[7][16][17][18][19]
Generalized Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups with comparable average tumor volumes.
-
-
Inhibitor Administration:
-
Administer the TAM kinase inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage). The control group receives the vehicle.
-
Treatment is typically administered daily or on another optimized schedule.
-
-
Monitoring:
-
Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period or until tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the inhibitor.
-
Conclusion
The comparative analysis of this compound and other TAM kinase inhibitors reveals a landscape of diverse selectivity profiles and stages of clinical development. This compound emerges as a highly selective AXL inhibitor, a feature that may offer a more targeted therapeutic approach with a potentially favorable safety profile. In contrast, inhibitors like Gilteritinib and PF-07265807 exhibit broader activity against multiple TAM family members and other kinases, which could provide a different spectrum of anti-tumor efficacy but may also present distinct off-target considerations.
The provided data and experimental protocols offer a foundational resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these promising agents. As more data from ongoing preclinical and clinical investigations become available, a clearer picture of the optimal clinical application for each of these TAM kinase inhibitors will undoubtedly emerge.
References
- 1. ascopubs.org [ascopubs.org]
- 2. crossfire-oncology.com [crossfire-oncology.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. arcusbio.com [arcusbio.com]
- 7. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Strategies, Models & Tools in Oncology [worldpreclinicalcongress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of AB801, a Potent and Selective Inhibitor of AXL Receptor Tyrosine Kinase for Use in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of gilteritinib in comparison with alectinib for the treatment of ALK‐rearranged non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of gilteritinib in comparison with alectinib for the treatment of ALK-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. youtube.com [youtube.com]
- 15. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
- 16. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 17. selleckchem.com [selleckchem.com]
- 18. Facebook [cancer.gov]
- 19. alkpositive.org [alkpositive.org]
A Head-to-Head Battle: Selective vs. Multi-Kinase AXL Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, the AXL receptor tyrosine kinase has emerged as a pivotal target in the fight against cancer. Its role in driving tumor proliferation, metastasis, drug resistance, and immune evasion makes it a compelling molecule for therapeutic intervention. This has led to the development of a diverse arsenal of small molecule inhibitors, broadly categorized as either selective for AXL or targeting multiple kinases simultaneously. This guide provides an objective, data-driven comparison of these two classes of inhibitors, offering insights into their performance, underlying mechanisms, and the experimental methodologies used to evaluate them.
The central question for researchers is which strategy holds more promise: the precision of a selective inhibitor or the broader impact of a multi-kinase agent? Selective AXL inhibitors are designed to potently and specifically target AXL, minimizing off-target effects and associated toxicities. In contrast, multi-kinase inhibitors target AXL alongside other key oncogenic kinases, such as VEGFR, MET, and FLT3, with the rationale of simultaneously blocking multiple cancer-driving pathways and potentially overcoming resistance mechanisms. This guide will delve into the quantitative data from preclinical studies to illuminate the strengths and weaknesses of each approach.
Biochemical Potency: A Direct Comparison of Inhibitory Activity
The intrinsic potency of a kinase inhibitor is a fundamental measure of its effectiveness. This is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays, which measure the inhibitor's ability to block the enzymatic activity of the purified kinase. A lower IC50 value indicates greater potency.
Below is a compilation of IC50 data for prominent selective and multi-kinase AXL inhibitors against AXL and other relevant kinases. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as ATP concentration.
| Inhibitor Class | Inhibitor | AXL IC50 (nM) | Other Key Targets and IC50 (nM) |
| Selective AXL Inhibitors | Bemcentinib (BGB324) | 14 | MER (~700), TYRO3 (>1400)[1] |
| LDC1267 | 29 | MER (<5), TYRO3 (8)[2][3][4] | |
| Multi-Kinase Inhibitors | Sitravatinib (MGCD516) | 1.5 | MER (2), VEGFR2 (5), MET (20), FLT3 (8)[5] |
| Cabozantinib (XL184) | 7 | VEGFR2 (0.035), MET (1.3), FLT3 (11.3), MER (7.2)[6][7][8] | |
| Foretinib (GSK1363089) | - | MET (0.4), VEGFR2 (0.9)[9][10] | |
| Gilteritinib (ASP2215) | 0.73 | FLT3 (0.29), MER (at 5nM)[11][12] |
Cellular Activity: Inhibiting AXL in a Biological Context
While biochemical assays provide a measure of direct target engagement, cellular assays offer a more biologically relevant assessment of an inhibitor's ability to block AXL signaling within a living cell. These assays typically measure the inhibition of AXL autophosphorylation or the phosphorylation of downstream signaling proteins.
| Inhibitor Class | Inhibitor | Cell Line | Assay Type | Cellular IC50 (nM) |
| Selective AXL Inhibitors | Bemcentinib (BGB324) | H1299 (NSCLC) | Cell Viability | ~4000[1] |
| LDC1267 | Hs-578T | HTRF Assay | 19[3] | |
| Multi-Kinase Inhibitors | Sitravatinib (MGCD516) | - | - | - |
| Cabozantinib (XL184) | - | - | - | |
| Foretinib (GSK1363089) | MKN-45 (Gastric) | Cell Viability | ~100[13] | |
| Gilteritinib (ASP2215) | MV4-11 (AML) | Cell Viability | 0.92[14] |
In Vivo Efficacy: Assessing Anti-Tumor Activity in Preclinical Models
The ultimate test of a cancer therapeutic's potential is its ability to inhibit tumor growth in vivo. Xenograft studies, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating the efficacy of AXL inhibitors.
| Inhibitor Class | Inhibitor | Tumor Model | Dosing Regimen | Outcome |
| Selective AXL Inhibitors | Bemcentinib (BGB324) | NSCLC Xenograft | - | Synergizes with docetaxel[15][16] |
| Multi-Kinase Inhibitors | Sitravatinib (MGCD516) | 4T1 (Breast Cancer) | 15 mg/kg/day | Inhibited tumor engraftment and metastasis[17] |
| Cabozantinib (XL184) | Ovarian Cancer Mouse Model | - | Decreased tumor burden and ascites[18][19] | |
| Foretinib (GSK1363089) | SKOV3ip1 (Ovarian) Xenograft | 30 mg/kg, oral | 86% inhibition of tumor weight[2][9][10] |
Visualizing the Molecular Battleground: AXL Signaling and Experimental Approaches
To better understand the context of this comparison, the following diagrams illustrate the AXL signaling pathway and a typical experimental workflow for evaluating AXL inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide, providing a foundation for the design and interpretation of studies on AXL inhibitors.
In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This assay is a gold-standard method for determining the biochemical potency (IC50) of a kinase inhibitor.
-
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a substrate by the kinase. The amount of phosphorylated substrate is proportional to the kinase activity.
-
Materials:
-
Purified recombinant AXL kinase domain.
-
Specific peptide or protein substrate for AXL.
-
Test inhibitor (e.g., Bemcentinib, Sitravatinib).
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP and non-radiolabeled ATP.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, combine the kinase reaction buffer, AXL kinase, and the serially diluted inhibitor or DMSO (vehicle control).
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for AXL to ensure accurate IC50 determination.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Phospho-AXL Western Blot Assay
This assay assesses the ability of an inhibitor to block AXL activation (autophosphorylation) in a cellular context.
-
Principle: Western blotting is used to detect the levels of phosphorylated AXL (pAXL) in cell lysates after treatment with an inhibitor. A decrease in the pAXL signal indicates target engagement and inhibition.
-
Materials:
-
Cancer cell line expressing AXL (e.g., A549, MDA-MB-231).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Recombinant GAS6 ligand (optional, for stimulating AXL).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-AXL (e.g., Tyr702) and anti-total AXL.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 2-4 hours).
-
(Optional) Stimulate AXL activity by adding GAS6 ligand for a short period (e.g., 15-30 minutes) before cell lysis.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-pAXL antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total AXL antibody as a loading control.
-
Data Analysis: Quantify the band intensities for pAXL and total AXL. Normalize the pAXL signal to the total AXL signal to determine the relative inhibition of AXL phosphorylation at each inhibitor concentration.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of an AXL inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test inhibitor on tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line known to form tumors in mice (e.g., A549, H460).
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, twice daily).
-
Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pAXL).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed anti-tumor effects.
-
Conclusion: A Matter of Context and Strategy
The choice between a selective and a multi-kinase AXL inhibitor is not straightforward and depends heavily on the specific therapeutic strategy and the cancer type being targeted.
Selective AXL inhibitors , such as bemcentinib, offer the advantage of a more focused biological effect, potentially leading to a better safety profile with fewer off-target toxicities. This precision is particularly valuable in combination therapies, where minimizing overlapping toxicities is crucial.
Multi-kinase AXL inhibitors , like sitravatinib and cabozantinib, provide a broader attack on cancer by simultaneously inhibiting multiple oncogenic pathways. This approach may be more effective in tumors driven by redundant signaling pathways or in overcoming acquired resistance to more targeted therapies. However, this broader activity may also come at the cost of increased off-target effects.
Ultimately, the decision to pursue a selective or multi-kinase AXL inhibitor will be guided by a deep understanding of the tumor biology, the desired therapeutic window, and the potential for synergistic combinations. The data and protocols presented in this guide provide a foundational framework for researchers to make informed decisions and to design rigorous experiments that will further elucidate the therapeutic potential of targeting AXL in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TYRO3: A potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.bergenbio.com [files.bergenbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An Evaluation of Cabozantinib for the Treatment of Renal Cell Carcinoma: Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What diseases does Cabozantinib treat? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Foretinib (GSK1363089), an orally available multikinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. benchchem.com [benchchem.com]
- 15. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cabozantinib inhibits tumor growth in mice with ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. e-century.us [e-century.us]
A Comparative Guide to the Anti-Metastatic Effects of AXL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The AXL receptor tyrosine kinase has emerged as a critical mediator of cancer metastasis, making it a compelling target for therapeutic intervention. A variety of small molecule inhibitors with activity against AXL have been developed, each with distinct selectivity profiles and mechanisms of action. This guide provides a comparative overview of the anti-metastatic effects of four prominent AXL inhibitors: Bemcentinib, Cabozantinib, Sitravatinib, and Gilteritinib. The information presented herein is curated from preclinical studies to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.
The AXL Signaling Axis in Metastasis
AXL signaling plays a multifaceted role in promoting the metastatic cascade. Upon binding its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including PI3K/AKT, MAPK/ERK, and NF-κB, collectively drive cellular processes essential for metastasis, such as epithelial-to-mesenchymal transition (EMT), invasion, migration, and survival.[1][2] Inhibition of AXL is therefore a promising strategy to thwart metastatic dissemination.
AXL signaling cascade and its role in promoting metastasis.
Comparative Efficacy of AXL Inhibitors on Metastatic Phenotypes
Direct head-to-head comparisons of multiple AXL inhibitors in the same experimental models are limited in the published literature. However, by cross-examining available data, we can construct a comparative overview of their anti-metastatic potential.
In Vitro Migration and Invasion
The ability of cancer cells to migrate and invade through the extracellular matrix is a prerequisite for metastasis. In vitro assays such as the wound healing (scratch) assay and the Boyden chamber assay are commonly used to assess these properties.
| Inhibitor | Cancer Model | Assay | Key Findings |
| Bemcentinib (R428) | Melanoma (IgR3, WM852) | Migration & Invasion | At 1 µM, significantly reduced migration and invasion.[3] |
| Glioblastoma | Invasion | Blocked Gas6-induced invasion of spheroids.[4] | |
| Cabozantinib | NSCLC | Migration | Less effective at reducing cell viability compared to Bemcentinib in one study.[5] |
| Sitravatinib | TKI-resistant models | Proliferation | Enhanced anti-proliferative effects compared to cabozantinib in resistant cells.[1] |
| Gilteritinib | Prostate Cancer (PC3, DU145) | Migration & Invasion | Dose-dependently inhibited wound closure and transwell migration.[6] |
| Glioblastoma | Proliferation | Inhibited proliferation in an AXL-independent manner in one study.[4] |
In Vivo Metastasis
Preclinical animal models are invaluable for assessing the anti-metastatic efficacy of drug candidates in a systemic context. Common models include orthotopic implantation followed by assessment of spontaneous metastasis and experimental metastasis assays involving intravenous injection of tumor cells.
| Inhibitor | Cancer Model | In Vivo Model | Key Findings |
| Bemcentinib (R428) | Breast Cancer (MDA-MB-231) | Experimental Metastasis | 125 mg/kg, twice daily, significantly blocked the development of metastases.[7] |
| Cabozantinib | Renal Cell Carcinoma | Patient-Derived Xenograft | Inhibited lung metastasis.[8] |
| Sitravatinib | TKI-resistant models | Orthotopic/Surgical Resection | Improved metastasis suppression when tumors were surgically removed.[1] |
| Gilteritinib | AML (MV4-11) | Xenograft | Decreased tumor burden in the bone marrow and prolonged survival. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for the key assays cited in this guide.
Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration.
Workflow for the in vitro wound healing assay.
Protocol:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once confluent, use a sterile p200 pipette tip to create a linear "scratch" in the monolayer.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentration of the AXL inhibitor or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
The rate of cell migration is quantified by measuring the change in the width or area of the scratch over time using image analysis software.
Boyden Chamber Invasion Assay
This assay assesses the ability of cells to invade through a basement membrane matrix.
Workflow for the in vitro Boyden chamber invasion assay.
Protocol:
-
Transwell inserts with a porous membrane (typically 8 µm pores) are coated with a layer of Matrigel, a basement membrane extract.[8]
-
The lower chamber of the well is filled with culture medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Cancer cells are resuspended in serum-free medium containing the AXL inhibitor or vehicle control and seeded into the upper chamber of the insert.
-
The plate is incubated for a period that allows for cell invasion (typically 24-48 hours).
-
After incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
The cells that have invaded through the Matrigel and the membrane to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Orthotopic Metastasis Model
This model recapitulates the spontaneous metastatic process from a primary tumor growing in its native microenvironment.
Protocol:
-
Cancer cells, often engineered to express a reporter gene like luciferase for in vivo imaging, are surgically implanted into the organ of origin in immunocompromised mice (e.g., breast cancer cells into the mammary fat pad).
-
The primary tumor is allowed to grow to a specified size.
-
Treatment with the AXL inhibitor or vehicle control is initiated.
-
Primary tumor growth is monitored over time. In some study designs, the primary tumor is surgically resected to allow for the development of distant metastases.[1]
-
The development of metastases in distant organs (e.g., lungs, liver, bone) is monitored using in vivo imaging systems (e.g., bioluminescence imaging) and confirmed by histological analysis of tissues at the end of the study.
Conclusion
The AXL inhibitors Bemcentinib, Cabozantinib, Sitravatinib, and Gilteritinib have all demonstrated anti-metastatic properties in various preclinical models. Bemcentinib stands out for its high selectivity for AXL. Cabozantinib and Sitravatinib are multi-kinase inhibitors with broader target profiles, which may offer advantages in overcoming resistance mechanisms but could also lead to more off-target effects. Gilteritinib, a dual FLT3/AXL inhibitor, has shown efficacy in both hematological and solid tumor models.
The choice of inhibitor for a particular research application will depend on the specific cancer type, the desired selectivity profile, and the experimental context. The data and protocols presented in this guide provide a foundation for making informed decisions in the investigation of AXL-targeted therapies for the treatment of metastatic cancer. Further head-to-head comparative studies, particularly in in vivo models of metastasis, are warranted to more definitively delineate the relative anti-metastatic efficacy of these promising therapeutic agents.
References
- 1. Enhanced efficacy of sitravatinib in metastatic models of antiangiogenic therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. Cabozantinib Improves Progression-Free Survival and Response Rates vs Sunitinib in First-Line Treatment of Metastatic Kidney Cancer - The ASCO Post [ascopost.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhanced efficacy of sitravatinib in metastatic models of antiangiogenic therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting multiple receptor tyrosine kinases with sitravatinib: A Phase 1b study in advanced renal cell carcinoma and castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ligritinib: A Comparative Analysis of a Novel AXL Inhibitor in Oncology
For Immediate Release
HAYWARD, CA – December 7, 2025 – Ligritinib (AB801), a novel, potent, and highly selective oral inhibitor of the AXL receptor tyrosine kinase, is emerging as a promising therapeutic agent in oncology. Preclinical data demonstrate its potential to overcome therapeutic resistance and enhance the efficacy of standard-of-care treatments across various tumor types. This guide provides a comparative analysis of this compound's preclinical performance, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanism of action, in vitro and in vivo activity, and a comparison with other AXL inhibitors.
This compound is currently under clinical evaluation as a single agent in advanced solid tumors and in combination with chemotherapy for the treatment of non-small cell lung cancer (NSCLC).[1] Its development is based on the growing understanding of AXL's role in promoting tumor cell proliferation, survival, invasion, metastasis, and the development of drug resistance.[2][3]
Mechanism of Action
This compound is an orally active AXL receptor tyrosine kinase inhibitor that functions by blocking the downstream signaling pathway through the inhibition of AXL's kinase activity.[4] AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is overexpressed in many cancer types and is associated with a poor prognosis.[2][3] Its activation, either by its ligand Gas6 or through ligand-independent mechanisms, triggers signaling cascades that promote cancer cell survival and proliferation, as well as creating an immunosuppressive tumor microenvironment.[5] this compound's high potency and selectivity for AXL are designed to minimize off-target effects.[5]
Figure 1: Mechanism of Action of this compound (AB801).
Comparative In Vitro Activity
This compound has demonstrated significant potency and selectivity in preclinical studies. Its inhibitory activity against the AXL kinase and its cellular effects on AXL phosphorylation are summarized below, alongside data for other known AXL inhibitors for comparative purposes.
| Inhibitor | Target | Biochemical IC50 | Cellular pAXL IC50 (serum-free) | Cellular pAXL IC50 (100% serum) | Kinase Selectivity (Fold over AXL Ki) |
| This compound (AB801) | AXL | 3.3 nM | 17 nM | 68 nM | MERTK: 860x, TYRO3: 1400x [6] |
| Bemcentinib (BGB324) | AXL | 5.2 nM | 270 nM | 1,100 nM | MERTK: 130x, TYRO3: 400x[6] |
| Dubermatinib (DS1205b) | AXL | 77 nM | Not Available | Not Available | MERTK: 14x, TYRO3: 9x[6] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. Ki (inhibition constant) is another measure of inhibitor potency.
In Vivo Efficacy in Different Tumor Models
Preclinical in vivo studies have highlighted this compound's potential in combination therapies for various cancer types.
Non-Small Cell Lung Cancer (NSCLC)
In a human lung cancer xenograft model (H1373) with a KRAS G12C mutation, the combination of this compound (30 mg/kg, oral) and the KRAS inhibitor adagrasib (20 mg/kg) resulted in significantly greater tumor growth inhibition compared to adagrasib alone.[7] Similarly, in the CMT-167 KRAS G12C knock-in model, the combination of this compound and adagrasib led to significant tumor growth inhibition and enhanced survival compared to single-agent treatments.[7]
Colon Cancer
In a murine colon cancer model (MC38), while single-agent this compound did not show significant tumor growth inhibition, its combination with oxaliplatin and an anti-PD-1 antibody resulted in significantly lower tumor volumes and increased survival compared to the doublet therapy of oxaliplatin and anti-PD-1.[8]
Ovarian and Lung Cancer (Combination with Chemotherapy)
In vitro studies have shown that this compound enhances the chemosensitivity of ovarian and lung cancer cells to taxanes.[8] In ovarian cancer cell spheroids, the combination of this compound and paclitaxel reduced cell viability more effectively than either agent alone.[8] In lung cancer cell monolayers, the combination of this compound and docetaxel also demonstrated enhanced efficacy.[8]
Experimental Protocols
In Vitro Kinase and Cellular Assays
-
HTRF KinEASE-TK Assay: The biochemical potency of inhibitors against AXL kinase was determined using a Homogeneous Time Resolved Fluorescence (HTRF) KinEASE-TK kit in the presence of 700 µM ATP.[6]
-
pAXL ELISA: The cellular activity of inhibitors was assessed by measuring the inhibition of AXL auto-phosphorylation in HEK293T cells transiently transfected with Nanoluc-tagged AXL. Following a 1-hour incubation with the compound, cells were lysed, and phosphorylated AXL was captured and detected. Assays were conducted in both serum-free and 100% human serum media.[6]
In Vivo Tumor Models
-
Human Lung Cancer Xenograft (H1373): H1373 cells were implanted in mice. Tumor-bearing animals were treated orally with this compound (30 mg/kg) in combination with adagrasib (20 mg/kg).[7]
-
Murine Colon Cancer Model (MC38): C57BL/6 mice were subcutaneously injected with MC38 cells. When tumors reached approximately 100 mm³, treatments were initiated. This compound was administered orally at 30 mg/kg twice daily, oxaliplatin was dosed intraperitoneally at 10 mg/kg every 7 days for 4 cycles, and the anti-PD-1 antibody was given intraperitoneally at 10 mg/kg every 5 days.[8]
Figure 2: General Experimental Workflow for Preclinical Evaluation.
Conclusion
This compound (AB801) is a highly potent and selective AXL inhibitor with a promising preclinical profile. The available data suggest that its primary strength may lie in its ability to overcome resistance and enhance the efficacy of other anticancer therapies, including targeted agents, chemotherapy, and immunotherapy. While direct comparative data on its single-agent activity across a broad range of tumor types is still emerging, the initial findings in NSCLC and colon cancer models, along with its strong in vitro profile, position this compound as a significant candidate for further clinical development. Future studies will be crucial to fully elucidate its therapeutic potential in various oncology indications.
References
- 1. Discovery of AB801, a Potent and Selective Inhibitor of AXL Receptor Tyrosine Kinase for Use in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. arcusbio.com [arcusbio.com]
- 7. AB-801 enhances KRAS inhibitor antitumor activity | BioWorld [bioworld.com]
- 8. arcusbio.com [arcusbio.com]
Ligritinib's Selectivity for AXL: A Comparative Analysis Against MER and TYRO3
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – December 7, 2025 – In the landscape of targeted cancer therapy, the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases has emerged as a critical axis in tumor proliferation, survival, and immune evasion. Ligritinib (also known as AB801), a novel small molecule inhibitor, has demonstrated exceptional potency and selectivity for AXL. This guide provides a detailed comparison of this compound's selectivity for AXL over its closely related family members, MER and TYRO3, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Quantitative Selectivity Profile of this compound
This compound distinguishes itself through its remarkable selectivity for AXL, a key feature for minimizing off-target effects and enhancing therapeutic efficacy. The inhibitory activity of this compound against the TAM kinases has been quantified using various biochemical and cellular assays.[1][2]
| Kinase | This compound (AB801) Kᵢ (nM) | This compound (AB801) Fold Selectivity vs. AXL |
| AXL | 0.024 | 1x |
| MER | ~20.64 | 860x |
| TYRO3 | ~33.6 | 1400x |
Note: Kᵢ values for MER and TYRO3 are estimated based on the provided fold selectivity against AXL.
In addition to the binding affinity (Kᵢ), the half-maximal inhibitory concentration (IC50) in biochemical and cellular assays further underscores this compound's preferential targeting of AXL.
| Assay | This compound (AB801) IC50 (nM) |
| hAXL HTRF (700 µM ATP) | 3.3 |
| pAXL ELISA (serum-free media) | 17 |
| pAXL ELISA (100% serum) | 68 |
This robust activity, even in the presence of high serum concentrations, suggests a potent and durable inhibitory effect in physiological conditions.
Comparative Analysis with Other AXL Inhibitors
To provide a broader context, the selectivity profile of this compound is compared with other known AXL inhibitors.
| Inhibitor | Fold Selectivity (MER/AXL) | Fold Selectivity (TYRO3/AXL) |
| This compound (AB801) | 860x | 1400x |
| Bemcentinib (BGB324, R428) | 130x | 400x |
| Dubermatinib (DS1205b, AB-329) | 14x | 9x |
| Sitravatinib | 4x | 0.3x |
Data compiled from Arcus Biosciences.[1]
This comparison clearly illustrates this compound's superior selectivity for AXL compared to other inhibitors in development, a critical attribute for a targeted therapeutic.
Experimental Protocols
The determination of this compound's selectivity profile involves a series of rigorous in vitro assays. The following are detailed methodologies for the key experiments cited.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified AXL, MER, and TYRO3 kinases.
Objective: To determine the IC50 value of this compound against recombinant TAM kinases.
Materials:
-
Recombinant human AXL, MER, and TYRO3 kinase domains
-
Biotinylated substrate peptide
-
ATP
-
This compound (serially diluted)
-
Europium-conjugated anti-phosphotyrosine antibody
-
Streptavidin-conjugated fluorophore (e.g., XL665)
-
Assay buffer
-
384-well microplates
Procedure:
-
Kinase, substrate, and this compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the detection reagents (Europium-conjugated antibody and streptavidin-conjugated fluorophore) are added.
-
After an incubation period, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Phospho-AXL ELISA
This assay measures the ability of this compound to inhibit AXL autophosphorylation in a cellular context.
Objective: To determine the cellular potency of this compound in inhibiting AXL signaling.
Materials:
-
A549 human lung carcinoma cells (or other AXL-expressing cell line)
-
Cell culture medium (with and without serum)
-
Ligand (e.g., Gas6) to stimulate AXL phosphorylation
-
This compound (serially diluted)
-
Lysis buffer
-
ELISA plate pre-coated with an AXL capture antibody
-
Detection antibody (anti-phospho-AXL) conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are serum-starved and then pre-incubated with various concentrations of this compound.
-
AXL phosphorylation is stimulated by the addition of Gas6.
-
The cells are lysed, and the lysates are transferred to the AXL-coated ELISA plate.
-
After incubation and washing, the anti-phospho-AXL-HRP antibody is added.
-
Following another incubation and wash step, the TMB substrate is added, and the colorimetric reaction is allowed to develop.
-
The reaction is stopped, and the absorbance is read at 450 nm.
-
IC50 values are determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided.
Caption: TAM Receptor Signaling Pathway and Point of Inhibition by this compound.
References
Safety Operating Guide
Navigating the Proper Disposal of Ligritinib: A Procedural Guide for Laboratory Professionals
Disclaimer: As an investigational compound, specific public information regarding the disposal procedures for Ligritinib is not available. This guide provides a framework for the safe handling and disposal of investigational pharmaceutical waste based on established best practices. Researchers, scientists, and drug development professionals must consult the manufacturer-provided Safety Data Sheet (SDS) for this compound for specific guidance on its properties, hazards, and required disposal methods. The SDS is the primary and authoritative source of safety and disposal information.
This document is intended to provide essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance to directly answer operational questions concerning the disposal of investigational drugs.
Immediate Safety and Handling Precautions
Before and during the handling of any investigational compound like this compound, adherence to strict safety protocols is paramount to protect laboratory personnel and the environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. In case of accidental contact, wash the affected area thoroughly with soap and water and seek medical attention as necessary.
-
Spill Management: In the event of a spill, follow established laboratory procedures for hazardous material cleanup. Absorb liquid spills with an inert material and place all contaminated materials in a sealed, properly labeled hazardous waste container. Avoid generating dust from solid materials.
Operational Disposal Plan: A Step-by-Step Guide
The disposal of investigational drugs is a regulated process that requires careful planning and execution. The following steps outline a general procedure for the proper disposal of this compound waste.
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused or expired compounds, empty vials, contaminated labware (e.g., pipette tips, weighing boats, gloves), and cleaning materials from spills.
-
Segregate this compound waste from other waste streams, such as general laboratory trash, sharps, and biohazardous waste.[1][2] Do not mix with incompatible chemicals.
-
-
Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and sealable container appropriate for chemical waste.
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the this compound waste.
-
The standard and recommended method for the final destruction of investigational pharmaceutical waste is high-temperature incineration at a licensed and permitted hazardous waste facility.[1][2][3] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Never dispose of this compound or any investigational drug down the drain or in the regular trash.[2]
-
-
Documentation:
-
Maintain meticulous records of all this compound waste generated and disposed of, including quantities and dates.
-
Obtain and retain a copy of the waste manifest or a certificate of destruction from the disposal vendor for regulatory compliance.[3]
-
Summary of Key Disposal Principles
The following table summarizes the critical principles for the proper disposal of investigational drugs, based on common practices for similar compounds.
| Principle | Guideline |
| Primary Reference | Always consult the manufacturer's Safety Data Sheet (SDS) for specific disposal instructions. |
| Waste Classification | Treat as hazardous pharmaceutical waste unless explicitly stated otherwise in the SDS. |
| Segregation | Keep this compound waste separate from all other waste streams. |
| Containment | Use clearly labeled, sealed, and leak-proof containers. |
| Final Disposal Method | High-temperature incineration at a licensed facility is the preferred method.[1][2][3] |
| Regulatory Compliance | Adhere to all federal, state, and local regulations for hazardous waste disposal.[2] |
| Institutional Contact | Coordinate all disposal activities through your institution's Environmental Health and Safety (EHS) department.[2] |
Experimental Protocols
Specific experimental protocols for the neutralization or disposal of this compound are not publicly available. The standard and accepted procedure for the disposal of investigational drugs is not chemical neutralization in the lab but rather collection by a licensed hazardous waste vendor for destruction via incineration.[1][2][3] Any deviation from this should only be under the explicit guidance of the manufacturer's SDS and in consultation with your institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Handling Guide for Zoligratinib (Ligritinib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Zoligratinib, also referred to as Ligritinib. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling Zoligratinib, appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE includes:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for operations with a high risk of splashing. |
| Skin and Body | A protective laboratory coat should be worn. For larger quantities or when there is a significant risk of exposure, chemical-resistant aprons or suits may be necessary. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Handling and Storage
General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where Zoligratinib is handled or stored.
Storage Conditions:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
Spill Response Protocol
In the event of a Zoligratinib spill, immediate and appropriate cleanup is essential. The following workflow outlines the necessary steps to be taken.
Disposal Plan
All waste materials contaminated with Zoligratinib must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, pipette tips, and vials should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing Zoligratinib should be collected in a separate, sealed, and properly labeled hazardous waste container.
-
Empty Containers: "Empty" containers that previously held Zoligratinib should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of as non-hazardous waste, provided the label is defaced.
Disposal Procedure:
-
All hazardous waste must be disposed of through a licensed environmental waste management company.
-
Ensure compliance with all federal, state, and local regulations for hazardous waste disposal.
-
Do not dispose of Zoligratinib or its waste down the drain or in the regular trash.
The following diagram illustrates the decision-making process for the disposal of Zoligratinib-contaminated materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
